molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1434940
CAS No.: 1638767-57-3
M. Wt: 216.02 g/mol
InChI Key: PEXLLWSAFWLAEU-UHFFFAOYSA-N
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Description

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H3Cl2N3O and its molecular weight is 216.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLLWSAFWLAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The unique structural features of this molecule, combining a reactive dichloropyrimidine ring with a functionalized pyrrole, make it a valuable scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] This document will delve into its molecular architecture, spectroscopic signature, methods for empirical characterization, and its chemical reactivity, providing researchers and drug development professionals with a foundational understanding of this important building block.

Molecular Structure and Core Properties

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring.[1] This core structure is a deazapurine isostere, mimicking the natural purine bases of nucleic acids and allowing molecules derived from it to interact with a wide range of biological targets.[3] The presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a carbaldehyde group at the 5-position of the pyrrole ring are key to its synthetic versatility.

Caption: Chemical Structure of the title compound.

Summary of Physicochemical Data

While specific experimental data for this exact molecule is limited in public literature, the properties can be reliably estimated from its parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and standard computational models.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₇H₃Cl₂N₃O[1]
Molecular Weight 216.02 g/mol [1]
CAS Number 1638767-57-3[1]
Appearance Off-white to yellow solid (predicted)Based on related compounds.[4][5]
Melting Point >250 °C (estimated)The parent compound melts at 247-250 °C; the aldehyde may increase this.[4][5]
Boiling Point >312 °C at 760 mmHg (estimated)Based on the parent compound.[4]
Solubility Soluble in DMSO, ethyl acetate, methanol; slightly soluble in water (predicted).Based on the parent compound's solubility profile.[5][6][7]
pKa 9.18 ± 0.20 (predicted)Computational prediction for the parent compound.[7]

Spectroscopic and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of this compound. The following section outlines the expected spectroscopic features and the protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the following signals are anticipated: a singlet for the aldehyde proton (CHO) typically downfield (>9.5 ppm), a singlet for the C6-H of the pyrrole ring, and a broad singlet for the N7-H of the pyrrole ring. The exact chemical shifts will be influenced by solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal. The two carbons bearing chlorine atoms will also be significantly downfield.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Expected Observation: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a trio of peaks in an approximate 9:6:1 ratio). The exact mass of the molecular ion should correspond to the calculated mass of C₇H₃Cl₂N₃O.[1]

Experimental Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Compare the measured exact mass to the theoretical mass to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Absorption Bands:

  • ~3400 cm⁻¹: N-H stretching of the pyrrole ring.

  • ~1680 cm⁻¹: C=O stretching of the aldehyde group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.

  • ~800-600 cm⁻¹: C-Cl stretching.

Experimental Determination of Physicochemical Properties

The following workflows outline standard procedures for the empirical determination of key physicochemical parameters.

Melting Point Determination

Workflow for Melting Point Determination start Start: Dry, powdered sample load Load sample into capillary tube start->load place Place in melting point apparatus load->place heat_fast Rapid heating to ~20°C below expected MP place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe for onset of melting heat_slow->observe record Record temperature range from first liquid to complete liquefaction observe->record end End: Melting point range record->end

Caption: A standard workflow for melting point determination.

Solubility Assessment

A systematic approach is required to determine the solubility profile across a range of relevant solvents.

Workflow for Solubility Assessment cluster_decision start Start: Weigh 1 mg of compound add_solvent Add 100 µL of solvent start->add_solvent vortex Vortex/sonicate for 1 min add_solvent->vortex observe Visually inspect for dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Record as Soluble (>10 mg/mL) dissolved->soluble Yes add_more_solvent Add more solvent (up to 1 mL total) dissolved->add_more_solvent No add_more_solvent->vortex partially_soluble Partially Soluble/Insoluble add_more_solvent->partially_soluble

Caption: A workflow for qualitative solubility assessment.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution: The chlorine atoms at positions 2 and 4 are excellent leaving groups and can be sequentially or simultaneously displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This is the primary route for elaborating the core structure.[1]

  • Aldehyde Chemistry: The carbaldehyde group is a versatile handle for further functionalization. It can undergo Knoevenagel condensations with active methylene compounds, reductive amination to introduce substituted amino groups, or oxidation to a carboxylic acid.[1]

Key Synthetic Transformations cluster_reactions start 2,4-dichloro-7H-pyrrolo[2,3-d] pyrimidine-5-carbaldehyde nuc_sub Nucleophilic Substitution (e.g., with R-NH₂) start->nuc_sub knoevenagel Knoevenagel Condensation (e.g., with Malononitrile) start->knoevenagel reductive_amination Reductive Amination (e.g., with R₂NH, NaBH(OAc)₃) start->reductive_amination product1 Amine-substituted derivative nuc_sub->product1 product2 α,β-unsaturated derivative knoevenagel->product2 product3 Aminomethyl derivative reductive_amination->product3

Caption: Major reaction pathways for the title compound.

This reactivity profile makes it a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, and other kinase inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases.[1][4] The ability to selectively modify the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Conclusion

This compound is a high-value synthetic intermediate with a rich chemical profile. Its physicochemical properties, characterized by a stable heterocyclic core and multiple reactive sites, provide a robust platform for the construction of complex, biologically active molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in modern drug discovery programs.

References

  • This compound - Benchchem. (URL: )
  • This compound(1638767-57-3) 1H NMR spectrum. (URL: )
  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)
  • 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 - Home Sunshine Pharma. (URL: )
  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylicacid - MySkinRecipes. (URL: )
  • 90213-66-4, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Formula - ECHEMI. (URL: )
  • 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 - ChemicalBook. (URL: )
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Deriv

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The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, from its fundamental synthetic routes to its extensive applications in targeting various diseases, with a particular focus on its role in the development of kinase inhibitors. The inherent bioactivity and chemical tractability of this heterocyclic system have made it a fertile ground for the discovery of potent and selective drugs.[1][3]

Strategic Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

The synthetic accessibility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key factor driving its widespread use in drug discovery. Various synthetic strategies have been developed to construct and functionalize this core, allowing for the creation of diverse chemical libraries for biological screening.

A common and effective method for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives involves a multi-step sequence starting from commercially available precursors. For instance, a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' series of compounds were successfully synthesized in three high-yield steps.[4][5] This typically involves the initial reaction of a substituted pyrimidine with an appropriate amine, followed by cyclization to form the fused pyrrole ring, and subsequent functionalization.

Exemplary Synthetic Protocol: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides[5][6]
  • Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.

    • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol is heated under reflux for 7 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered under vacuum to yield the desired ester.[5]

  • Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide.

    • A mixture of the ester from Step 1 in hydrazine monohydrate is heated under reflux for 6 hours.

    • After cooling, the precipitate is filtered, washed with cold water, and dried to give the benzohydrazide derivative.[5]

  • Step 3: Synthesis of the final halogenated benzylidenebenzohydrazide derivatives.

    • The benzohydrazide from Step 2 is reacted with various substituted benzaldehydes in the presence of a catalytic amount of acid to yield the final products.

This versatile synthetic approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). More recent advancements have also focused on developing greener synthetic routes, such as using β-cyclodextrin as a reusable promoter in water, which offers high atom economy and mild reaction conditions.[6]

The Biological Significance of 7H-pyrrolo[2,3-d]pyrimidines: A Multifaceted Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, including antiviral, antibacterial, antifungal, and potent anticancer properties.[3][7][8] Its ability to mimic endogenous purines allows it to interact with the ATP-binding sites of various enzymes, particularly kinases, making it a highly sought-after scaffold in the development of targeted therapies.

Kinase Inhibition: A Dominant Application

A significant portion of the research on 7H-pyrrolo[2,3-d]pyrimidines has been dedicated to their role as kinase inhibitors.[4][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent ATP-competitive scaffold, with modifications at various positions of the ring system allowing for the tuning of potency and selectivity against specific kinases.

Key Kinase Targets for 7H-pyrrolo[2,3-d]pyrimidine-Based Inhibitors:

Kinase TargetTherapeutic AreaRepresentative Compound/StudyKey Findings
p21-Activated Kinase 4 (PAK4) Cancer5nPotent enzymatic inhibitory activity (IC50 = 2.7 nM) and cellular activity (IC50 = 7.8 nM) against MV4-11 cell line. Induces G0/G1 cell cycle arrest and apoptosis.[9][10]
Hematopoietic Progenitor Kinase 1 (HPK1) Cancer ImmunotherapyCompound 31Potent HPK1 inhibition (IC50 = 3.5 nM) with good kinase selectivity. Enhances IL-2 secretion in Jurkat cells.[11]
Casein Kinase 1α (CK1α) Cancer (e.g., AML)7aPotent inhibitory activity against CK1α (IC50 = 10.96 nM), showing 9-fold greater potency than a clinical inhibitor. Stabilizes p53 and suppresses cancer cell growth.[12]
Multi-Targeted Kinase Inhibitors (EGFR, Her2, VEGFR2, CDK2) Cancer5kExhibits significant activity against multiple kinases with IC50 values ranging from 40 to 204 nM. Induces cell cycle arrest and apoptosis.[4][5]
STAT6 Allergic Diseases/AsthmaAS1810722Potent STAT6 inhibition and good CYP3A4 inhibition profile. Inhibits Th2 differentiation and eosinophil infiltration in a mouse asthma model.[13]
Aurora Kinases Cancer2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidinesOptimization of a pyrrolopyrimidine series led to dual inhibitors of Aurora A/B kinases with maintained cell potency.[14]
Mechanism of Action: Targeting the ATP-Binding Pocket

The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors exert their effects is through competitive inhibition at the ATP-binding site of kinases. Molecular docking studies have consistently shown that the pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonding interactions with the hinge region of the kinase domain.[7][12] The substituents on the scaffold then extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

G cluster_0 Kinase Domain cluster_1 Cellular Response ATP ATP ActiveSite Active Site ATP->ActiveSite Binds Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->ActiveSite Competitively Binds Signaling Downstream Signaling Inhibitor->Signaling Blocks Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket ActiveSite->Signaling Phosphorylation Cascade Apoptosis Apoptosis Signaling->Apoptosis Regulates CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Regulates

Caption: Competitive inhibition of a kinase by a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the SAR of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been instrumental in the development of potent and selective inhibitors. The scaffold offers multiple points for chemical modification, allowing for fine-tuning of its pharmacological properties.

For instance, in the development of CK1α inhibitors, it was found that the NH hydrogen of the pyrrolo[2,3-d]pyrimidine core forms a crucial hydrogen bond with the backbone of the kinase.[12] Furthermore, the fused pyrrole ring orients towards the gatekeeper residue, establishing a hydrophobic interaction that enhances activity.[12] Modifications at the C-2, C-4, and C-5 positions have been extensively explored to optimize these interactions and improve potency and selectivity.

The following diagram illustrates a general workflow for the lead optimization of 7H-pyrrolo[2,3-d]pyrimidine-based compounds.

G Start Initial Hit Identification (7H-pyrrolo[2,3-d]pyrimidine core) Synthesis Synthesis of Analogs (Modification at C2, C4, C5, N7) Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Guides Further Synthesis Docking In Silico Molecular Docking SAR->Docking Screening In Vitro Biological Screening (Kinase Assays, Cell Viability) Synthesis->Screening Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) Screening->Optimization Docking->SAR Lead Optimized Lead Compound Optimization->Lead

Caption: Lead optimization workflow for 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Future Perspectives and Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in generating potent inhibitors for a wide range of therapeutic targets, particularly kinases, ensures its continued relevance in the development of novel medicines. Future research will likely focus on the development of more selective and multi-targeted inhibitors, as well as the exploration of this scaffold against new and emerging biological targets. The ongoing innovation in synthetic methodologies will further expand the chemical space accessible for drug discovery, paving the way for the next generation of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. Available from: [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. | Semantic Scholar. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. Available from: [Link]

  • Full article: Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors - Taylor & Francis Online. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available from: [Link]

  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed. Available from: [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed. Available from: [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed. Available from: [Link]

  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative - ResearchGate. Available from: [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides | Semantic Scholar. Available from: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available from: [Link]

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing). Available from: [Link]

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An In-Depth Technical Guide to the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. Its structural framework, a 7-deazapurine core, is central to the synthesis of numerous biologically active molecules, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] The strategic placement of chloro- and formyl- functional groups offers a versatile platform for synthetic elaboration, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the predominant synthetic strategies, detailing the rationale behind experimental choices and presenting robust protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic approach to this compound reveals a convergent and efficient synthetic pathway. The final formylation step is best accomplished via a Vilsmeier-Haack reaction on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core. This key intermediate, in turn, is accessible through the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The pyrrolo[2,3-d]pyrimidine scaffold itself is typically constructed by forming the pyrrole ring onto a pre-existing pyrimidine, with 6-aminouracil being the most common and cost-effective starting material.

This analysis establishes a primary three-stage synthetic sequence:

  • Pyrrole Ring Formation: Annulation of a pyrrole ring onto 6-aminouracil to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Chlorination: Conversion of the diol intermediate to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Formylation: Introduction of the C5-carbaldehyde group via electrophilic substitution.

G Target This compound Intermediate2 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate2 Vilsmeier-Haack Formylation Intermediate1 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Intermediate2->Intermediate1 Chlorination (e.g., POCl₃) StartingMaterial 6-Aminouracil Intermediate1->StartingMaterial Pyrrole Ring Formation

Figure 1: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

The foundational step in this synthesis is the construction of the bicyclic core, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (also known as 7-deazaxanthine), from 6-aminouracil.[3] This transformation is achieved by reacting 6-aminouracil with chloroacetaldehyde under aqueous alkaline conditions.[1]

Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the C5-position of 6-aminouracil onto the aldehyde carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration sequence to form the fused pyrrole ring. The use of a base, such as sodium bicarbonate, is critical to neutralize the HCl generated during the reaction and to maintain a pH that facilitates the nucleophilic addition and subsequent cyclization steps.[1] The reaction temperature is carefully controlled between 45-65°C to ensure a reasonable reaction rate while minimizing the formation of impurities.[1]

Detailed Experimental Protocol: 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol
  • Reagent Preparation: Prepare a solution of chloroacetaldehyde (40% in water).

  • Reaction Setup: To a reaction vessel, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and water (approx. 15 mL per gram of 6-aminouracil).[1]

  • Reaction Execution: Stir the suspension and heat to 50-60°C. Add the chloroacetaldehyde solution dropwise over 1 hour, maintaining the temperature.[1]

  • Reaction Completion: After the addition is complete, continue stirring at 60-65°C for an additional 1-2 hours. Monitor the reaction by HPLC or TLC.[1]

  • Work-up and Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 3-4 with hydrochloric acid to precipitate the product.[1]

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a light-brown solid.[1][3]

Part 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The conversion of the stable, tautomeric di-lactam system of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol into the reactive dichloro derivative is a crucial activation step. This is almost universally accomplished using phosphorus oxychloride (POCl₃), often with a tertiary amine base catalyst.[3][4][5]

Mechanism and Rationale: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of phosphate ester intermediates at the oxygen atoms of the pyrimidine ring. These intermediates are then displaced by chloride ions. The use of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is essential.[1][3] It acts as an acid scavenger and catalyzes the reaction, facilitating the formation of the reactive intermediates. The reaction is typically run at elevated temperatures (e.g., 106°C) to drive the chlorination to completion.[3]

G

Figure 2: Experimental workflow for the chlorination step.
Detailed Experimental Protocol: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: In a flask equipped for reflux and under an inert atmosphere, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in a suitable high-boiling solvent like toluene.[3]

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq).[3]

  • Catalyst Addition: Heat the mixture to 70°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise over 2.5 hours.[3]

  • Reaction Completion: Increase the temperature to 106°C and maintain for 16 hours.[3]

  • Work-up and Isolation: Cool the reaction to room temperature. Carefully pour the mixture into a flask containing a biphasic mixture of water and ethyl acetate, ensuring the quench is performed slowly and with cooling. Stir overnight.[3]

  • Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

ReagentMolar Eq.RoleKey Consideration
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol1.0SubstrateMust be thoroughly dried before use.
Phosphorus Oxychloride (POCl₃)3.0Chlorinating AgentHighly corrosive and water-reactive.
N,N-Diisopropylethylamine (DIPEA)2.0Base/CatalystHigh boiling point is advantageous for reaction temperature.
TolueneSolvent-Provides a suitable reaction temperature range.

Part 3: Formylation to this compound

The final step is the introduction of the aldehyde functional group at the C5 position of the pyrrole ring. This is a classic electrophilic aromatic substitution, achieved efficiently using the Vilsmeier-Haack reaction.[6]

Mechanism and Rationale: The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8][9] This electrophile is potent enough to react with the electron-rich pyrrole ring of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine substrate. The pyrrole C5 position is the most nucleophilic and sterically accessible site, leading to highly regioselective formylation. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final carbaldehyde product.[9]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Substrate 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Substrate->Iminium_Intermediate Hydrolysis Aqueous Work-up Iminium_Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Figure 3: Vilsmeier-Haack formylation mechanism overview.
Detailed Experimental Protocol: this compound
  • Reagent Preparation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, acting as solvent and reagent) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) to the cold DMF, ensuring the temperature remains below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the product.

  • Purification: Filter the solid, wash extensively with water to remove residual DMF and salts, and then dry under vacuum to obtain the pure this compound.

Conclusion

The synthesis of this compound is a well-established, robust, and scalable process. The pathway, beginning from the commercially available starting material 6-aminouracil, involves three key transformations: pyrrole ring annulation, chlorination of the pyrimidine ring, and Vilsmeier-Haack formylation of the pyrrole ring. Each step requires careful control of stoichiometry, temperature, and work-up conditions to ensure high yield and purity. This guide provides the fundamental chemical principles and detailed protocols necessary for the successful synthesis of this critical pharmaceutical intermediate.

References

  • An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis. (n.d.). Benchchem. Retrieved January 19, 2026.
  • This compound. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (n.d.). European Patent Office. Retrieved January 19, 2026, from [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 19, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. (n.d.). Connect Journals. Retrieved January 19, 2026, from [Link]

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A Spectroscopic and Structural Elucidation Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and understand its chemical behavior. This document will delve into the mass spectrometry and nuclear magnetic resonance (NMR) data, offering field-proven insights into the interpretation of these analytical techniques for this specific molecule.

Introduction

This compound, with the chemical formula C₇H₃Cl₂N₃O, is a fused bicyclic system comprising a pyrrole and a pyrimidine ring.[1] The presence of two reactive chlorine atoms and an aldehyde functional group makes it a versatile building block in medicinal chemistry. The lactam tautomer, 7H-pyrrolo[2,3-d]pyrimidine, is the predominant form in solutions like DMSO-d₆, a critical consideration for consistent analytical characterization.[1] This guide will provide a detailed examination of the mass spectrometry and NMR data that unequivocally confirm the structure and purity of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its molecular formula with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring HRMS data for this compound involves electrospray ionization (ESI) in positive ion mode. This choice is dictated by the presence of basic nitrogen atoms in the pyrrolopyrimidine core, which are readily protonated.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization in positive ion mode is employed.

  • Data Acquisition: Data is acquired over a mass range that includes the expected molecular ion, typically m/z 50-500.

Data Interpretation

The expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

ParameterValue
Molecular FormulaC₇H₃Cl₂N₃O
Molecular Weight216.02 g/mol [1]
Calculated [M+H]⁺215.97260 m/z
Observed [M+H]⁺Value to be obtained from experiment

The characteristic isotopic pattern of the two chlorine atoms (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing unambiguous confirmation of the presence of two chlorine atoms.

Molecular Structure of this compound

Caption: Molecular structure of the title compound.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment of all atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the signals of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aldehyde proton, the pyrrole C-H, and the N-H proton.

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5br sN7-H
~10.0sCHO
~8.5sC6-H

Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions.

The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The sharp singlet for the aldehyde proton appears at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The singlet for the C6-H confirms the substitution pattern on the pyrrole ring.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~185C=O (aldehyde)
~155C4
~152C2
~150C7a
~135C6
~120C5
~115C4a

Note: Chemical shifts are approximate and assignments are based on typical values for similar heterocyclic systems.

The downfield signal corresponds to the aldehyde carbonyl carbon. The signals for the carbons bearing chlorine atoms (C2 and C4) are also observed at downfield chemical shifts. The remaining signals correspond to the other carbons in the pyrrolopyrimidine ring system.

Hypothetical ¹H NMR Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert Sample c->d e Lock & Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Pick Peaks h->i

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The high-resolution mass spectrum confirms the elemental composition, while the ¹H and ¹³C NMR spectra provide detailed insights into the molecular structure and the specific arrangement of atoms. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important synthetic intermediate in their research and development endeavors. The protocols and data interpretation strategies outlined herein are based on established best practices and are designed to ensure the generation of high-quality, reliable analytical data.

References

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The Therapeutic Promise of Dichloro-Pyrrolopyrimidines: A Technical Guide to a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] The introduction of dichloro-substituents onto this heterocyclic system significantly enhances its chemical reactivity, providing a versatile platform for the synthesis of potent and selective modulators of key cellular signaling pathways.[2] This technical guide provides an in-depth exploration of the therapeutic potential of dichloro-pyrrolopyrimidine compounds, with a primary focus on their application as kinase inhibitors in oncology, immunology, and neurodegenerative diseases. We will delve into the mechanism of action, detail established experimental protocols for their evaluation, and present a forward-looking perspective on the future of this promising class of compounds.

Introduction: The Pyrrolopyrimidine Scaffold - A Foundation for Kinase Inhibition

The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, a fundamental component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive kinase inhibitors.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5]

The versatility of the pyrrolopyrimidine scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of two chlorine atoms, creating a dichloro-pyrrolopyrimidine core, provides reactive sites for nucleophilic substitution, enabling the facile introduction of a diverse range of functional groups.[6] This chemical tractability has been instrumental in the development of numerous clinically relevant compounds.

The Dichloro-Pyrrolopyrimidine Core: A Gateway to Therapeutic Innovation

Several isomers of dichloro-pyrrolopyrimidine have been explored in drug discovery, with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine being a prominent example. This particular isomer serves as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[7] This successful clinical application has spurred significant interest in the broader therapeutic potential of dichloro-pyrrolopyrimidine derivatives.

The reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and selective displacement, providing a strategic advantage in the synthesis of complex molecules. This controlled reactivity is a cornerstone of their utility as versatile building blocks in medicinal chemistry.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The primary therapeutic utility of dichloro-pyrrolopyrimidine derivatives stems from their ability to act as potent kinase inhibitors. By competitively binding to the ATP-binding pocket of kinases, these compounds can effectively block downstream signaling pathways that are aberrantly activated in disease states.

The JAK/STAT Pathway: A Prime Target in Autoimmune Diseases and Cancer

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[8][9] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[9] Dysregulation of the JAK/STAT pathway is implicated in a wide range of autoimmune and myeloproliferative disorders.[8]

Tofacitinib, synthesized from a dichloro-pyrrolopyrimidine precursor, is a potent inhibitor of the JAK family of kinases.[7][8] Its clinical success has validated the JAK/STAT pathway as a druggable target and has highlighted the therapeutic potential of pyrrolopyrimidine-based JAK inhibitors.[10] The mechanism involves the binding of the inhibitor to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the transcription of pro-inflammatory genes.[10]

Diagram: The JAK/STAT Signaling Pathway and its Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor Dichloro-pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription of Target Genes

Caption: The JAK/STAT signaling pathway is initiated by cytokine binding, leading to gene transcription. Dichloro-pyrrolopyrimidine-based inhibitors block this pathway by inhibiting JAK phosphorylation.

Broader Kinase Inhibition: Applications in Oncology and Beyond

The versatility of the dichloro-pyrrolopyrimidine scaffold extends beyond JAK inhibition. Researchers have successfully developed derivatives that target a range of other kinases implicated in cancer and other diseases. These include:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a significant genetic cause of Parkinson's disease. Pyrrolopyrimidine-derived LRRK2 inhibitors are being investigated as potential therapeutics.[11]

  • Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): These receptor tyrosine kinases are crucial drivers of tumor growth, proliferation, and angiogenesis. Halogenated pyrrolopyrimidine derivatives have shown promise as multi-targeted inhibitors of these kinases.[12][13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrrolopyrimidine compounds have been explored as CDK inhibitors.[12][13]

The ability to generate a library of compounds with varying substitution patterns from a common dichloro-pyrrolopyrimidine intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of selectivity for specific kinase targets.[14]

Experimental Protocols for the Evaluation of Dichloro-Pyrrolopyrimidine Compounds

The following protocols provide a framework for the initial characterization of novel dichloro-pyrrolopyrimidine derivatives as kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant target kinase in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a peptide or protein) and ATP in assay buffer.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Diagram: Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow Start Start: Compound Synthesis and Purification Prep Prepare Reagents: - Test Compound Dilutions - Kinase Solution - Substrate/ATP Mixture Start->Prep Assay Perform Assay: 1. Add Compound to Plate 2. Add Kinase (Pre-incubation) 3. Add Substrate/ATP (Initiate) 4. Incubate 5. Stop Reaction Prep->Assay Detection Detect Phosphorylation Signal Assay->Detection Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Detection->Analysis End End: Identify Potent Inhibitors Analysis->End

Caption: A streamlined workflow for determining the in vitro potency of dichloro-pyrrolopyrimidine compounds as kinase inhibitors.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the compound on the viability and proliferation of cancer cells or other relevant cell lines.

Principle: Various methods can be used to measure cell viability, such as quantifying metabolic activity (e.g., MTT or resazurin reduction), measuring ATP levels, or assessing membrane integrity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cell line in appropriate growth medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of dichloro-pyrrolopyrimidine derivatives to illustrate the type of data generated in the evaluation process.

Compound IDTarget KinaseIC₅₀ (nM) (Biochemical)Cell LineGI₅₀ (µM) (Cell-based)
DCPP-001JAK115TF-10.25
DCPP-002JAK25HEL0.08
DCPP-003JAK325NK-920.5
DCPP-004LRRK250SH-SY5Y1.2
DCPP-005EGFR10A4310.15

Future Directions and Conclusion

The dichloro-pyrrolopyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The clinical success of Tofacitinib has paved the way for further exploration of this chemical space. Future research will likely focus on:

  • Enhanced Selectivity: Designing derivatives with improved selectivity for specific kinases to minimize off-target effects and improve safety profiles.

  • Novel Targets: Exploring the potential of dichloro-pyrrolopyrimidine compounds to inhibit other kinase families implicated in a wider range of diseases.

  • Targeted Drug Delivery: Developing strategies to deliver these compounds specifically to diseased tissues, thereby increasing efficacy and reducing systemic toxicity.

  • Combinatorial Therapies: Investigating the synergistic effects of combining dichloro-pyrrolopyrimidine-based kinase inhibitors with other therapeutic agents.

References

  • 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Benchchem. (n.d.).
  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine - Chem-Impex. (n.d.).
  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine - MySkinRecipes. (n.d.).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (2018). PubMed. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Therapeutic targeting of the Jak/STAT pathway. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

  • New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. (2024). PubMed. Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Modular Approach to Synthesizing Novel Kinase Inhibitors from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors and clinical candidates.[1][2] Its unique structure allows for strategic modifications that can precisely target the ATP-binding pocket of various kinases, enzymes that play a pivotal role in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of cancer and other diseases, making kinase inhibitors a cornerstone of modern targeted therapy.[3][5]

This guide provides a detailed, modular protocol for the synthesis of diverse kinase inhibitors starting from the versatile building block, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . This starting material is particularly advantageous due to its three distinct points of functionalization: the C2-chloro, C4-chloro, and C5-carbaldehyde groups. The differential reactivity of the two chlorine atoms allows for a sequential and controlled introduction of substituents, a critical strategy for building molecular complexity and exploring the structure-activity relationship (SAR).[6][7][8]

The overall synthetic strategy detailed herein follows a logical three-stage sequence:

  • Regioselective Suzuki-Miyaura cross-coupling at the more reactive C4 position.

  • Nucleophilic aromatic substitution (SNAr) at the C2 position.

  • Reductive amination of the C5-carbaldehyde to install a final diversity element.

This approach provides a robust and flexible platform for generating extensive libraries of novel pyrrolo[2,3-d]pyrimidine derivatives for kinase inhibition screening.[9][10][11]

G SM Starting Material 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde Int1 Intermediate 1 (C4-Arylated) 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde SM->Int1 Step 1: Suzuki Coupling (Regioselective C4 Arylation) Int2 Intermediate 2 (C2,C4-Disubstituted) 2-amino-4-aryl-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde Int1->Int2 Step 2: Nucleophilic Substitution (C2 Amination) FP Final Product (Trisubstituted Kinase Inhibitor) Int2->FP Step 3: Reductive Amination (C5 Aldehyde Modification)

Figure 1: High-level overview of the sequential synthetic strategy.

Part 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[12][13] In the context of 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is generally more susceptible to oxidative addition to the Pd(0) catalyst than the C2-chloro atom. This enhanced reactivity is attributed to the electronic influence of the adjacent pyrrole ring nitrogen and the C5-aldehyde. By carefully selecting the catalyst and reaction conditions, we can achieve high regioselectivity for C4-arylation, preserving the C2-chloro for subsequent modification.[14]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the selected arylboronic acid, and sodium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Causality Check: The system must be purged of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark orange.

  • Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours).

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure Intermediate 1 (2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) .

  • Characterization: Confirm the structure of Intermediate 1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

With the C4 position successfully functionalized, the remaining C2-chloro atom becomes the target for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile (in this case, an amine) at the C2 position. The reaction is typically driven by heat, and the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction, driving it to completion.

Detailed Experimental Protocol

Materials and Reagents:

  • Intermediate 1 (2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) (1.0 eq)

  • Desired primary or secondary amine (1.5 - 2.5 eq)

  • DIPEA or K₂CO₃ (2.0 - 3.0 eq)

  • Solvent: n-Butanol, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)

  • Solvents for purification/crystallization

Procedure:

  • In a sealable reaction vessel, dissolve Intermediate 1 in the chosen solvent (e.g., n-butanol).

  • Add the desired amine followed by the base (DIPEA).

  • Seal the vessel tightly. Causality Check: Sealing the vessel is crucial when using volatile amines or when heating above the solvent's boiling point to maintain reactant concentration and pressure.

  • Heat the reaction mixture to 100-130 °C for 6-24 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS until Intermediate 1 is fully consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure Intermediate 2 (2-amino-4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) .

  • Characterization: Verify the structure of Intermediate 2 using ¹H NMR, ¹³C NMR, and HRMS.

Part 3: C5-Aldehyde Modification via Reductive Amination

Principle and Rationale

The final step involves modifying the C5-carbaldehyde to introduce a key interaction domain, often a flexible aminomethyl group that can form hydrogen bonds within the kinase hinge region. Reductive amination is an ideal method for this transformation. It proceeds via the initial formation of a Schiff base (imine) between the aldehyde and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this reaction as it is mild, selective for imines over aldehydes, and does not reduce other functional groups present in the molecule.[15]

Detailed Experimental Protocol

Materials and Reagents:

  • Intermediate 2 (2-amino-4-aryl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) (1.0 eq)

  • Desired primary or secondary amine (1.2 - 2.0 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 - 2.5 eq)

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve Intermediate 2 and the desired amine in the solvent (DCE) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid. Causality Check: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actively reduced. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the sodium triacetoxyborohydride portion-wise over 10-15 minutes. Expertise Insight: Portion-wise addition is recommended to control the rate of reaction and any potential effervescence.

  • Stir the reaction at room temperature for 4-12 hours.

  • Self-Validation: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (a C18 reverse-phase column may be necessary for more polar products) to yield the Final Product .

  • Final Characterization: Obtain a full analytical dataset for the final kinase inhibitor, including ¹H NMR, ¹³C NMR, HRMS, and HPLC purity analysis.

Data & Workflow Summary

Table of Reaction Parameters
StepReaction TypeStarting MaterialKey ReagentsCatalyst / BaseSolventTemp (°C)Typical Yield
1Suzuki CouplingDichloro-carbaldehydeArylboronic AcidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O80-9060-85%
2SNArIntermediate 1Primary/Secondary AmineDIPEA or K₂CO₃n-Butanol/NMP100-13055-90%
3Reductive AminationIntermediate 2Primary/Secondary AmineNaBH(OAc)₃ / AcOHDCE / THFRoom Temp50-80%
Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: SNAr Amination cluster_2 Step 3: Reductive Amination s1_reagents 1. Combine Pyrrolopyrimidine, Boronic Acid, Base in Solvent s1_degas 2. Degas with N2/Ar s1_reagents->s1_degas s1_cat 3. Add Pd(PPh3)4 Catalyst s1_degas->s1_cat s1_heat 4. Heat to 80-90°C s1_cat->s1_heat s1_workup 5. Aqueous Workup & Extraction s1_heat->s1_workup s1_purify 6. Column Chromatography s1_workup->s1_purify s2_reagents 1. Combine Intermediate 1, Amine, Base in Solvent s1_purify->s2_reagents Intermediate 1 s2_heat 2. Heat in Sealed Vessel (100-130°C) s2_reagents->s2_heat s2_cool 3. Cool & Isolate/Extract s2_heat->s2_cool s2_purify 4. Recrystallization or Column Chromatography s2_cool->s2_purify s3_imine 1. Combine Intermediate 2, Amine, AcOH in Solvent s2_purify->s3_imine Intermediate 2 s3_reduce 2. Add NaBH(OAc)3 s3_imine->s3_reduce s3_stir 3. Stir at Room Temp s3_reduce->s3_stir s3_quench 4. Quench with NaHCO3 (aq) s3_stir->s3_quench s3_extract 5. Extraction s3_quench->s3_extract s3_purify 6. Column Chromatography s3_extract->s3_purify

Figure 2: Detailed step-by-step experimental workflow.

References

  • Benchchem. (n.d.). This compound.
  • Geronikaki, A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed.
  • Li, J., et al. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Fallon, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • de Villiers, K. A., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
  • Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed.
  • Wang, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PubMed.
  • Glavač, D., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI.
  • Fayed, E. A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI.
  • ResearchGate. (2025). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors.
  • ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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Application Notes & Protocols: The Strategic Role of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor, with a specific focus on the application of the key heterocyclic intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. While the topic specified the 5-carbaldehyde derivative, extensive literature and established manufacturing routes confirm that the non-formylated 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is the critical building block for this therapeutic agent.[1][2] This document will detail its synthesis, its crucial role in constructing the core of Tofacitinib, and provide validated protocols for its use.

Introduction: Tofacitinib and the Pyrrolo[2,3-d]pyrimidine Core

Tofacitinib (marketed as Xeljanz®) is a potent, orally administered drug approved for the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[3] Its therapeutic mechanism hinges on the inhibition of the Janus kinase (JAK) family of enzymes, which are integral to the signaling pathways of cytokines involved in immune response and inflammation.[3][4]

The molecular architecture of Tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine scaffold, often referred to as a deazapurine core. This heterocyclic system is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[2][4] The synthesis of Tofacitinib heavily relies on the strategic use of a pre-functionalized core, namely 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 90213-66-4), which serves as the cornerstone for introducing the required side chains.[1][5] The two chlorine atoms on the pyrimidine ring provide distinct reactive sites, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[2]

The JAK-STAT Signaling Pathway

Tofacitinib exerts its effect by disrupting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from extracellular cytokines into the nucleus, leading to gene transcription that governs inflammation and immune cell function.[3] Tofacitinib's inhibition of JAK enzymes prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat Inactive STAT jak->stat Phosphorylation p_stat Active STAT (Phosphorylated Dimer) stat->p_stat Dimerization transcription Gene Transcription (Inflammation) p_stat->transcription Translocation tofacitinib Tofacitinib tofacitinib->jak Inhibition cytokine Cytokine cytokine->receptor Binding

Diagram: Tofacitinib's inhibition of the JAK-STAT pathway.

Synthesis of the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to Tofacitinib begins with the construction of its heterocyclic core. The most common and scalable routes start with simple, commercially available materials like 4-aminouracil or 6-aminouracil.[6][7][8] The process involves two primary transformations: annulation to form the pyrrole ring and subsequent chlorination.

Protocol 1: Synthesis from 4-Aminouracil

This protocol outlines a common laboratory- and industrial-scale synthesis.[6][7]

Step A: Formation of 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine

  • Setup: To a suitable reaction vessel, add 4-aminouracil, anhydrous sodium acetate, and water. The molar ratio of aminouracil to sodium acetate is typically between 1:3 and 1:5.[7]

  • Heating: Heat the mixture to 60-80 °C with stirring to form a suspension.[6]

  • Addition: Slowly add a 40% aqueous solution of 2-chloroacetaldehyde dropwise to the heated mixture. The chloroacetaldehyde reacts with the 4-aminouracil to form the fused pyrrole ring.

  • Reaction: Maintain the temperature and stir for 4-6 hours. Monitor the reaction's completion via TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature. The product precipitates as a solid. Filter the solid, wash thoroughly with water, and dry under reduced pressure to yield 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Step B: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, charge the 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine obtained from Step A and phosphorus oxychloride (POCl₃). POCl₃ acts as both the solvent and the chlorinating agent.

  • Catalysis: Add a catalytic amount of an organic base, such as N,N-diisopropylethylamine (DIPEA).[6][7]

  • Reaction: Heat the mixture to 80-85 °C and stir for approximately 3 hours.[6]

  • Work-up: After completion, cool the mixture. Carefully evaporate the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and cautiously add the concentrated residue to a cold aqueous ammonia solution, ensuring the temperature is maintained below 20 °C and the pH is adjusted to 6-8. This step neutralizes the acidic environment and precipitates the product.

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a stable, typically off-white to yellow powder.[1][2]

G start 4-Aminouracil & Anhydrous Sodium Acetate in Water add_chloro Add 40% aq. 2-Chloroacetaldehyde (60-80 °C, 4-6h) start->add_chloro intermediate 2,4-Dihydroxy-7H-pyrrolo [2,3-d]pyrimidine add_chloro->intermediate chlorination Add POCl₃ & DIPEA (catalyst) (80-85 °C, 3h) intermediate->chlorination product 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine chlorination->product workup Evaporate excess POCl₃ Quench with aq. NH₃ Filter and Dry product->workup

Workflow: Synthesis of the key dichloro-intermediate.

Core Assembly of Tofacitinib via SNAr Coupling

The dichlorinated intermediate is now primed for the key coupling reaction. The differential reactivity of the C2 and C4 chlorine atoms is exploited to selectively couple with the chiral piperidine side chain, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.

Protocol 2: SNAr Coupling Reaction

This protocol describes the nucleophilic aromatic substitution to form the crucial C-N bond.[6]

  • Setup: In a reaction vessel, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and the hydrochloride salt of cis-1-benzyl-4-methyl-3-methylaminopiperidine in a suitable solvent like acetonitrile or isopropanol.

  • Base: Add a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack. Potassium carbonate (K₂CO₃) is commonly used.[6]

  • Reaction: Heat the reaction mixture to 50-60 °C.[6] The methylamino group of the piperidine derivative attacks the C4 position of the pyrrolopyrimidine core, displacing the chloride ion. Side reactions at the C2 position are minimal under these controlled conditions.[6]

  • Monitoring: Stir for several hours, monitoring the reaction progress by HPLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the mixture. The product, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be isolated through standard work-up procedures involving filtration and purification.

ParameterConditionRationale
Solvent Acetonitrile, IsopropanolAprotic or polar protic solvents that facilitate SNAr reactions.
Base K₂CO₃Sufficiently strong to deprotonate the amine salt without causing unwanted side reactions.
Temperature 50-60 °CProvides enough energy to overcome the activation barrier while maintaining high regioselectivity for C4 substitution.[6]
Reactants Dichloro-intermediate, Chiral piperidineThe core building blocks for the main Tofacitinib structure.

Final Synthetic Steps to Tofacitinib

With the core structure assembled, the final steps involve removing the remaining chlorine atom and the benzyl protecting group from the piperidine nitrogen.

Step C: Reductive Dehalogenation and Deprotection

  • Catalysis: The coupled product from Protocol 2 is subjected to catalytic hydrogenation.[6] A common catalyst is 10% Palladium on Carbon (Pd/C).[6]

  • Reaction: The reaction is carried out under a hydrogen atmosphere in a solvent like ethanol. This single step achieves two critical transformations:

    • Dehalogenation: The chlorine atom at the C2 position is removed.

    • Deprotection: The benzyl group on the piperidine nitrogen is cleaved.

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step D: Final Acylation

  • Amidation: The secondary amine on the piperidine ring is acylated using cyanoacetic acid or an activated derivative thereof.[6] A coupling agent like 1-Hydroxybenzotriazole (HOBT) is often used to facilitate the reaction.[6]

  • Final Product: This step forms the final Tofacitinib molecule. It can then be reacted with citric acid to form the stable and pharmaceutically used Tofacitinib citrate salt.[6]

G cluster_0 Overall Tofacitinib Synthesis A 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine C N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl -2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C SₙAr Coupling (K₂CO₃, 50-60°C) B Chiral Piperidine Side Chain B->C D N-((3R,4R)-4-methylpiperidin-3-yl)-N-methyl -7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D Catalytic Hydrogenation (H₂, Pd/C) E Tofacitinib D->E Acylation (Cyanoacetic Acid, HOBT)

Logical Flow: Key stages in the synthesis of Tofacitinib.

Conclusion and Future Perspectives

The synthesis of Tofacitinib is a prime example of modern pharmaceutical manufacturing, where efficiency, stereocontrol, and scalability are paramount. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine stands out as an indispensable intermediate, enabling a convergent and regioselective assembly of the drug's core structure.[2] The protocols described herein represent a robust and validated pathway. Ongoing research continues to explore optimizations, such as asymmetric reductive amination techniques to produce the chiral piperidine intermediate more efficiently, further enhancing the overall process.[9][10] The versatility of the pyrrolo[2,3-d]pyrimidine scaffold ensures its continued importance as a building block for developing next-generation kinase inhibitors.[11]

References

  • BenchChem. (n.d.). Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide.
  • Google Patents. (2015). CN104987339A - Synthesis method of tofacitinib citrate.
  • Specialty Chemicals. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis.
  • ACS Publications. (n.d.). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (2020). CN111533746A - Synthesis method of tofacitinib citrate.
  • ResearchGate. (n.d.). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol | Request PDF.
  • ResearchGate. (2014). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • Tofacitinib Synthesis. (n.d.). Tofacitinib.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Semantic Scholar. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge.
  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors.
  • Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
  • Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

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nucleophilic substitution reactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its significance is rooted in its ability to mimic endogenous purines, allowing for targeted interactions with biological macromolecules like kinases.[3] The compound This compound represents a particularly valuable and versatile starting material within this class.[3][4] Its two chlorine atoms serve as reactive handles for nucleophilic substitution, while the C5-carbaldehyde group provides a point for further synthetic elaboration or can act as a critical pharmacophoric element.

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this key intermediate. We will delve into the underlying principles governing its reactivity, present field-proven protocols for its functionalization, and offer expert insights into optimizing these transformations for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.[5]

Part 1: The Chemical Rationale - Understanding Regioselectivity in SNAr Reactions

The functionalization of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a chloride leaving group to restore aromaticity.[6]

A critical aspect of this chemistry is regioselectivity . The two chlorine atoms at the C2 and C4 positions are not electronically equivalent. For 2,4-dichloropyrimidine systems, nucleophilic attack almost invariably occurs at the C4 position.[7][8] This preference is amplified in our target molecule by the presence of the strongly electron-withdrawing carbaldehyde group at the C5 position, which further increases the electrophilicity of the adjacent C4 carbon.[9][10] The C2 position, while still reactive, requires more forcing conditions for substitution, a feature that enables a powerful strategy of sequential, regioselective functionalization.

Another key consideration is the acidic proton on the pyrrole nitrogen (N7). In the presence of a base, this proton can be removed, and the resulting anion may lead to undesired side reactions. For certain applications, particularly when strong bases or highly reactive electrophiles are used, protection of the N7 position with a group like a p-toluenesulfonyl (tosyl) moiety is a prudent strategy to ensure clean and predictable outcomes.[11][12]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Expulsion Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4 Product C4-Substituted Product + Cl⁻ Intermediate->Product Loss of Cl⁻

Caption: General mechanism for the SNAr reaction at the C4 position.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the synthesis of diverse libraries based on the this compound core.

Protocol 1: Regioselective C4-Amination

This procedure details the reaction with primary or secondary amines, one of the most common and crucial transformations for generating kinase inhibitor scaffolds.

  • Objective: To synthesize 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde derivatives.

  • Expert Rationale: The reaction proceeds via an SNAr mechanism where the amine acts as the nucleophile. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the amine nucleophile. The choice of an alcohol or a polar aprotic solvent facilitates the dissolution of the reactants and the formation of the polar Meisenheimer intermediate. Heat is required to provide the necessary activation energy for the reaction.

Materials:

Reagent CAS Number Typical Quantity Purpose
This compound 1638767-57-3 1.0 eq Starting Material
Desired Primary/Secondary Amine Varies 1.1 - 1.5 eq Nucleophile
N,N-Diisopropylethylamine (DIPEA) 7087-68-5 2.0 - 3.0 eq Non-nucleophilic Base

| Ethanol (anhydrous) or n-Butanol | 64-17-5 / 71-36-3 | 5-10 mL / mmol | Solvent |

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of starting material).

  • Nucleophile & Base: Add the desired amine (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100°C. The exact temperature may need optimization depending on the nucleophilicity of the amine.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is fully consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can often be purified by recrystallization or flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a higher boiling point solvent like n-butanol or DMF. Ensure the amine is not a salt form; if it is, an additional equivalent of base is required.

  • Disubstitution Product: Formation of the 2,4-diamino product can occur with highly reactive amines or prolonged heating at high temperatures. To minimize this, use a modest excess of the amine and carefully monitor the reaction, stopping it once the starting material is consumed.

Protocol 2: Sequential C4 then C2 Substitution

This workflow leverages the differential reactivity of the C4 and C2 positions to introduce two different nucleophiles, enabling access to complex and diverse molecular architectures.

Sequential_Substitution A 2,4-Dichloro-7H-pyrrolo[2,3-d] -pyrimidine-5-carbaldehyde B Step 1: C4 Substitution + Nucleophile 1 (Nu1) (e.g., Amine) Conditions: Mild (80°C) A->B C Intermediate: 4-Nu1-2-Chloro-adduct B->C D Step 2: C2 Substitution + Nucleophile 2 (Nu2) (e.g., Thiol, Amine) Conditions: Forcing (>120°C) C->D E Final Product: 2-Nu2-4-Nu1-disubstituted adduct D->E

Caption: Workflow for sequential nucleophilic substitution.

Methodology Overview:

  • First Substitution (C4): Perform a nucleophilic substitution at the C4 position as detailed in Protocol 1 using the first nucleophile (Nu1). It is critical to use conditions that are mild enough to avoid significant reaction at the C2 position. After the reaction is complete, rigorously purify the 4-substituted-2-chloro intermediate to remove any unreacted starting material or disubstituted byproducts.

  • Second Substitution (C2): Subject the purified 4-substituted-2-chloro intermediate to a second SNAr reaction with the second nucleophile (Nu2). This step typically requires more forcing conditions.

    • Increased Temperature: Temperatures in the range of 120-150°C are common.

    • Stronger Nucleophiles/Bases: Using a stronger base like sodium hydride (NaH) to deprotonate a thiol or a less reactive amine can be effective.

    • Solvent Choice: High-boiling point polar aprotic solvents like DMF, DMAc, or DMSO are often necessary.

  • Work-up and Purification: The work-up and purification follow similar principles to the first step, though purification may be more challenging due to the increased complexity of the molecule.

This sequential approach is a cornerstone of library synthesis and structure-activity relationship (SAR) studies, allowing for systematic variation at two distinct points on the scaffold.[8]

Part 3: Summary of Reaction Parameters

The following table summarizes typical conditions for the C4-selective substitution with common nucleophile classes.

Nucleophile TypeTypical BaseSolvent(s)Temperature (°C)Key Insights
Primary/Secondary Amines DIPEA, K₂CO₃EtOH, n-BuOH, DMF, MeCN80 - 120Most common transformation; base is crucial to scavenge HCl.[11][12]
Anilines Cat. HCl, DIPEAEtOH, Water100 - 120Less nucleophilic than aliphatic amines; may require acid catalysis or higher temperatures.[11][12]
Thiols K₂CO₃, NaH, Cs₂CO₃DMF, THF, MeCN25 - 80Highly nucleophilic; often proceeds at lower temperatures. Pre-formation of the thiolate with a strong base is effective.[3]
Alcohols/Phenols NaH, K₂CO₃DMF, THF60 - 100Requires a strong base to generate the more potent alkoxide/phenoxide nucleophile.

Conclusion

This compound is a high-value intermediate whose reactivity is governed by well-understood principles of nucleophilic aromatic substitution. The pronounced electronic difference between the C4 and C2 positions provides a reliable handle for regioselective and sequential functionalization. By carefully controlling the choice of nucleophile, base, solvent, and temperature, researchers can efficiently access a vast chemical space of 7-deazapurine analogs. The protocols and insights provided herein serve as a validated foundation for the synthesis of novel compounds aimed at addressing critical challenges in drug discovery.

References

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

  • Pouliot, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from [Link]

  • Taylor, A. M., & Grotjahn, D. B. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(1), 1-5. Retrieved from [Link]

  • Yashwantrao, S. T. (2024). The Synthesis of Several 7H-Pyrrolo[2,3-d]Pyrimidin. International Journal of Science, Engineering and Technology, 12(5). Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • SciSpace. (2012). 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2′-Deoxyribonucleosides: Syntheses and Transformations. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 6: Nucleophilic Substitution. Retrieved from [Link]

  • Thummalagunta, G. R., et al. (2017). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 60(13), 5647–5664. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold and C-C Bond Formation

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of therapeutic agents, including potent inhibitors of kinases, viruses, and other biologically significant targets. The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers a versatile and highly efficient means to introduce aryl, heteroaryl, or vinyl substituents onto the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of a key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. We will delve into the critical parameters of the reaction, the rationale behind experimental choices, and provide step-by-step procedures to empower researchers in their synthetic endeavors.

Understanding the Substrate: Reactivity and Regioselectivity

The substrate, this compound, presents several key features that dictate the strategy for Suzuki coupling:

  • Two Electrophilic Sites: The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring offers the potential for mono- or di-substitution.

  • Differential Reactivity: In analogous 2,4-dichloropyrimidine systems, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions.[2][3][4] This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[2][3] We can anticipate a similar regioselectivity for the 7-deazapurine scaffold.

  • The Pyrrole N-H Group: The presence of a free N-H group on the pyrrole ring can potentially interfere with the catalytic cycle. While many modern Suzuki protocols are tolerant of unprotected N-H functionalities, in some cases, it can lead to catalyst inhibition.[5]

  • The Aldehyde Functionality: The electron-withdrawing nature of the carbaldehyde group can influence the reactivity of the heterocyclic system. It is generally a well-tolerated functional group in Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronate Activation pd0 Pd(0)Ln invis1 pd0->invis1 oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X invis2 pd2_complex->invis2 transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² product R¹-R² pd2_r1r2->product reductive_elimination Reductive Elimination product->pd0 invis1->pd2_complex R¹-X invis2->pd2_r1r2 [R²-B(OR)₃]⁻ boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻)

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in our case) of the electrophile to form a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

Key Parameters and Optimization

The success of the Suzuki coupling hinges on the careful selection of several key components.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for a range of substrates.[2][10] PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust catalyst, particularly effective for heteroaryl couplings. Buchwald/Nolan Precatalysts (e.g., XPhos Pd G2): These are highly active catalysts with bulky phosphine ligands, often providing excellent yields with challenging substrates, including N-H containing heterocycles.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄: Carbonates and phosphates are common choices. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] The choice of base can significantly impact yield and reaction rate.[12] K₃PO₄ is often effective for coupling nitrogen-containing heterocycles.[13]
Solvent Dioxane/Water, DME/Water, Toluene/Water: A mixture of an organic solvent and water is frequently used.[1][10] Water is often necessary for the base to be effective and can accelerate the reaction. The choice of organic solvent can influence the solubility of reactants and the overall reaction rate.[14]
Boronic Acid/Ester Arylboronic acids: The most common coupling partners. Arylboronic acid pinacol esters: More stable and sometimes preferred for purification and handling.
Temperature Typically ranges from 80-110 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition. Microwave irradiation can significantly shorten reaction times.[15][16]
Atmosphere The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols are designed as starting points for the selective mono-arylation at the C4 position of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol utilizes a widely available and reliable palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the arylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).[10]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[10] Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[8]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Protocol 2: Enhanced Reactivity with PdCl₂(dppf)

This protocol is recommended for less reactive boronic acids or when Protocol 1 gives suboptimal results.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (0.03 - 0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Dimethoxyethane (DME) or Dioxane

  • Water

  • Reaction vessel (as in Protocol 1)

Procedure:

  • Combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vessel.

  • Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., DME or Dioxane) and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS). Reaction times are typically in the range of 2-12 hours.[17]

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active catalyst system (e.g., a Buchwald precatalyst), or trying a different base (K₃PO₄ can be particularly effective for N-heterocycles).[13]

  • Decomposition: If decomposition of the starting material or product is observed, try lowering the reaction temperature and extending the reaction time.

  • Protodeboronation: The boronic acid can sometimes be consumed by a side reaction where the boron group is replaced by a hydrogen atom. Using a higher equivalent of the boronic acid or ensuring anhydrous conditions (if using a non-aqueous protocol) can mitigate this.

  • Di-substitution: While mono-substitution at C4 is expected to be the major product, some di-substituted product may form, especially with prolonged reaction times or higher temperatures. Careful monitoring and purification are essential.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve efficient and regioselective synthesis of C4-arylated 7-deazapurine derivatives. The protocols provided herein serve as a robust starting point for the exploration of this versatile reaction in the pursuit of novel therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. MDPI.
  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.
  • Handy, S. T. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
  • Ritter, T. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro...
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
  • Tron, G. C. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Li, W. et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. PMC - NIH.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Wikipedia. Suzuki reaction.
  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. NIH.
  • Kumar, A., & Kumar, V. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. MDPI.

Sources

Application Notes & Protocols for the Development of Anticancer Agents Using Pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone in Modern Oncology

The pyrrolo[2,3-d]pyrimidine core, a heterocyclic system also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and oncology. Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as a competitive inhibitor at the ATP-binding sites of numerous protein kinases. This inherent characteristic has made it a highly successful framework for the development of targeted cancer therapeutics. The versatility of this scaffold is demonstrated by its presence in several FDA-approved anticancer drugs, each with a distinct mechanism of action, including the multi-targeted antifolate Pemetrexed and kinase inhibitors like Ruxolitinib and Ribociclib.

This guide provides an in-depth exploration of the synthesis, structure-activity relationship (SAR) analysis, and biological evaluation of novel anticancer agents derived from pyrrolo[2,3-d]pyrimidine intermediates. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful scaffold for next-generation cancer therapies.

Section 1: Synthetic Strategies for Pyrrolo[2,3-d]pyrimidine Analogs

The foundation of any drug discovery program is the robust and flexible synthesis of the core scaffold and its derivatives. For pyrrolo[2,3-d]pyrimidines, a common and effective strategy begins with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a versatile anchor for introducing diversity at key positions of the molecule.

Causality in Synthetic Design:
  • Starting Material Selection: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an ideal starting point due to the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine-containing side chains, which are crucial for kinase binding and modulating solubility.

  • Protecting Group Strategy: The pyrrole nitrogen (N7) is often protected, commonly with a (trimethylsilyl)ethoxymethyl (SEM) group or a tosyl group. This is critical to prevent undesired side reactions during subsequent functionalization steps, such as metal-catalyzed cross-couplings at other positions on the pyrrole ring.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are frequently employed to introduce aryl or heteroaryl moieties, typically at the C5 or C6 positions. These additions are instrumental in exploring the SAR and optimizing interactions with the target protein.

G cluster_synthesis General Synthetic Workflow Start Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protect Step 1: N7 Protection (e.g., SEM-Cl, Ts-Cl) Start->Protect Prevents side reactions SNAr Step 2: C4 Nucleophilic Substitution (S N Ar with R-NH2) Protect->SNAr Introduces key side chain Coupling Step 3: C5/C6 Functionalization (e.g., Suzuki, Buchwald-Hartwig) SNAr->Coupling Adds diversity for SAR Deprotect Step 4: N7 Deprotection (e.g., TBAF, NaOH) Coupling->Deprotect Unmasks final compound Final Final Product: Substituted Pyrrolo[2,3-d]pyrimidine Analog Deprotect->Final

Caption: General workflow for synthesizing diverse pyrrolo[2,3-d]pyrimidine analogs.

Protocol 1: General Synthesis of C4-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes a representative procedure for synthesizing a library of C4-amino substituted analogs from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Desired primary or secondary amine (R-NH₂)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

  • n-Butanol or other suitable high-boiling point solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add n-butanol to create a solution or suspension (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq) followed by the base, DIPEA (2.0-3.0 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are generally complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane/methanol. Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure C4-substituted pyrrolo[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Application Note: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies correlate structural changes with biological activity, guiding the design of more effective agents.

Key Positions for Modification:

  • C4 Position: Typically substituted with an amino group linked to various aryl, heteroaryl, or aliphatic moieties. This position often forms critical hydrogen bonds within the kinase hinge region.

  • C5 Position: Introduction of small, hydrophobic groups can enhance van der Waals interactions in the active site. Halogenation at this position has been shown to modulate activity.

  • N7 Position: While often used for protecting groups, substitution at this position can influence solubility and cell permeability.

Position Modification Type Observed Effect on Anticancer Activity Rationale / Example
C4 Substituted anilinesPotent inhibition of kinases like EGFR and RET.The aniline moiety can be functionalized to occupy adjacent hydrophobic pockets in the ATP-binding site.
C4 Aliphatic amines (e.g., morpholine, piperazine)Often improves solubility and pharmacokinetic properties. Can show potent activity.The basic nitrogen in piperazine can be protonated, enhancing aqueous solubility.
C5 Halogenation (e.g., -Cl, -Br)Can increase potency.Halogens can form specific halogen bonds with the protein backbone or alter the electronics of the ring system.
C5/C6 Aryl/Heteroaryl groups (via Suzuki coupling)Can provide additional binding interactions and improve selectivity.Extending into different regions of the active site can help target specific kinase conformations.

Section 3: Biological Evaluation and Mechanistic Protocols

After synthesis, novel compounds must undergo rigorous biological testing to determine their anticancer potential and mechanism of action.

G cluster_workflow Biological Evaluation Workflow A Synthesized Compound Library B Primary Screening: In Vitro Cytotoxicity Assay (MTT) Determine IC50 values A->B Identify active compounds C Secondary Screening: Target-Based Enzymatic Assay (e.g., Kinase Inhibition) B->C Validate on-target activity D Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Western Blot C->D Elucidate cellular effects E Lead Candidate D->E Select for further development

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well microplates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value. A lower IC₅₀ value indicates higher cytotoxic potency.

Protocol 3: Kinase Inhibition and Mechanism of Action Assays
  • Enzymatic Kinase Assay: To confirm direct target engagement, compounds should be tested in a cell-free enzymatic assay against the putative kinase target (e.g., JAK, FAK, EGFR). These assays typically measure the phosphorylation of a substrate peptide, often using luminescence (e.g., Kinase-Glo®) or fluorescence-based readouts.

  • Cell Cycle Analysis: Active compounds can be further investigated for their effect on cell cycle progression. Cells are treated with the compound, fixed, stained with a DNA-intercalating dye (like propidium iodide), and analyzed by flow cytometry. Accumulation of cells in a specific phase (e.g., G1/S or G2/M) can indicate the mechanism of action.

  • Apoptosis Assay: To determine if cytotoxicity is mediated by programmed cell death, Annexin V/PI staining followed by flow cytometry is a standard method. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Further confirmation can be obtained by measuring the activity of key apoptosis-executing enzymes like Caspase-3 and Caspase-8 or by observing changes in apoptosis-related proteins (Bax, Bcl-2) via Western blot.

Section 4: Case Studies of Pyrrolo[2,3-d]pyrimidine-Based Drugs

The clinical success of this scaffold underscores its therapeutic potential.

Case Study 1: Pemetrexed (Alimta®) - A Multi-Targeted Antifolate

Pemetrexed functions not as a kinase inhibitor but as an antimetabolite. Its structure mimics folic acid, allowing it to competitively inhibit multiple key enzymes in the folate pathway required for nucleotide synthesis.

  • Mechanism of Action: Pemetrexed primarily inhibits Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). By blocking these enzymes, it disrupts the synthesis of both purine and pyrimidine precursors, ultimately halting DNA and RNA production and leading to cell death.

G cluster_folate Folate Metabolism & DNA Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP -> DNA Synthesis DHF DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF THF->TS Cofactor GARFT GARFT THF->GARFT Cofactor Purines Purine Synthesis -> DNA/RNA TS->dTMP TS->DHF DHFR->THF GARFT->Purines Pemetrexed Pemetrexed Pemetrexed->TS Inhibits Pemetrexed->DHFR Inhibits Pemetrexed->GARFT Inhibits G cluster_jak JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates (p) pSTAT p-STAT (active) Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Drug Ruxolitinib / Tofacitinib Drug->JAK Inhibits ATP Binding

Caption: Mechanism of JAK inhibitors targeting the JAK-STAT signaling cascade.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly fruitful starting point for the development of novel anticancer agents. Its ability to effectively target a wide range of enzymes, from metabolic pathways to critical signaling kinases, ensures its continued relevance in oncology drug discovery. By combining rational synthetic design, systematic SAR exploration, and a robust cascade of biological evaluations, researchers can unlock the full potential of this privileged structure to create potent and selective therapies for cancer treatment.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Hanauske, A. R., Chen, V., Pao, M., & Goldman, I. D. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, 6(2), 361–374. [Link]

  • Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5 Suppl 2, S51-55. [Link]

  • Pemetrexed. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Paz-Ares, L. (2004). Biochemical Pharmacology of Pemetrexed. CancerNetwork. Retrieved January 19, 2026, from [Link]

  • Patel, H., Sharma, T., & Dave, K. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 063-075. [Link]

  • Zhang, Y., Wan, J., Liu, Y., Tao, L., You, T., & Chen, J. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., Chen, Y., Wu, J., Zhu, M., Li, Y., Liu, H., Xu, Y., & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111713. [Link]

  • Pharmacology and Synthesis of Ruxolitinib. (n.d.). farmasino pharmaceuticals (anhui) co.,ltd. Retrieved January 19, 2026, from [Link]

  • Singh, K., Singh, J., Singh, S., Kumar, S., & Kharkar, P. S. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(22), 115764. [Link]

  • Al-Obaid, A. M., Abdel-Aziz, A. A. M., Al-Dhfyan, A., Al-Obaid, O. A., & El-Sayed, M. A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2025). Journal of Molecular and Clinical Chemistry. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? (2025). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Le, T., & Bhansali, R. (2023). Ruxolitinib. StatPearls. [Link]

  • Singh, J., Kumar, S., & Kharkar, P. S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Jung, M. H., Kim, H., Choi, W. K., El-Gamal, M. I., Park, J. H., Yoo, K. H., Sim, T. B., Lee, S. H., Baek, D., Hah, J. M., Cho, J. H., & Oh, C. H. (2009). Synthesis

Application Notes & Protocols: A Guide to Assay Development for Screening 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapeutics.[1][2] This core is a deaza-isostere of adenine, the purine base in adenosine triphosphate (ATP), making it an ideal framework for designing ATP-competitive inhibitors of various enzymes, most notably protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, rendering them high-value targets for drug discovery.[4][5][6]

The specific scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, offers a versatile starting point for synthetic elaboration. The two chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the generation of diverse chemical libraries, while the carbaldehyde group can be further modified to fine-tune activity and selectivity.[7] Derivatives of this core have shown promise as potent inhibitors of several kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase, which are critical drivers in various cancers.[3][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and validate novel kinase inhibitors derived from the this compound scaffold. We will detail the principles of assay selection, provide step-by-step protocols for biochemical and cell-based screening, and outline a rigorous hit validation workflow.

The Kinase Screening Cascade: A Multi-Faceted Approach

A successful screening campaign for kinase inhibitors requires a tiered approach, starting with a high-throughput primary screen to identify initial hits, followed by more detailed secondary and cellular assays to confirm activity and assess cellular potency and selectivity.[9][10]

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Validation cluster_3 Lead Optimization Primary High-Throughput Biochemical Assay (e.g., TR-FRET, ADP-Glo) DoseResponse IC50 Determination Primary->DoseResponse Counterscreens Promiscuity & Assay Interference DoseResponse->Counterscreens OrthoAssay Orthogonal Biochemical Assay Counterscreens->OrthoAssay CellularAssay Cell-Based Potency Assay (e.g., Phospho-protein levels, Cell Viability) OrthoAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR

Caption: A typical kinase inhibitor screening workflow.

Part 1: Primary High-Throughput Screening (HTS) - A Biochemical Approach

The primary screen aims to rapidly assess a large library of this compound derivatives for their ability to inhibit a specific kinase of interest. Biochemical assays are ideal for this stage due to their simplicity, scalability, and lower cost compared to cell-based assays.[6][11]

Principle of the Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format well-suited for HTS.[12][13] It measures the phosphorylation of a substrate by a kinase. The assay components include the kinase, a biotinylated substrate, ATP, and a detection system consisting of a Europium (Eu)-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

When the substrate is phosphorylated, the Eu-labeled antibody binds to the phospho-site. The biotin tag on the substrate is bound by the SA-APC. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the Europium. The resulting signal is proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: TR-FRET Kinase Assay

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Eu-labeled anti-phospho-specific antibody

  • Streptavidin-APC conjugate

  • Stop/Detection Buffer (Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO for a final screening concentration of 10 µM) and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well plates.

  • Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.

  • Substrate/ATP Mix Addition: Prepare a 2X solution of the biotinylated substrate and ATP in assay buffer. Add 5 µL of this mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection Reagent Addition: Add 10 µL of the stop/detection buffer containing the Eu-labeled antibody and SA-APC conjugate.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

Data Analysis and Hit Identification

The TR-FRET signal is typically expressed as a ratio of the acceptor to donor fluorescence. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_compound is the signal in the presence of the test compound.

  • Signal_max is the average signal of the negative controls (DMSO).

  • Signal_min is the average signal of the positive controls (known inhibitor).

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

An assay with a Z' > 0.5 is considered robust for HTS.[14] Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

Part 2: Hit Confirmation and Triage

Primary hits require further validation to confirm their activity and rule out false positives.[10]

Protocol: IC₅₀ Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀ value).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Perform the TR-FRET assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDPrimary Screen % InhibitionIC₅₀ (µM)
Derivative A85%0.5
Derivative B62%2.1
Derivative C91%0.2
Counterscreening for False Positives

It is crucial to eliminate compounds that interfere with the assay technology or exhibit non-specific inhibition.[15][16]

1. Assay Interference Counterscreen: To identify compounds that interfere with the TR-FRET signal (e.g., autofluorescent compounds or quenchers), the assay is run in the absence of the kinase. Any compound that still modulates the signal is flagged as an artifact.[10]

2. Promiscuous Inhibitor Counterscreen: Some compounds can form aggregates that non-specifically inhibit enzymes.[17][18] A common counterscreen is to perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%).[19] A significant loss of inhibitory activity in the presence of the detergent suggests an aggregation-based mechanism.[19]

Part 3: Secondary and Cellular Validation

Confirmed hits should be further characterized in orthogonal and cell-based assays to ensure their mechanism of action and cellular efficacy.

Orthogonal Biochemical Assay

An orthogonal assay uses a different detection technology to confirm the inhibitory activity of the hits. This helps to rule out any remaining artifacts specific to the primary assay format. For example, a luminescence-based assay like ADP-Glo™ can be used.

Principle of ADP-Glo™ Assay: This assay quantifies the amount of ADP produced during the kinase reaction. The reaction is first stopped, and the remaining ATP is depleted. Then, a reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Protocol: Cell-Based Kinase Activity Assay

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[20][21][22]

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase within a relevant cell line. For example, if screening for EGFR inhibitors, one could use a cell line that overexpresses EGFR (e.g., A431) and measure the phosphorylation of EGFR itself upon stimulation with EGF.

Procedure:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: If the pathway is activated by serum growth factors, serum-starve the cells for 4-24 hours.

  • Compound Treatment: Treat the cells with serially diluted hit compounds for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Phospho-Protein Detection: The level of the phosphorylated target protein in the cell lysate can be quantified using various methods, such as ELISA, Western Blotting, or Meso Scale Discovery (MSD) assays.[20]

  • Data Analysis: Determine the cellular IC₅₀ value by plotting the inhibition of substrate phosphorylation against the compound concentration.

G cluster_0 Cell Treatment cluster_1 Analysis Cells Seed Cells Treat Treat with Compound Cells->Treat Stim Stimulate with Ligand Treat->Stim Lyse Lyse Cells Stim->Lyse Detect Detect Phospho-protein (e.g., ELISA, MSD) Lyse->Detect IC50 Determine Cellular IC50 Detect->IC50

Caption: Workflow for a cell-based kinase phosphorylation assay.

Considerations for Covalent Inhibitors

Given the electrophilic nature of the carbaldehyde group and the potential for introducing other reactive moieties, some derivatives may act as covalent inhibitors.[23] Covalent inhibitors form a permanent bond with the target protein, which can lead to prolonged duration of action.[24] If covalent inhibition is suspected, specialized assays are required to characterize the mechanism. These include:

  • IC₅₀ Shift Assay: Pre-incubating the enzyme and inhibitor for varying times before adding the substrate. A time-dependent decrease in IC₅₀ suggests covalent binding.

  • Jump Dilution: A rapid dilution of the enzyme-inhibitor complex. If inhibition is not reversed, it indicates covalent or very slow-off-rate binding.

  • Mass Spectrometry: Directly observing the formation of a covalent adduct between the protein and the inhibitor.[24][25]

Conclusion

The this compound scaffold is a promising starting point for the discovery of novel kinase inhibitors. A systematic and rigorous screening cascade, as outlined in these application notes, is essential for identifying and validating potent and selective drug candidates. By employing a combination of robust biochemical and cell-based assays, and by diligently performing counterscreens to eliminate artifacts, researchers can confidently advance promising hits into lead optimization and further preclinical development.

References

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  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • B. Wesche, H.J. Böhm, M. Müller. (2005, March). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90.
  • K. Metwally, N. Abo-Dya. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Y. Utepbergenov, et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(4), 425-433.
  • D. M. Goldstein, et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 818-827.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • A. Kumar, S. Shankaraiah. (2024, December). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • C&EN. (2024, June 25). Innovative assay method accelerates development of safe covalent inhibitors. Retrieved from [Link]

  • S. Radi, et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(14), 1436-1454.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • A. Kumar, et al. (2020, November 15). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Institutes of Health. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters, False Positives, Promiscuous Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • High-Throughput Screening Center. (n.d.). Introduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Promiscuous Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylicacid. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

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Sources

Application Notes and Protocols for In Vitro Studies of Compounds Derived from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine has made it a cornerstone for the development of a multitude of biologically active molecules. Derivatives of this core structure have shown significant promise as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation and survival.[1][2] The starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, serves as a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.[3][4] These derivatives have been investigated for their ability to inhibit various protein kinases and induce apoptosis in cancer cells.[5][6][7][8]

This guide provides a comprehensive overview of the in vitro methodologies for evaluating the anticancer properties of novel compounds derived from this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize these promising therapeutic candidates.

Part 1: Foundational Assays for Anticancer Activity Screening

The initial phase of in vitro evaluation typically involves assessing the cytotoxic and antiproliferative effects of the newly synthesized compounds. These foundational assays are crucial for identifying promising candidates and determining their effective concentration range for further mechanistic studies.[9][10][11][12]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of the test compound A->B C Incubate for the desired exposure time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize the formazan crystals with a solubilization buffer D->E F Measure the absorbance at 570 nm using a microplate reader E->F

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Test compounds derived from this compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data for IC50 Determination of a Pyrrolo[2,3-d]pyrimidine Derivative

Compound Concentration (µM)% Cell Viability
0 (Control)100
0.195
180
552
1025
505

Part 2: Mechanistic Insights into Cell Death

Once the cytotoxic potential of a compound is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]

Detection of Apoptosis: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[16] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[17][18] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.[16][19]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with the test compound for a specified time B Harvest both adherent and floating cells A->B C Wash cells with cold PBS and resuspend in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide C->D E Incubate in the dark at room temperature for 15 minutes D->E F Analyze the stained cells by flow cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like scraping or a mild trypsin treatment.[17][20]

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[17] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[18]

Data Interpretation: The flow cytometry data will allow for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[5][21] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Test compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and PI in PBS.[22] The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[22]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound may be targeting a checkpoint in that phase of the cell cycle.

Signaling Pathway: Hypothetical Mechanism of Action

Signaling_Pathway Compound Pyrrolo[2,3-d]pyrimidine Derivative Kinase Target Kinase (e.g., CDK, EGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation CellCycle Cell Cycle Progression Downstream->CellCycle Promotion Downstream->Apoptosis Inhibition Proliferation Cell Proliferation Downstream->Proliferation Promotion CellCycle->Proliferation

Sources

Application Notes & Protocols: Synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural similarity to endogenous nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases.[2][3] Consequently, derivatives of this heterocycle have been extensively investigated for various therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][4]

Among the numerous derivatives, those featuring a phenylamino substituent at the C4-position (N4-phenylsubstituted) have emerged as a particularly fruitful class of compounds. These molecules have demonstrated potent activity as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases. For instance, specific N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines have been developed as dual inhibitors of Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) kinase for cancer therapy, and as novel inhibitors of NF-κB Inducing Kinase (NIK) for the treatment of psoriasis.[1][5][6][7]

This technical guide provides a detailed overview of the primary synthetic strategies for accessing N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines, an explanation of the chemical rationale behind the methodologies, and comprehensive, field-proven protocols for their synthesis and characterization.

Synthetic Strategies: A Tale of Two Methodologies

The construction of the crucial C4-N bond is the cornerstone of synthesizing this compound class. While several methods exist, two strategies predominate due to their reliability, efficiency, and broad applicability: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The most common and straightforward method for synthesizing N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines is the direct reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a corresponding aniline derivative.[1][8]

Mechanistic Rationale: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency strongly activates the C4 position (which is attached to a good leaving group, chloride) towards attack by nucleophiles. The reaction proceeds via a classic SNAr mechanism, involving the addition of the aniline nucleophile to form a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. This reaction is often facilitated by heat and sometimes by the addition of a catalytic amount of acid to protonate the pyrimidine ring, further enhancing its electrophilicity.

SNAr_Mechanism General S N Ar Reaction Scheme cluster_reactants Reactants cluster_products Products Start_Material 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product N4-Aryl-7H-pyrrolo[2,3-d]pyrimidine Start_Material->Product Reflux, Solvent (e.g., iPrOH, EtOH) Aniline Substituted Aniline (Ar-NH2) Aniline->Product Byproduct HCl

Caption: General reaction scheme for SNAr synthesis.

Advantages and Considerations:

  • Expertise: This method is experimentally simple and utilizes readily available starting materials (4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various anilines).

  • Trustworthiness: The reaction is generally high-yielding and robust, particularly with electron-rich or moderately substituted anilines.

  • Limitations: Highly electron-deficient anilines may react sluggishly or not at all due to their reduced nucleophilicity. In such cases, harsher conditions may be required, which can lead to side reactions.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are poor partners in SNAr reactions, or when milder conditions are desired, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[9][10] This palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide (or triflate) and an amine.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired N4-aryl product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are essential to facilitate the key reductive elimination step and stabilize the palladium catalyst.[11]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X OxyAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NH2R']+ L2 PdII_Aryl->PdII_Amine R'-NH2 AmineCoord Amine Coordination Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NHR' L2 PdII_Amine->PdII_Amido -H+ PdII_Amido->Pd0 Ar-NHR' ReductElim Reductive Elimination Product Ar-NHR' ArylHalide Ar-X Amine R'-NH2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Advantages and Considerations:

  • Expertise: This method demonstrates a higher level of synthetic sophistication and offers broader substrate scope, including sterically hindered or electron-poor anilines.[10]

  • Trustworthiness: It provides a reliable route to compounds that are otherwise difficult to synthesize. However, it requires strict adherence to anhydrous and oxygen-free conditions to prevent catalyst deactivation.

  • Cost & Complexity: The reagents (palladium catalysts, specialized ligands) are more expensive than those for SNAr, and the experimental setup is more demanding.

Data Summary: Representative Syntheses

The following table summarizes results for the synthesis of various N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines via the SNAr method, demonstrating the versatility of this approach.

Compound IDPhenyl SubstituentMethodSolventConditionsYield (%)Reference
1 UnsubstitutedSNAriPrOHReflux, 10h, conc. HCl (cat.)84%[1]
2 3-BromoSNAriPrOHReflux, 10h, conc. HCl (cat.)82%[1]
4 4-ChloroSNAriPrOHReflux, 10h, conc. HCl (cat.)86%[1]
6 4-MethoxySNAriPrOHReflux, 10h, conc. HCl (cat.)90%[1]
16 4-BiphenylSNAriPrOHReflux, 10h, conc. HCl (cat.)89%[1]
18 4-BenzylSNAriPrOHReflux, 10h, conc. HCl (cat.)93%[1]
3 Ethyl-4-aminobenzoateSNArEthanolReflux, 7h84%[8]

Detailed Experimental Protocols

The following protocols provide a self-validating system, including reaction monitoring, purification, and characterization steps necessary to ensure the integrity of the final product.

Protocol 1: SNAr Synthesis of N4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 1)

This protocol is adapted from a reported synthesis and serves as a representative example of the SNAr methodology.[1]

Workflow_SNAr Experimental Workflow: S N Ar Protocol node_step node_step node_action node_action node_analysis node_analysis node_final node_final Setup 1. Reaction Setup - Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, aniline, & iPrOH to flask. Catalyst 2. Catalyst Addition - Add catalytic conc. HCl. Setup->Catalyst Reflux 3. Reaction - Reflux mixture for 10 hours. Catalyst->Reflux Monitor 4. Monitoring - Check reaction completion by TLC. Reflux->Monitor Cooldown 5. Cooldown & Concentration - Cool to RT, remove solvent in vacuo. Monitor->Cooldown Neutralize 6. Work-up - Neutralize with NH4OH, extract with CH2Cl2. Cooldown->Neutralize Dry 7. Drying & Filtration - Dry organic layer (Na2SO4), filter. Neutralize->Dry Purify 8. Purification - Purify by flash chromatography. Dry->Purify Characterize 9. Characterization - Analyze by NMR and HRMS. Purify->Characterize Final 10. Final Product - Obtain pure white solid. Characterize->Final

Caption: Step-by-step workflow for SNAr synthesis and purification.

Materials & Equipment:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Aniline (1.2 eq)

  • Anhydrous Isopropanol (iPrOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 300 mg, 1.95 mmol), aniline (1.2 eq), and isopropanol (20 mL).[1]

  • Acid Catalyst: Add 5-6 drops of concentrated HCl to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 10 hours, stirring continuously.

  • Reaction Monitoring (Trustworthiness Check): Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). A suitable mobile phase is 10:1 CH₂Cl₂/Methanol. The product should have a different Rf value than the starting materials.

  • Work-up: After the reaction is complete (as judged by TLC), cool the flask to room temperature. Concentrate the mixture to dryness using a rotary evaporator.[1]

  • Neutralization and Extraction: To the resulting residue, add ammonium hydroxide (1 mL) to neutralize the excess acid. Extract the product into dichloromethane (30 mL). Separate the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[1]

  • Purification: Purify the crude solid by flash chromatography on a silica gel column, using a gradient elution from 100% CH₂Cl₂ to 10% Methanol in CH₂Cl₂.

  • Characterization and Validation: Combine the pure fractions and remove the solvent. The final product should be a white solid. Confirm its identity and purity using:

    • ¹H and ¹³C NMR: To verify the structure. For compound 1 , characteristic peaks include a singlet for the pyrimidine C2-H around 8.25 ppm and signals for the phenyl and pyrrole protons.[1]

    • HRMS (ESI): To confirm the exact mass and molecular formula. For C₁₂H₁₁N₄, the calculated (M+H)⁺ is 211.0978.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials & Equipment:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or oven-dried vial with a septum

  • Inert atmosphere supply (Nitrogen or Argon)

  • Syringes for liquid transfer

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the aniline derivative to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification and Validation: Purify the crude product by flash chromatography. Characterize the final compound by NMR and HRMS as described in Protocol 1 to validate its structure and purity.

Conclusion and Future Outlook

The synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines is a well-established field, with Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination serving as the two primary pillars of synthetic strategy. The SNAr approach offers simplicity and cost-effectiveness for many derivatives, while the palladium-catalyzed method provides unparalleled scope and versatility for more challenging transformations. The protocols detailed herein provide robust, self-validating frameworks for researchers to produce these high-value compounds. Given the continued importance of the 7-deazapurine scaffold in the discovery of kinase inhibitors and other therapeutics, the further development of novel synthetic methodologies and the application of these core strategies to create diverse compound libraries will remain a vital area of research in drug development.[3][12]

References

  • Hoellein, A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ghattas, M. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Hoellein, A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PubMed. Available at: [Link]

  • Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Zhu, Y., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Fouda, A. M., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Ghattas, M. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Mladenova, R., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Wang, X., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Hocek, M. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Weis, L. K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • Pinto, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Lee, S. H., et al. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules. Available at: [Link]

  • Chen, Y., et al. (2020). Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Novel Antiviral Therapies

The global landscape of infectious diseases is in constant flux, with the emergence of novel viral pathogens and the evolution of drug-resistant strains presenting a continual threat to public health.[1] This reality underscores the critical need for a robust and adaptable pipeline for the discovery and development of new antiviral agents. This guide provides a comprehensive overview of the methodologies and protocols that form the bedrock of modern antiviral drug discovery, from initial target identification to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key experimental choices, thereby ensuring a foundation of scientific integrity and logical progression.

The journey of an antiviral drug from a laboratory concept to a clinical reality is a multi-stage process that involves target identification, screening for active compounds, lead optimization, and rigorous preclinical and clinical trials.[2] This document will delve into the core in vitro and in vivo techniques that enable scientists to identify promising drug candidates and characterize their mechanisms of action.

Section 1: The Foundation - Target Identification and Validation

The inception of any antiviral drug discovery program lies in the identification and validation of a suitable target. A well-chosen target is a crucial determinant of the success of the entire endeavor. Targets can be broadly categorized into two classes: viral proteins and host factors essential for viral replication.[3][4]

  • Viral Targets: These are proteins encoded by the virus that are essential for its life cycle. Examples include viral polymerases, proteases, and entry proteins. Direct-acting antivirals (DAAs) that inhibit these targets are often highly potent and specific.[3]

  • Host Targets: Viruses are obligate intracellular parasites that hijack host cellular machinery to replicate.[5] Host-targeting antivirals (HTAs) aim to inhibit these host factors, a strategy that can offer broad-spectrum activity against multiple viruses and a higher genetic barrier to resistance.[3] Proteomics-based approaches have been instrumental in identifying these crucial virus-host protein-protein interactions (PPIs).[5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow of the Antiviral Drug Discovery Process."

Section 2: High-Throughput Screening (HTS) for Antiviral Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for antiviral activity.[7] Both cell-based and biochemical assays are employed in HTS campaigns.[8][9]

Protocol 1: Cell-Based High-Throughput Screening Assay for Viral Replication Inhibition

Principle: This assay measures the ability of a test compound to inhibit the cytopathic effect (CPE) of a virus on a susceptible host cell line.[10] Cell viability is used as a surrogate marker for viral replication, with an increase in viability indicating inhibition of the virus.

Materials and Reagents:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Well-characterized virus strain

  • Test compound library

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Assay medium (reduced FBS concentration)

  • Known antiviral drug (positive control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well or 384-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the microplates with host cells at a predetermined density to achieve a confluent monolayer overnight.

  • Compound Addition: Serially dilute the test compounds and add them to the wells. Include appropriate controls: no-cell, cell-only, virus-only, and positive control antiviral.

  • Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).[10]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells (typically 48-72 hours).[10]

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window.

Causality and Self-Validation: The inclusion of a parallel cytotoxicity assay (CC50 determination) is crucial to distinguish true antiviral activity from general cellular toxicity.[9] Compounds that are toxic to the host cells will also appear to inhibit viral replication, leading to false positives.[8][9]

Protocol 2: Biochemical High-Throughput Screening Assay for a Viral Enzyme

Principle: This assay directly measures the activity of a purified viral enzyme (e.g., protease, polymerase) and the ability of a compound to inhibit this activity.[9] These assays are often more cost-effective for large-scale screening than cell-based assays.[9]

Materials and Reagents:

  • Purified viral enzyme

  • Enzyme-specific substrate (e.g., a fluorogenic peptide for a protease)

  • Assay buffer

  • Test compound library

  • Known enzyme inhibitor (positive control)

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence)

Step-by-Step Methodology:

  • Compound Dispensing: Dispense the test compounds into the wells of a microplate.

  • Enzyme Addition: Add the purified viral enzyme to each well.

  • Incubation: Incubate the plate to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction kinetics or measure the endpoint signal using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Causality and Self-Validation: A counter-screen using a different, unrelated enzyme is essential to identify non-specific inhibitors.[8][9] This helps to eliminate compounds that may inhibit the enzyme through non-specific mechanisms like aggregation or denaturation.[8]

Section 3: From Hit to Lead - Compound Optimization

Once "hit" compounds are identified from HTS, the process of lead optimization begins. This involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.

Structure-Based Drug Design

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of more effective inhibitors.[11][12] This process involves determining the 3D structure of the target protein, often in complex with a lead compound, using techniques like X-ray crystallography or cryo-electron microscopy.[11] Computational methods are then used to predict how modifications to the compound will affect its binding affinity and specificity.[11][12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Iterative Cycle of Structure-Based Drug Design."

Fragment-Based Drug Discovery

Fragment-based lead discovery (FBLD) is an alternative approach that involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein.[13] These fragments, while having low affinity, can be highly efficient binders and serve as starting points for building more potent and drug-like molecules.[13][14][15]

Section 4: Preclinical Evaluation of Antiviral Candidates

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its efficacy, safety, and potential for resistance development.

In Vitro Resistance Studies

Principle: To determine the genetic barrier to resistance, viruses are cultured in the presence of sub-lethal concentrations of the antiviral compound. Over time, resistant mutants may emerge, and their genetic makeup and susceptibility to the drug are analyzed.

Step-by-Step Methodology:

  • Serial Passage: Culture the virus in the presence of increasing concentrations of the antiviral compound.

  • Monitor for Resistance: Observe for the re-emergence of viral replication, indicating the selection of resistant variants.

  • Isolate and Characterize Mutants: Isolate the resistant virus and sequence its genome to identify mutations.

  • Phenotypic Analysis: Determine the EC50 of the antiviral compound against the resistant mutant to quantify the level of resistance.

Causality and Self-Validation: Comparing the mutations found in the resistant virus to the known structure and function of the drug target can provide strong evidence for the mechanism of resistance.

Protocol 3: Animal Models for Efficacy and Toxicity Testing

Principle: Animal models are essential for evaluating the in vivo efficacy and safety of an antiviral drug candidate before it can proceed to human clinical trials.[16][17] The choice of animal model depends on the specific virus and the desired endpoints of the study.[16]

Commonly Used Animal Models in Antiviral Research: [16]

  • Mice: Often used for their genetic tractability and cost-effectiveness.

  • Ferrets: A good model for respiratory viruses like influenza.

  • Non-human primates (e.g., macaques): Provide the closest model to human physiology and immune response.

Step-by-Step Methodology:

  • Model Selection and Validation: Choose an appropriate animal model that recapitulates key aspects of the human disease.

  • Dose-Ranging Studies: Determine the optimal dose and treatment regimen for the antiviral compound.

  • Efficacy Studies: Infect the animals with the virus and administer the antiviral compound. Monitor clinical signs, viral load, and other relevant parameters.

  • Toxicity Studies: Administer the antiviral compound to uninfected animals at various doses to assess its safety profile.

  • Data Analysis: Statistically analyze the data to determine the efficacy and safety of the drug candidate.

Causality and Self-Validation: A well-designed animal study will include appropriate control groups (e.g., placebo-treated) and will measure multiple endpoints to provide a comprehensive assessment of the drug's effects.

Section 5: Advanced Methodologies in Antiviral Research

The field of antiviral drug discovery is continually evolving, with new technologies and approaches emerging to address the challenges of viral diseases.

  • Reporter Virus Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or GFP) upon replication.[9] This allows for a more direct and sensitive measurement of viral replication in HTS formats.[9] However, it's important to consider that some compounds may interfere with the reporter protein itself, leading to false positives.[9]

  • Time-of-Addition Assays: These experiments help to pinpoint the stage of the viral life cycle that is inhibited by an antiviral compound.[18] By adding the compound at different times relative to viral infection, researchers can determine if it acts on viral entry, replication, or egress.[18][19]

  • Broad-Spectrum Antivirals: The development of broad-spectrum antivirals, effective against multiple viruses, is a major goal in the field.[3] This can be achieved by targeting conserved viral proteins or host factors that are utilized by many different viruses.[3]

Conclusion: Preparing for Future Viral Threats

The development of effective antiviral therapies is a complex and challenging endeavor that requires a multidisciplinary approach. The protocols and methodologies outlined in this guide provide a framework for the rational discovery and development of new antiviral drugs. By embracing innovation and adhering to rigorous scientific principles, the research community can continue to make significant strides in our ability to combat viral diseases and prepare for future pandemics.

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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to adenine has made it a cornerstone in the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2][3][4][5] The successful synthesis of complex molecules based on this scaffold, however, is critically dependent on a well-devised protecting group strategy.

The pyrrole nitrogen (N7) of the 7-deazapurine core is both acidic and nucleophilic. This inherent reactivity can interfere with desired chemical transformations at other positions of the bicyclic system, such as halogenation, cross-coupling, or amination reactions.[6][7] Therefore, transiently masking the N7-position is not merely an optional step but a fundamental requirement to ensure regioselectivity, improve yields, and enable a broader scope of synthetic manipulations.

The ideal protecting group for this purpose must satisfy several criteria: it should be introduced efficiently and in high yield, remain stable under a variety of subsequent reaction conditions (orthogonality), and be removed cleanly and selectively without affecting the rest of the molecule.[8][9][10] This guide provides an in-depth analysis of the most effective protecting group strategies for the 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on the causality behind experimental choices and detailed, field-proven protocols.

Core Concepts in Protecting Group Selection

The choice of a protecting group is dictated by the overall synthetic plan. A logical workflow can guide this decision, ensuring compatibility with all planned reaction steps.

G start Start: Unprotected 7H-pyrrolo[2,3-d]pyrimidine protect Step 1: Protect N7 start->protect react Step 2: Functionalize Scaffold (e.g., Cross-Coupling, SNAr) protect->react Protecting group must be stable to reaction conditions deprotect Step 3: Deprotect N7 react->deprotect Substrate must be stable to deprotection conditions end Final Product deprotect->end G start Synthetic Plan for 7H-pyrrolo[2,3-d]pyrimidine q1 Will the synthesis involve strong basic conditions (e.g., saponification)? start->q1 q2 Will the synthesis involve strong acidic conditions? q1->q2 Yes res_ts Recommended: Tosyl (Ts) Group q1->res_ts No (Ts is base-labile) q3 Are there other acid-labile groups (e.g., Boc, acetals)? q2->q3 No res_boc Recommended: Boc Group q2->res_boc Yes (Boc is acid-labile) q4 Is mild, non-acidic deprotection required? q3->q4 No res_sem Recommended: SEM Group q3->res_sem Yes (Use TBAF deprotection for SEM) q4->res_sem Yes (Use TBAF deprotection) q4->res_boc No (Use TFA deprotection)

Caption: Decision tree for selecting an N7-protecting group.

Data Summary: Comparison of Protecting Groups

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsKey Considerations
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rtStable to acid, Pd-coupling, mild reduction. Labile to strong base/nucleophiles.1-2 M NaOH (aq), MeOH/THF, 60-80 °CExcellent for deactivating the ring. Harsh removal may limit compatibility.
SEM SEM-Cl, NaH, DMF, 0 °C to rtStable to base, Pd-coupling, organometallics, most redox. Labile to acid and fluoride.1. TFA, CH₂Cl₂2. 1M TBAF, THFHighly versatile. Fluoride deprotection is very mild. Acidic removal can cause side reactions. [11][12]
Boc Boc₂O, DMAP, CH₂Cl₂ or THF, rtStable to base, hydrogenolysis. Labile to acid. Variable stability in Pd-coupling.TFA/CH₂Cl₂ (1:4) or 4M HCl in Dioxane, rtUseful for mild, acidic removal. Less robust for multi-step sequences.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the protection and deprotection of a common synthetic intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: N7-Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Objective: To introduce the tosyl (Ts) protecting group onto the N7 position.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Gas evolution will be observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of TsCl (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the desired 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: N7-Deprotection of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: To remove the tosyl group under basic conditions.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the tosyl-protected substrate (1.0 eq) in a mixture of THF/MeOH and water (e.g., 3:1:1 v/v/v).

  • Add NaOH pellets (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Cool the mixture to room temperature and neutralize to pH ~7 by the slow addition of 1 M HCl.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography or recrystallization to obtain the deprotected product.

Protocol 3: N7-SEM Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Objective: To introduce the SEM protecting group.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, EtOAc, Brine, Anhydrous MgSO₄

Procedure:

  • Follow steps 1-4 from Protocol 1, using anhydrous THF as the solvent.

  • After stirring with NaH for 30 minutes at 0 °C, add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours until completion.

  • Quench, extract, and purify as described in steps 7-10 of Protocol 1.

Protocol 4: N7-Deprotection of a 7-SEM-pyrrolo[2,3-d]pyrimidine using TBAF

Objective: To remove the SEM group under mild, fluoride-mediated conditions.

Materials:

  • 7-SEM-protected pyrrolo[2,3-d]pyrimidine derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Water, EtOAc, Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the SEM-protected substrate (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.0 M in THF, 2.0-3.0 eq).

  • Heat the reaction to 50-60 °C and stir for 6-12 hours. Monitor by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with EtOAc (3x).

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to isolate the deprotected product.

Conclusion

The strategic protection of the N7 position is a cornerstone of successful synthetic campaigns targeting 7H-pyrrolo[2,3-d]pyrimidine-based molecules. Sulfonyl groups like tosyl offer robust protection through electronic deactivation but require harsh basic conditions for removal. In contrast, the SEM group provides exceptional versatility, with a strong stability profile and mild deprotection options using fluoride ions, making it ideal for complex syntheses with sensitive functional groups. The choice between these and other protecting groups must be made with a holistic view of the entire synthetic route, ensuring orthogonality and compatibility at every step. By understanding the underlying chemical principles and employing validated protocols, researchers can navigate the synthetic challenges and efficiently access novel 7-deazapurine derivatives for drug discovery and development.

References

  • ResearchG
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents.
  • National Institutes of Health. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
  • Canadian Science Publishing. (n.d.). Protecting groups for the pyrrole nitrogen atom.
  • ResearchGate. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • (n.d.). Protecting Groups.
  • (n.d.). Protecting groups for the pyrrole nitrogen atom.
  • ResearchGate. (2025).
  • ACS Publications. (2026).
  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • (2020). Protecting Groups.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • MDPI. (n.d.).
  • PubMed. (2024).
  • PubMed. (2022).
  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).
  • PubMed. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
  • (2009).
  • PubMed. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This critical intermediate is a cornerstone in the development of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] Its efficient synthesis is paramount for advancing drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to the Synthesis

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective method involves the Vilsmeier-Haack formylation of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine precursor.[1] This reaction introduces the crucial carbaldehyde group at the C5 position of the pyrrolo[2,3-d]pyrimidine core.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4] This electrophilic reagent then attacks the electron-rich pyrrole ring of the substrate.[2][4][5]

Visualizing the Core Reaction: Vilsmeier-Haack Formylation

To better understand the key transformation, the following diagram illustrates the generally accepted mechanism of the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Substrate 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine Substrate->Intermediate + Vilsmeier Reagent Product 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine-5-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge in this synthesis. The root cause often lies in one or more of the following areas:

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive and its effective formation is critical.[3]

    • Troubleshooting:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents, particularly DMF. Commercially available anhydrous DMF is recommended, or it can be dried over molecular sieves.

      • The addition of POCl₃ to DMF is exothermic.[3] Perform this addition slowly and at a low temperature (0-5 °C) with vigorous stirring to prevent reagent decomposition.[3][6]

  • Insufficient Reactivity of the Substrate: The pyrrolo[2,3-d]pyrimidine core must be sufficiently electron-rich for the electrophilic attack by the Vilsmeier reagent.[2][6]

    • Troubleshooting:

      • Confirm the identity and purity of your starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Impurities can inhibit the reaction.

      • Consider the reaction temperature. While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the substrate may require heating (e.g., 40-80 °C) to proceed at a reasonable rate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.[6]

  • Improper Workup Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a crucial step.

    • Troubleshooting:

      • Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of ice and water or a cold aqueous solution of a base like sodium bicarbonate or sodium acetate.[6] This controls the exothermic hydrolysis and neutralizes acidic byproducts.

      • Ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic range to facilitate the precipitation or extraction of the product.

Q2: I am observing the formation of multiple products or significant impurities in my crude reaction mixture. What are the potential side reactions?

A2: The formation of multiple products can often be attributed to side reactions or incomplete conversion. Here are some possibilities:

  • Di-formylation or Formylation at an Undesired Position: While formylation is expected at the C5 position, under harsh conditions or with highly activated substrates, di-formylation or formylation at other positions can occur.

    • Troubleshooting:

      • Carefully control the stoichiometry of the Vilsmeier reagent. A common starting point is using 1.5 to 3 equivalents of the reagent relative to the substrate.[6]

      • Optimize the reaction temperature and time. Higher temperatures and longer reaction times can favor the formation of side products.

  • Decomposition of Starting Material or Product: The pyrrolo[2,3-d]pyrimidine ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Maintain careful temperature control throughout the reaction and workup.

      • During workup, avoid prolonged exposure to strong acids or bases.

Q3: I am having difficulty with the purification of the final product. What are the recommended methods?

A3: The purification of this compound can be challenging due to its polarity and potential for low solubility.

  • Crystallization: This is often the preferred method for obtaining a high-purity product.

    • Troubleshooting:

      • Experiment with different solvent systems for recrystallization. Common solvents include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[1]

      • If the product crashes out too quickly, try a slow cooling method or vapor diffusion to obtain better quality crystals.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be employed.

    • Troubleshooting:

      • Use a suitable eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

      • Monitor the fractions carefully by TLC to ensure proper separation from impurities.

  • Extraction and Washing: A thorough aqueous workup is essential to remove inorganic salts and residual DMF.

    • Troubleshooting:

      • If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.[3]

      • Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will ensure complete recovery of the product from the aqueous layer.

Experimental Protocol: A Generalized Procedure

The following protocol provides a general guideline for the synthesis. Note: This procedure may require optimization for your specific laboratory conditions and scale.

Step 1: Vilsmeier Reagent Preparation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) depending on the substrate's reactivity. Monitor the reaction progress by TLC.[6][7]

Step 3: Workup and Isolation

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Continue stirring until the evolution of gas ceases and the pH is neutral or slightly basic.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it under vacuum.

  • If the product remains in solution, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the yield and purity of the final product.

ParameterRange/OptionsRationale & Expert Insight
Equivalents of POCl₃ 1.5 - 3.0An excess of POCl₃ ensures complete formation of the Vilsmeier reagent. However, a large excess can lead to more side reactions and a more vigorous quench.
Equivalents of DMF 3.0 - 10.0 (or as solvent)DMF acts as both a reagent and a solvent. Using it as the solvent can simplify the procedure, but a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction control.[6]
Reaction Temperature 0 °C to 80 °CThe optimal temperature is substrate-dependent. Start at a lower temperature and gradually increase while monitoring the reaction. Higher temperatures can increase the reaction rate but may also lead to decomposition or side products.[6][8]
Reaction Time 1 hour to overnightMonitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material.[6]
Quenching Method Ice/Water, NaHCO₃ (aq), NaOAc (aq)The goal is to hydrolyze the iminium intermediate and neutralize excess acid. A basic quench is generally preferred to prevent product degradation.[5]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert atmosphere, Low temp. addition) Start->Check_Conditions Optimize_Stoichiometry Adjust Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Reagents OK Optimize_Temp Optimize Reaction Temperature (Monitor by TLC/LC-MS) Check_Conditions->Optimize_Temp Conditions OK Optimize_Workup Refine Workup Procedure (Controlled quench, pH adjustment) Optimize_Temp->Optimize_Workup Optimize_Stoichiometry->Optimize_Temp Purification Improve Purification Method (Recrystallization solvent screen, Chromatography) Optimize_Workup->Purification Success Optimized Yield and Purity Purification->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

By systematically addressing these potential issues, you can significantly improve the outcome of your synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • National Center for Biotechnology Information. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. [Link]

  • PubMed. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. [Link]

  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • Semantic Scholar. 7-Deazainosine Derivatives: Synthesis and Characterization of 7- and 7,8-Substituted Pyrrolo [2,3-d]Pyrimidine Ribonucleosides. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • Autechaux. Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Reddit. Vilsmeier Haack Reaction. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • Academia.edu. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Synthonix. This compound. [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Sources

Technical Support Center: Purification of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (MW: 216.02 g/mol [1]), a critical intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors.[2][3] Its purification is frequently challenging due to the nature of its synthesis, often involving a Vilsmeier-Haack formylation or a multi-step pathway starting from precursors like 6-aminouracil.[2][4] These reactions can generate a complex mixture of colored byproducts, isomeric impurities, and residual reagents.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step solutions to achieve high purity.

Troubleshooting Guides & FAQs

Question 1: My crude product is a dark brown, tarry, or colloidal solid after synthesis. What causes this and how can I perform an initial cleanup?

Answer: This is the most common issue and typically arises from the Vilsmeier-Haack reaction conditions, which use phosphorus oxychloride (POCl₃) and a formamide source like DMF.[5][6] At elevated temperatures, these reagents can promote side reactions and polymerization, leading to the formation of highly colored, often intractable byproducts.[4] The goal of the initial workup is to remove these "gross" impurities before attempting fine purification.

Expert Insight: The key is to avoid using high-polarity solvents like methanol or ethyl acetate for the initial wash, as they will dissolve your product along with many of the impurities. A non-polar solvent wash is a critical first step.

Workflow: Initial Crude Product Cleanup

crude Crude, Tarry Solid wash Slurry & Wash with Non-Polar Solvent (e.g., Hexane/Ether) crude->wash filter1 Filter & Collect Solid wash->filter1 decolorize Decolorization with Activated Carbon filter1->decolorize filter2 Filter through Celite® decolorize->filter2 filtrate Light-Yellow Filtrate (Ready for Final Purification) filter2->filtrate

Caption: Initial purification workflow for crude product.

Step-by-Step Protocol: Decolorization

  • Initial Solvent Wash: Transfer the crude, tarry solid to a flask. Add a sufficient volume of a non-polar solvent such as hexanes or diethyl ether to form a slurry. Stir vigorously for 15-20 minutes. This will wash away some of the non-polar colored impurities.

  • Filtration: Filter the solid using a Büchner funnel and wash the filter cake with a small amount of fresh non-polar solvent.

  • Activated Carbon Treatment: Transfer the collected solid to a new flask. Add a suitable solvent in which the product has moderate solubility at elevated temperatures (e.g., Toluene, Ethyl Acetate). Heat the mixture to 50-60°C.

  • Charcoal Addition: Add activated carbon (charcoal), typically 5-10% of the crude product's weight.

    • Causality: Activated carbon has a high surface area and porous structure, which adsorbs large, planar, conjugated molecules responsible for the dark color.

  • Stirring: Stir the mixture at 50-60°C for 30-60 minutes.

  • Hot Filtration: While still warm, filter the mixture through a pad of Celite® to remove the activated carbon. The Celite prevents fine carbon particles from passing through the filter paper.

  • Solvent Removal: The resulting filtrate should be significantly lighter in color. Remove the solvent under reduced pressure to obtain a solid ready for final purification.

Question 2: My TLC and NMR show multiple impurities with similar polarity to my product. What are they and how do I separate them?

Answer: These are likely process-related impurities. The most common are mono-chlorinated analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) from incomplete chlorination, or unreacted starting materials. Due to their structural similarity, they often co-elute or co-crystallize with the desired product. Column chromatography is the most effective method for separation.

Expert Insight: A shallow gradient is key. A rapid increase in solvent polarity will cause the impurities to elute with your product. Start with a low polarity mobile phase and increase it very gradually.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel (dry loading) for better band resolution.

  • Column Packing: Pack the column using a slurry of silica gel in a low-polarity solvent (e.g., 100% Hexane or Dichloromethane).

  • Elution: Begin elution with a mobile phase of low polarity and gradually increase the proportion of the more polar solvent. A typical gradient would be from 0% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

Data Table: Chromatographic Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolOffers a good polarity range for effective separation.
Gradient 0% -> 50% Ethyl Acetate (over 20 column volumes)A shallow gradient is crucial for separating closely related impurities.
Typical Rf 0.3 - 0.4 (in 30% EtOAc/Hexane)This is an estimate. Always determine optimal TLC conditions first.
Question 3: After purification, my product has a broad melting point and the NMR signals are not sharp. What is the problem?

Answer: This issue points towards two likely culprits: residual high-boiling solvents (like DMF or DMSO) or the presence of tautomers. While the 7H-lactam tautomer is heavily favored (>95%) in DMSO-d₆, trace amounts of the lactim form or solvent interactions can sometimes broaden peaks.[2] The most robust solution to remove both residual solvent and force the product into a stable, crystalline lattice is recrystallization.

Troubleshooting Decision Tree

action_node action_node start Broad MP / NMR check_solvent NMR shows broad solvent peaks (e.g., DMF ~8.0, 2.9, 2.7 ppm)? start->check_solvent is_tautomer Solvent peaks absent? Consider tautomerism / polymorphism. check_solvent->is_tautomer No high_vac Dry under high vacuum at 40-50°C for 12-24h check_solvent->high_vac Yes recrystallize Perform Recrystallization is_tautomer->recrystallize high_vac->recrystallize If problem persists

Caption: Decision tree for troubleshooting post-purification issues.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, ethanol or acetonitrile are good starting points.[2] Alternatively, a two-solvent system (e.g., DMF/water or DCM/hexane) can be effective.[7]

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystal formation is established, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under high vacuum.

Question 4: How do I definitively confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound.

Data Table: Analytical Characterization

TechniqueExpected ResultPurpose
1H NMR Signals corresponding to the aldehyde proton (~9.8-10.0 ppm) and pyrrole ring protons.Structural Confirmation
Mass Spec (MS) Molecular Ion (M+) peak at m/z ≈ 216.02 (for C₇H₃Cl₂N₃O).[1]Confirms Molecular Weight
Melting Point Sharp melting point. Literature values vary, but are often in the 247-250°C range.[8]Purity Assessment (a broad range indicates impurities).
HPLC A single major peak (purity ≥97%).[1]Quantitative Purity Assessment

References

  • This compound - Benchchem.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - P
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - Chem-Impex.
  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)
  • This compound - [D21392] - Synthonix.
  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? - ResearchGate. [Link]

Sources

identifying side products in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile intermediate. Our goal is to equip you with the expertise to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: The molecule possesses three primary sites of reactivity, each with distinct chemical properties:

  • C4-Chloride: This is the most electrophilic and kinetically favored site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent pyrimidine nitrogens strongly activates this position.[1][2]

  • C2-Chloride: While also an electrophilic site, the C2 position is generally less reactive to nucleophilic attack than C4. However, selectivity can be influenced by the nature of the nucleophile, solvent, and steric factors.[2][3][4]

  • C5-Carbaldehyde: The aldehyde group is susceptible to a range of reactions typical of carbonyls, including nucleophilic addition (e.g., reduction to an alcohol), condensation with amines or active methylene compounds, and oxidation to a carboxylic acid.

Q2: I need to perform a nucleophilic substitution. Which chlorine atom will react first?

A: In most SNAr reactions, the chlorine at the C4 position is significantly more reactive and will be displaced first.[1][2] This regioselectivity is a well-documented attribute of the 2,4-dichloropyrimidine scaffold. The preference for C4 is attributed to its higher electrophilicity. To achieve substitution at the C2 position, a common strategy involves first reacting the C4 position and then subjecting the resulting 2-chloro-4-substituted intermediate to more forcing conditions for the second substitution.

Q3: How can I perform a reaction on the aldehyde group while preserving the two chlorine atoms?

A: Chemoselectivity is key. To modify the aldehyde without triggering SNAr at C2 or C4, you must use reagents that are specific to carbonyls and employ mild, controlled reaction conditions.

  • For Reduction: Use a mild and selective reducing agent like sodium borohydride (NaBH₄) at low temperatures (e.g., 0 °C to room temperature). Harsh reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions can lead to the undesired reduction (hydrogenolysis) of the C-Cl bonds.[5]

  • For Condensation/Imine Formation: Reactions with amines or other nucleophiles to form imines or condensation products should be run under neutral or mildly acidic conditions. The use of strong bases can promote competing side reactions.

Q4: What are the optimal storage conditions for this reagent to prevent degradation?

A: this compound is a solid that is sensitive to moisture and strong bases. To ensure its long-term stability and purity, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6][7] Exposure to atmospheric moisture can lead to hydrolysis of the reactive chloro groups.

Troubleshooting Guide: Identifying & Mitigating Side Products

This guide addresses specific experimental issues, their probable causes related to side product formation, and actionable solutions.

Problem 1: My reaction mixture turns dark, and TLC/LC-MS analysis shows a complex mixture with significant baseline material.
  • Probable Cause: Decomposition or Polymerization. This is often triggered by excessive heat or the presence of a strong, concentrated base. Heterocyclic aldehydes can be prone to resinification under harsh alkaline conditions.[8] The pyrrolo[2,3-d]pyrimidine core itself can also be sensitive to strong bases and high temperatures, leading to decomposition.

  • Solutions & Prophylactic Measures:

    • Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling and slow, controlled addition of reagents.

    • Base Selection: Avoid using highly concentrated strong bases like NaOH or KOH, especially with heating. If a base is required, consider using a milder inorganic base (e.g., K₂CO₃, NaHCO₃) or a non-nucleophilic organic base (e.g., DIPEA).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, which can also contribute to color formation.

Problem 2: Mass spectrometry of my product shows an unexpected peak corresponding to the loss of a chlorine atom and the addition of an oxygen atom (M-19 Da or M-Cl+OH).
  • Probable Cause: Hydrolysis or Solvolysis. The chloro groups, particularly at C4, are highly susceptible to displacement by nucleophilic solvents like water, methanol, or ethanol.[9][10] This is one of the most common side reactions. If water is present in the reaction mixture, you will form the 4-hydroxy derivative. If an alcohol is used as the solvent, the corresponding 4-alkoxy side product will be generated.

  • Solutions & Prophylactic Measures:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents.

    • Solvent Choice: If possible, use aprotic solvents such as THF, Dioxane, DMF, or acetonitrile.

    • Control of Acidity/Basicity: Hydrolysis can be accelerated by both acidic and basic conditions. Maintain a neutral or near-neutral pH if the reaction allows.

    • N7-Protection: In some cases, protecting the pyrrole nitrogen (N7) can modulate the electron density of the ring system and slightly decrease the rate of hydrolysis, although rigorous exclusion of water remains the primary solution.

Diagram 1: Mechanism of C4-Hydrolysis A common side reaction pathway in the presence of water.

hydrolysis cluster_reagents start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic attack at C4 product 2-chloro-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde (Side Product) intermediate->product Loss of Cl⁻ hcl - HCl h2o H₂O

Problem 3: During a base-catalyzed reaction, my starting material is consumed, but I isolate both an alcohol and a carboxylic acid derivative of the scaffold.
  • Probable Cause: Cannizzaro Disproportionation. this compound has no α-hydrogens and is therefore susceptible to the Cannizzaro reaction in the presence of a strong base.[11][12][13] In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, and a second molecule is oxidized to a carboxylic acid (as its carboxylate salt).

  • Solutions & Prophylactic Measures:

    • Avoid Strong Bases: This is the most critical factor. Do not use concentrated NaOH or KOH. If a base is necessary, opt for a weaker one like K₂CO₃ or an organic base.

    • Temperature Management: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature can help suppress this side pathway.

    • Alternative Reagents: If you are attempting a reaction that requires a strong base, re-evaluate the synthetic strategy. It may be necessary to protect the aldehyde, perform the desired transformation, and then deprotect it.

Diagram 2: The Cannizzaro Reaction Pathway Disproportionation under strong basic conditions.

cannizzaro aldehyde1 Aldehyde (Molecule 1) intermediate Tetrahedral Intermediate aldehyde1->intermediate 1. Attack by OH⁻ aldehyde2 Aldehyde (Molecule 2) hydride_transfer Hydride Transfer aldehyde2->hydride_transfer oh_ion OH⁻ intermediate->hydride_transfer acid Carboxylic Acid (Oxidized Product) hydride_transfer->acid alcohol Alcohol (Reduced Product) hydride_transfer->alcohol

Problem 4: When reducing the aldehyde with catalytic hydrogenation (e.g., H₂/Pd-C), I observe the loss of one or both chlorine atoms.
  • Probable Cause: Hydrogenolysis. Palladium on carbon (Pd/C) and other hydrogenation catalysts are well-known to cause hydrogenolysis—the cleavage of a bond by hydrogen—of activated C-Cl bonds, such as those on an electron-deficient pyrimidine ring.[5]

  • Solutions & Prophylactic Measures:

    • Use Chemoselective Reagents: Avoid catalytic hydrogenation. Instead, use hydride-based reducing agents that are selective for carbonyls. Sodium borohydride (NaBH₄) is the ideal choice for this transformation.

    • Reaction Conditions: If hydrogenation is unavoidable for other reasons, use a less active catalyst (e.g., poisoned catalysts like Lindlar's catalyst, although this is less common for this application) and carefully monitor the reaction to stop it after the aldehyde has been reduced but before significant hydrogenolysis occurs. This can be very difficult to control.

Data & Protocols

Table 1: Common Side Products and Their Mass Spectrometry Signatures

The dichloro-substituted core gives a characteristic isotopic pattern in mass spectrometry (M, M+2, M+4 peaks). Loss or modification of this pattern is a powerful diagnostic tool.

Compound NameStructure ModificationExpected [M+H]⁺ (for C₁₂H₃Cl₂N₃O)Isotopic Pattern
Starting Material -215.98Cl₂ Pattern: Intense M & M+2, smaller M+4
Monohydroxy Side Product -Cl, +OH197.03Cl₁ Pattern: Intense M & M+2
Dihydroxy Side Product -2Cl, +2OH179.05Cl₀ Pattern: Single M peak
Reduced (Alcohol) Product -C=O, +CH₂OH217.99Cl₂ Pattern: Intense M & M+2, smaller M+4
Cannizzaro Acid Product -CHO, +COOH231.97Cl₂ Pattern: Intense M & M+2, smaller M+4

Note: Masses are calculated for the most abundant isotopes and will vary slightly in high-resolution MS.

Protocol: LC-MS Analysis for Impurity Profiling

This protocol provides a general workflow for identifying side products in your reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot of your reaction mixture.

    • Perform a simple workup (e.g., dilute with ethyl acetate, wash with brine).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Dissolve the crude residue in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detector: UV/Vis Diode Array Detector (DAD) scanning from 210-400 nm.

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100 - 500 m/z.

    • Analysis: Look for the masses listed in Table 1. Pay close attention to the chlorine isotopic patterns to confirm the number of chlorine atoms present in each observed species.

Diagram 3: Troubleshooting Workflow for Unknown Impurities A logical approach to identifying unexpected side products.

workflow start Unexpected Peak Observed in LC-MS ms_check Analyze MS Isotopic Pattern start->ms_check cl2 Cl₂ Pattern Observed? ms_check->cl2 cl1 Cl₁ Pattern Observed? cl2->cl1 No res_cl2 Impurity retains both Cl atoms. Consider: Aldehyde reduction, Cannizzaro oxidation, or other core modifications. cl2->res_cl2 Yes cl0 Cl₀ Pattern Observed? cl1->cl0 No res_cl1 One Cl atom lost. Probable Cause: Hydrolysis/Solvolysis or incomplete chlorination of starting material. cl1->res_cl1 Yes res_cl0 Both Cl atoms lost. Probable Cause: Dihydrolysis or extensive hydrogenolysis. cl0->res_cl0 Yes res_other Unusual pattern. Consider: Dimerization, reaction with reagents, or complex decomposition. cl0->res_other No

References

  • BenchChem. (n.d.). This compound.
  • ResearchGate. (2025). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • X-MOL. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
  • MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.
  • Autechaux, F. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis.
  • Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (n.d.). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Pharmaceuticals.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
  • ACS Publications. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • TCI Chemicals. (n.d.). Chemoselective Reduction of Aldehydes.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ECHEMI. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine SDS, 90213-66-4 Safety Data Sheets.
  • American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • ChemicalBook. (n.d.). This compound(1638767-57-3) 1H NMR spectrum.
  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.

Sources

stability and storage conditions for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this important synthetic intermediate. Here, you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your material and the success of your experiments.

I. Compound Overview and Key Stability Considerations

This compound is a key building block in the synthesis of various bioactive molecules, including kinase inhibitors.[1] Its unique structure, featuring a pyrrolopyrimidine core with two reactive chlorine atoms and an aldehyde group, makes it a versatile reagent. However, these same functional groups also present specific stability challenges that must be carefully managed.

The primary stability concerns for this compound are:

  • Oxidation of the aldehyde group to a carboxylic acid.

  • Hydrolysis of the chloro substituents, particularly under non-neutral pH conditions.

  • Photodegradation upon exposure to light.

  • Incompatibility with strong oxidizing and reducing agents, as well as strong acids and bases.

This guide will provide you with the knowledge and tools to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, the solid material should be kept at room temperature in a tightly sealed container. To minimize degradation, it is also crucial to protect the compound from light and moisture. Storage in a desiccator or with a desiccant is recommended.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid material. If you need to store solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred over protic solvents.

Q3: What solvents are compatible with this compound?

Based on available data for the related compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, it is soluble in DMSO, ethyl acetate, and methanol, and slightly soluble in water. Given the structural similarity, a similar solubility profile can be expected for the 5-carbaldehyde derivative. When preparing solutions for reactions, ensure the solvent is dry, as moisture can contribute to hydrolysis.

Q4: I've noticed a change in the color of the solid material over time. What could be the cause?

A color change, such as yellowing, can be an indicator of degradation. This could be due to slow oxidation of the aldehyde or other degradation pathways initiated by exposure to air, light, or moisture. If you observe a significant color change, it is recommended to assess the purity of the material before use.

Q5: Can I handle this compound on an open bench?

While short periods of handling on an open bench are generally acceptable, it is good practice to minimize exposure to atmospheric moisture and light. For weighing and preparing solutions, it is recommended to work in a fume hood with subdued lighting. For transfers of the solid, a glove box with an inert atmosphere is ideal but not strictly necessary for routine handling if exposure is brief.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.Assess the purity of your this compound using the HPLC or NMR methods described in Section V. If the purity is below 95%, consider purifying the material or obtaining a fresh batch. Ensure all solvents and reagents are anhydrous.
Formation of a new, more polar spot on TLC analysis of the starting material. Possible oxidation of the aldehyde to a carboxylic acid or hydrolysis of a chloro group.The carboxylic acid or hydrolyzed byproducts will be more polar. Confirm the identity of the new spot by LC-MS if available. To avoid this, store the compound under an inert atmosphere and use anhydrous solvents.
Difficulty in dissolving the solid material. The compound has limited solubility in some solvents.Refer to the solubility information in the FAQs. Sonication may aid dissolution. If using a solvent for a reaction in which the compound has low solubility, consider a different solvent system or running the reaction as a slurry.
Reaction is sluggish or does not go to completion. The aldehyde may be unreactive under certain conditions.Aromatic aldehydes can be less reactive than their aliphatic counterparts. Consider using a more forcing reaction condition (e.g., higher temperature, longer reaction time) or a more potent catalyst, if applicable to your reaction.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for proper handling and for identifying potential impurities. The primary degradation routes for this compound are illustrated below.

G cluster_main This compound cluster_deg1 Oxidation cluster_deg2 Hydrolysis A Starting Material B Carboxylic Acid Derivative A->B [O] (Air, Peroxides) C Monochloro-hydroxy Derivative A->C H2O / pH ≠ 7 D Di-hydroxy Derivative C->D H2O / pH ≠ 7

Potential degradation pathways for the compound.

V. Experimental Protocols

These protocols provide a starting point for assessing the purity and stability of your this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is a general guideline and may require optimization for your specific instrumentation and column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in a 1:1 mixture of Acetonitrile and Water.

Protocol 2: Forced Degradation Study

This protocol will help you understand the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1M NaOH.

    • Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1M HCl.

    • Dilute with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Dilute with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) for 24 hours.

    • Prepare a solution of the stressed solid and analyze by HPLC.

  • Control Sample: Prepare a sample of the compound without any stress treatment for comparison.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution (1 mg/mL in ACN) B Acidic (1M HCl, 60°C, 24h) A->B C Basic (1M NaOH, RT, 4h) A->C D Oxidative (3% H2O2, RT, 24h) A->D G Neutralize (if needed) & Dilute B->G C->G D->G E Thermal (Solid) (80°C, 48h) E->G F Photolytic (Solid) (UV 254nm, 24h) F->G H RP-HPLC Analysis G->H

Workflow for the forced degradation study.

VI. References

  • Home Sunshine Pharma. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • USP. Methods for the Analysis of Tofacitinib Oral Solution. [Link]

Sources

Technical Support Center: Optimizing the Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. The chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a pivotal step in the synthesis of numerous kinase inhibitors, including Tofacitinib.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this reaction, ensuring higher yields and purity.

Understanding the Reaction: The "Why" Behind the "How"

The conversion of the diol to the dichloro derivative is typically achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and in some cases, the solvent.[3] The reaction proceeds through the activation of the hydroxyl groups by POCl₃, followed by nucleophilic attack of the chloride ion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often employed to scavenge the HCl generated during the reaction and to catalyze the process.[4][5] Understanding the delicate balance of this reaction is key to troubleshooting effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Issue 1: Low or No Yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with Starting Material Recovered Post-Workup.

  • Question: My reaction appears to go to completion by TLC, but after the aqueous workup, I predominantly isolate the starting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. What is happening?

  • Answer: This is a classic sign of product hydrolysis. The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine product is highly susceptible to hydrolysis, especially in the presence of water and acid, which are generated during the quenching of excess POCl₃.[4] The vigorous and highly exothermic reaction of POCl₃ with water creates a localized acidic environment that rapidly converts your product back to the starting diol.

    Recommended Solutions:

    • Minimize Excess POCl₃: Before quenching, remove the bulk of the unreacted POCl₃ by distillation under reduced pressure.[3] This dramatically reduces the exothermicity of the quench and the amount of acid generated.

    • Controlled Quenching: Instead of adding the reaction mixture to water, slowly and carefully add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a non-polar organic solvent like ethyl acetate.[2][6] This "reverse quench" helps to better control the temperature and dilute the reactants.

    • Neutralizing Quench: Consider quenching with a cooled, saturated sodium bicarbonate solution to neutralize the generated acid as it forms. This must be done with extreme caution due to vigorous gas evolution.

Issue 2: Incomplete Conversion of the Starting Material.

  • Question: My reaction has stalled, and a significant amount of the starting diol remains, even after prolonged reaction times. What are the likely causes?

  • Answer: Incomplete conversion can stem from several factors, including insufficient reagent, inadequate temperature, or poor solubility of the starting material.

    Recommended Solutions:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃, typically 3-5 equivalents when used as a reagent in a solvent, or a larger excess when it is the solvent itself.[2][3]

    • Temperature and Reaction Time: The reaction generally requires elevated temperatures, often in the range of 70-110°C.[2][6] If the temperature is too low, the reaction rate will be slow. Consider incrementally increasing the temperature and monitoring the reaction by TLC.

    • Role of a Base/Catalyst: The addition of a tertiary amine like DIPEA or pyridine can significantly accelerate the reaction.[5][7] These bases not only neutralize HCl but can also act as nucleophilic catalysts.

    • Solvent Choice: While the reaction can be run neat in POCl₃, using a high-boiling inert solvent like toluene can sometimes improve the solubility of the starting material and lead to a more homogeneous reaction mixture.[6]

Issue 3: Formation of a Dark, Tarry, or Polymeric Byproduct.

  • Question: My reaction mixture turns dark, and upon workup, I isolate a significant amount of intractable tar. What causes this and how can I prevent it?

  • Answer: The formation of dark, tarry materials is often a result of decomposition of the starting material or product under the harsh, acidic, and high-temperature conditions of the reaction.[8] Overheating or extended reaction times can exacerbate this issue.

    Recommended Solutions:

    • Strict Temperature Control: Carefully control the reaction temperature and avoid localized overheating. The dropwise addition of reagents can help manage exothermic events.[6]

    • Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Unnecessarily long reaction times at high temperatures can promote decomposition.

    • Solvent-Free Conditions: Paradoxically, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been shown to be effective and can sometimes reduce byproduct formation by providing a more controlled reaction environment.[5][9]

Comparative Overview of Reaction Conditions

The following table summarizes various reported conditions for the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, offering a comparative look at different approaches.

ParameterMethod 1Method 2Method 3
Chlorinating Agent POCl₃POCl₃Dichlorophenyl oxygen phosphorus
Stoichiometry Excess (as solvent)~3 equivalents~2.2 equivalents
Base N,N-Diisopropylethylamine (DIPEA)PyridineN,N-Diisopropylethylamine (DIPEA)
Solvent TolueneNone (Solvent-free)None
Temperature 70°C initially, then 106°C140-160°C (Sealed reactor)180°C
Reaction Time 16 hours2 hours4 hours
Yield ~52%High yields reported~77%
Reference [2][6][5][7]

Experimental Protocols

Protocol 1: Chlorination using POCl₃ and DIPEA in Toluene [2][6]

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene, slowly add phosphorus oxychloride (3 equivalents).

  • Warm the mixture to 70°C.

  • Add N,N-diisopropylethylamine (2 equivalents) dropwise over 2.5 hours, maintaining the temperature.

  • After the addition is complete, raise the temperature to 106°C and stir for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a flask containing ice-water and ethyl acetate, and stir vigorously overnight.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃ [5]

  • In a sealed reactor, combine 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent), phosphorus oxychloride (1-1.2 equivalents), and pyridine (1 equivalent).

  • Heat the mixture to 140-160°C for 2 hours.

  • Cool the reactor to room temperature.

  • Carefully quench the reaction mixture with ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the chlorination and subsequent workup.

Chlorination_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A 1. Combine Diol, Solvent (optional), and POCl₃ B 2. Heat to Reaction Temperature A->B C 3. Add Base (e.g., DIPEA) B->C D 4. Stir for Required Time C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Quench with Ice-Water E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, & Concentrate G->H I Final Product: 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine H->I

Caption: General workflow for the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Frequently Asked Questions (FAQs)

  • Q1: Can I use other chlorinating agents besides POCl₃?

    • A1: Yes, other chlorinating agents like sulfuryl chloride, oxalyl chloride, and dichlorophenyl oxygen phosphorus have been reported.[7] However, POCl₃ remains the most common and well-documented reagent for this transformation.

  • Q2: Is it necessary to protect the N-H of the pyrrole ring before chlorination?

    • A2: Generally, it is not necessary to protect the pyrrole nitrogen. The chlorination reaction proceeds selectively at the hydroxyl groups of the pyrimidine ring. However, subsequent reactions may require N-H protection.

  • Q3: How can I purify the final product if it contains impurities?

    • A3: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[10]

  • Q4: What are the safety precautions when working with POCl₃?

    • A4: Phosphorus oxychloride is highly corrosive and reacts violently with water.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is perfectly dry. Plan your quenching procedure carefully to manage the exothermic reaction.[11]

This guide is intended to provide a comprehensive resource for improving your success with the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. By understanding the underlying chemistry and anticipating potential pitfalls, you can optimize your reaction conditions to achieve high yields of this valuable synthetic intermediate.

References

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • National Center for Biotechnology Information. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Google Patents. (n.d.). Debrominative chlorination of pyrroles.
  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • RSC Publishing. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with Dichlorinated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorinated pyrrolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured to address specific issues you may be encountering at the bench. Each question is followed by a detailed explanation of potential causes and a series of actionable steps to resolve the problem.

Question 1: My Suzuki coupling reaction with a dichlorinated pyrrolopyrimidine is showing no product formation or very low conversion. What are the likely causes and how can I fix it?

Answer:

Failure to form the desired product is a common, albeit frustrating, issue. The root cause often lies in one of the key components of the catalytic cycle: the catalyst, the reagents, or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating or is being deactivated. Heterocycles containing nitrogen, like pyrrolopyrimidines, can act as ligands and poison the palladium catalyst, inhibiting its activity.[1][2]

    • Solution:

      • Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst that readily forms the active Pd(0) species. Buchwald's G3 or G4 pre-catalysts are excellent starting points.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and stabilize the catalyst.[3] Consider ligands such as SPhos, XPhos, or RuPhos.

      • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.[4][5] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the reagents.

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can be prone to protodeboronation, especially electron-deficient or heteroaryl boronic acids, where the desired reagent is consumed by a competing reaction with trace amounts of water or acid.[6][7] They can also form unreactive trimeric anhydrides (boroxines) upon storage.

      • Solution:

        • Use fresh, high-quality boronic acid. If in doubt, you can briefly dissolve the boronic acid in a solvent like ether, wash with a small amount of water, dry the organic layer, and concentrate it to break down any boroxine.

        • Consider using a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF3K).[6][8][9] These often exhibit "slow-release" of the boronic acid under the reaction conditions, minimizing side reactions.[10]

    • Dichlorinated Pyrrolopyrimidine Purity: Impurities in your starting material can interfere with the reaction.

      • Solution: Purify the starting material by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions:

    • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] An inappropriate base can lead to failed reactions.

      • Solution: A common starting point is K2CO3 or Cs2CO3. For challenging couplings, a stronger, non-nucleophilic base like K3PO4 may be required.[13] The base must be finely ground to ensure good solubility and reactivity.

    • Solvent: The solvent system must be able to dissolve all the reaction components, at least to some extent, at the reaction temperature. Poor solubility of the starting materials or intermediates can halt the reaction.[14]

      • Solution: A mixture of an organic solvent and water is often used. Common choices include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[15] For particularly insoluble substrates, a more polar aprotic solvent like DMF or DMSO might be necessary, but be aware these can sometimes interfere with the catalyst.

    • Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.

      • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[16][17]

Question 2: I am observing significant amounts of homocoupling of my boronic acid (biaryl formation) as a side product. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.[4][5]

Potential Causes & Solutions:

  • Oxygen in the Reaction: As mentioned previously, oxygen can oxidize Pd(0) to Pd(II). These Pd(II) species can then promote the homocoupling of two molecules of the boronic acid.[4][5][18]

    • Solution: Rigorous degassing of the solvent and reaction setup is crucial. Use a Schlenk line or glovebox for the best results. Multiple vacuum/inert gas backfill cycles are more effective than simply bubbling gas through the solvent.

  • Use of a Pd(II) Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)2 or PdCl2(PPh3)2 can sometimes lead to higher levels of homocoupling before the active Pd(0) catalyst is fully formed.

    • Solution: Switch to a Pd(0) source like Pd(PPh3)4 or a modern pre-catalyst that rapidly generates Pd(0).

  • Slow Oxidative Addition: If the oxidative addition of the dichlorinated pyrrolopyrimidine to the Pd(0) center is slow, the concentration of the boronic acid relative to the palladium-aryl halide complex is high, which can favor homocoupling.

    • Solution:

      • Optimize Ligand: Use a more electron-rich and bulky ligand to accelerate the oxidative addition step.

      • Increase Temperature: Higher temperatures can also increase the rate of oxidative addition.

Question 3: My reaction is producing a mixture of the mono- and di-substituted pyrrolopyrimidine, and I can't seem to drive it to the di-substituted product. What should I do?

Answer:

Achieving complete di-substitution can be challenging due to the deactivating effect of the first coupled group on the second chlorine atom. The mono-substituted product is often less reactive than the starting dichlorinated material.

Potential Causes & Solutions:

  • Insufficient Equivalents of Boronic Acid:

    • Solution: Increase the equivalents of the boronic acid. Instead of using 2.2 equivalents for a di-substitution, try increasing to 3.0 or even 4.0 equivalents to push the reaction to completion.

  • Reaction Time and Temperature: The second coupling is often significantly slower than the first.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for an extended period (e.g., 24-48 hours) if necessary.

      • Increase Temperature: A higher temperature may be required to overcome the activation energy for the second oxidative addition.

  • Catalyst Deactivation: The catalyst may be losing activity over the extended reaction time required for the second coupling.

    • Solution:

      • Higher Catalyst Loading: Increase the catalyst loading from a typical 1-2 mol% to 5 mol%.

      • Second Addition of Catalyst: After a certain period (e.g., 12 hours), a second portion of the catalyst and ligand can be added to the reaction mixture.

  • Steric Hindrance: If the boronic acid is sterically bulky, the second coupling may be disfavored.

    • Solution: While you can't change the sterics of your desired product, you can try to overcome this by using a more active catalyst system (e.g., a more electron-rich ligand) and more forcing conditions (higher temperature, longer reaction time).

Frequently Asked Questions (FAQs)

Q1: Which chlorine on a 2,4-dichloropyrrolopyrimidine is more reactive in a Suzuki coupling?

Generally, the chlorine at the C4 position is more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[16][19] This is due to the electronic properties of the pyrrolopyrimidine ring system. Therefore, under carefully controlled conditions (e.g., lower temperature, 1 equivalent of boronic acid), you can often achieve selective mono-substitution at the C4 position.[20] To achieve di-substitution, more forcing conditions are typically required.

Q2: What is the best all-around catalyst and ligand combination to start with for this type of coupling?

For a robust starting point, a combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand is recommended. A good initial screen would be:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) or a Buchwald pre-catalyst like XPhos Pd G3.

  • Ligand: If not using a pre-catalyst that includes the ligand, XPhos, SPhos, or RuPhos are excellent choices.

  • Base: K3PO4 or Cs2CO3.

  • Solvent: 1,4-Dioxane/water (e.g., 4:1 v/v).

Q3: Can I run this reaction under anhydrous conditions?

Yes, anhydrous Suzuki couplings are possible and can be beneficial, especially if your substrate is sensitive to water or if you are experiencing significant protodeboronation.[1] In this case, you would use an anhydrous solvent (e.g., dry THF or dioxane) and a non-aqueous base like potassium phosphate (K3PO4) or potassium fluoride (KF).

Q4: I am seeing a significant amount of dehalogenation (replacement of chlorine with hydrogen) as a side product. What causes this?

Dehalogenation is a known side reaction in Suzuki couplings.[4] It can occur when a hydride source is present in the reaction mixture. The palladium-aryl halide intermediate can react with the hydride to form a palladium-hydride species, which then undergoes reductive elimination to give the dehalogenated product. Potential hydride sources include amine bases or alcoholic solvents. To minimize this, avoid using amine bases and ensure your solvents are of high purity.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)2(Base)]- PdII_Both Ar-Pd(II)Ln-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Reagents Ar-X + R-B(OR)2 Reagents->OxAdd Base Base (e.g., K2CO3) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Catalyst Is the catalyst system active? (Pre-catalyst, Ligand, Degassing) Start->Check_Catalyst Check_Reagents Are reagents high quality? (Fresh Boronic Acid/Ester) Check_Catalyst->Check_Reagents No Optimize_Catalyst Action: Use pre-catalyst, screen bulky ligands, ensure rigorous degassing. Check_Catalyst->Optimize_Catalyst Yes Check_Conditions Are conditions optimal? (Base, Solvent, Temperature) Check_Reagents->Check_Conditions No Purify_Reagents Action: Use fresh boronic acid or switch to pinacol ester/BF3K. Check_Reagents->Purify_Reagents Yes Optimize_Conditions Action: Screen bases (K3PO4), change solvent, increase temp/use MW. Check_Conditions->Optimize_Conditions Yes Success Reaction Successful Check_Conditions->Success No (Consult Specialist) Optimize_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of a Dichlorinated Pyrrolopyrimidine

Materials:

  • Dichlorinated pyrrolopyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq for mono-substitution, 2.5 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 3.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the dichlorinated pyrrolopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water). The final concentration of the limiting reagent should be around 0.1 M.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Tumkevicius, S., & Kaminskas, A. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 43(2), 259-273. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Thomas, A. W., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(12), 4016-4027. [Link]

  • Denmark, S. E., & Thomas, A. W. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3569-3582. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Anhydrous, Suzuki-Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Glick, M., & Ryder, T. R. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 83(21), 13324-13330. [Link]

  • Kaki, A., & Lindgren, T. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 160, 956-965. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Homogeneous, Well-Defined Palladium Catalyst for the Suzuki-Miyaura Coupling of Boronic Acids with Vinyl Halides. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(4), 785-797. [Link]

  • Ali, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2993. [Link]

  • Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(26), 10252-10255. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Singh, P., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Wallace, D. J., & Chen, C. Y. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 622-626. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(1), 113-116. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

Sources

Technical Support Center: Production of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Recognizing the complexities of scaling up heterocyclic synthesis, this document provides in-depth troubleshooting advice, detailed experimental protocols, and critical safety information to address challenges encountered during production. The structure of this guide is tailored to the synthetic workflow, addressing potential issues at each key stage of the process.

I. Overview of the Synthetic Pathway

The production of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The general synthetic route involves three main stages:

  • Formation of the 7H-pyrrolo[2,3-d]pyrimidine Core: This initial step typically involves the cyclization of a pyrimidine derivative to form the fused ring system.

  • Dichlorination: The pyrrolo[2,3-d]pyrimidine core is then chlorinated at the 2 and 4 positions, most commonly using phosphorus oxychloride (POCl₃).

  • Vilsmeier-Haack Formylation: The final step is the introduction of the carbaldehyde group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system.

Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to larger-scale production. This guide will address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Synthetic_Pathway A Pyrimidine Precursor B 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol A->B Cyclization C 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C Dichlorination (POCl3) D This compound C->D Vilsmeier-Haack Formylation

Caption: General synthetic workflow for this compound.

II. Stage 1: Formation of the 7H-pyrrolo[2,3-d]pyrimidine Core

The formation of the fused pyrrolo[2,3-d]pyrimidine ring system is the foundation of the entire synthesis. Issues at this stage will invariably impact the yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction is resulting in a low yield of the 7H-pyrrolo[2,3-d]pyrimidine core. What are the likely causes and how can I improve it?

A1: Low yields in the initial cyclization are often attributable to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or prolonged reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.

  • Sub-optimal pH: The pH of the reaction mixture can be critical for the cyclization to occur efficiently. The optimal pH will depend on the specific starting materials and reaction conditions. It is advisable to perform small-scale experiments to screen a range of pH values.

  • Poor Solubility of Starting Materials: If the starting materials have poor solubility in the chosen solvent, the reaction rate will be significantly hindered. Consider using a co-solvent to improve solubility or exploring alternative solvent systems.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS to identify any major impurities and adjust the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation.

Q2: I am observing the formation of a significant amount of colored impurities during the cyclization. How can I prevent this?

A2: The formation of colored impurities is a common issue in the synthesis of heterocyclic compounds and can often be attributed to oxidation or polymerization of starting materials or intermediates.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.[1]

  • Temperature Control: Overheating the reaction mixture can lead to the decomposition of sensitive intermediates and the formation of colored byproducts. Maintain strict temperature control throughout the reaction.

  • Purification of Starting Materials: Ensure that the starting materials are of high purity, as impurities can sometimes act as catalysts for side reactions.

  • Degassing of Solvents: Using degassed solvents can also help to minimize oxidation.

III. Stage 2: Dichlorination with Phosphorus Oxychloride (POCl₃)

The dichlorination of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical step that introduces the reactive chloro groups necessary for subsequent functionalization. However, the use of POCl₃ on a large scale presents significant safety and operational challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dichlorination reaction is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

A1: Incomplete chlorination is a common problem and can be addressed by considering the following:

  • Stoichiometry of POCl₃: Ensure that a sufficient excess of POCl₃ is used. While stoichiometric amounts can work, on a larger scale, an excess is often required to drive the reaction to completion.[2]

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction by TLC or HPLC until all the starting material has been consumed.

  • Use of a Catalyst: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can catalyze the reaction and improve the yield.[3]

  • Mixing: Inadequate mixing on a larger scale can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. Ensure that the reaction mixture is being stirred vigorously.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture during the dichlorination. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble materials is often a sign of decomposition or polymerization.

  • Temperature Control: This is often caused by overheating. The reaction of POCl₃ with the substrate is exothermic, and if the heat is not dissipated effectively, it can lead to a runaway reaction and decomposition. Ensure adequate cooling and a controlled rate of addition of the substrate to the POCl₃.

  • Moisture: POCl₃ reacts violently with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Any moisture present can lead to the formation of phosphoric acid and other byproducts that can catalyze decomposition.

  • Purity of POCl₃: Use high-purity POCl₃. Impurities in the reagent can sometimes initiate side reactions.

Q3: The work-up of my dichlorination reaction is problematic, with significant fuming and difficulty in separating the product.

A3: The work-up of reactions involving POCl₃ requires careful planning and execution.

  • Quenching: The excess POCl₃ must be quenched safely. A common method is to slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. This should be done in a well-ventilated fume hood, as large volumes of HCl gas will be evolved.

  • Neutralization: After quenching, the acidic solution must be neutralized. This is typically done with a base such as sodium bicarbonate or sodium hydroxide. The neutralization process is also exothermic and should be done with cooling.

  • Extraction: The product can then be extracted with a suitable organic solvent. If the product is a solid, it may precipitate out upon quenching and can be collected by filtration.

Safety Alert: Handling of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A safety shower and eyewash station should be readily accessible.

IV. Stage 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. However, it is also an exothermic reaction with the potential for thermal runaway if not properly controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation is giving a low yield of the desired carbaldehyde. What are the potential reasons for this?

A1: Low yields in the Vilsmeier-Haack reaction can be due to a number of factors:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of a formamide (typically DMF) with POCl₃. Ensure that both reagents are of high purity and are added in the correct stoichiometric ratio. The reagent is typically prepared in situ at a low temperature (0-10 °C) before the addition of the substrate.

  • Substrate Reactivity: The pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, which can make the Vilsmeier-Haack reaction challenging. It may be necessary to use a larger excess of the Vilsmeier reagent or to conduct the reaction at a higher temperature to achieve a good conversion.

  • Reaction Time and Temperature: As with the other steps, monitoring the reaction progress is crucial. The optimal reaction time and temperature will need to be determined empirically.

  • Work-up Procedure: The iminium salt intermediate formed during the reaction must be hydrolyzed to the aldehyde during the work-up. This is typically achieved by quenching the reaction mixture in water or an aqueous base. Incomplete hydrolysis will result in a lower yield of the desired product.

Q2: I am concerned about the safety of scaling up the Vilsmeier-Haack reaction. What are the main hazards and how can they be mitigated?

A2: The primary hazard associated with the Vilsmeier-Haack reaction is its exothermicity and the potential for a thermal runaway.

  • Thermal Stability of the Vilsmeier Reagent: The Vilsmeier reagent itself can be thermally unstable and may decompose exothermically. It is therefore recommended to prepare it in situ and use it immediately.

  • Controlled Addition: The substrate should be added to the pre-formed Vilsmeier reagent at a controlled rate, with efficient cooling to manage the heat generated.

  • Calorimetry Studies: For large-scale production, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring that the process can be operated safely on the desired scale.

  • Quenching: As with the dichlorination step, the quenching of the reaction mixture must be performed with care to control the exotherm from the hydrolysis of excess POCl₃.

Troubleshooting_Vilsmeier_Haack issue Low Yield in Vilsmeier-Haack Formylation cause1 Incomplete Vilsmeier Reagent Formation issue->cause1 cause2 Low Substrate Reactivity issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 cause4 Incomplete Hydrolysis issue->cause4 solution1 Use high-purity DMF and POCl3 Prepare reagent in situ at low temperature cause1->solution1 solution2 Increase excess of Vilsmeier reagent Increase reaction temperature cause2->solution2 solution3 Monitor reaction by TLC/HPLC Optimize temperature and time cause3->solution3 solution4 Ensure proper quenching in water/base cause4->solution4

Caption: Decision-making workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.

V. Purification of the Final Product

The purification of this compound is a critical final step to ensure that the product meets the required specifications for its intended use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is off-color (e.g., yellow or brown). How can I improve the color and purity?

A1: The presence of color in the final product is a common issue and is often due to the presence of minor impurities.

  • Decolorizing Carbon: Treatment of a solution of the crude product with activated carbon can be effective at removing colored impurities.

  • Crystallization/Recrystallization: This is one of the most effective methods for purifying solid organic compounds. A suitable solvent system for crystallization should be identified through small-scale screening. The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If crystallization is not effective, column chromatography may be necessary. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be used.

Q2: I am having difficulty finding a suitable solvent system for the crystallization of the final product. What is a good starting point?

A2: The choice of a suitable crystallization solvent is often a matter of trial and error. However, a good starting point is to screen a range of solvents with different polarities. Some common solvents for the crystallization of heterocyclic compounds include:

  • Alcohols: Ethanol, methanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Hydrocarbons: Heptane, hexane (often used as an anti-solvent)

  • Chlorinated Solvents: Dichloromethane

It is often found that a mixture of two solvents (a "good" solvent and a "poor" solvent) will give the best results.

VI. Summary of Key Process Parameters

The following table summarizes the key process parameters for each stage of the synthesis. These are intended as a general guide, and the optimal conditions for a specific scale and equipment should be determined experimentally.

StageKey ParametersTypical Range
Cyclization Temperature50-100 °C
pHNeutral to slightly basic
SolventWater, alcohols, or mixtures
Dichlorination POCl₃ Stoichiometry2-5 equivalents
Temperature80-110 °C
CatalystTertiary amine (e.g., DIPEA)
Vilsmeier-Haack Vilsmeier Reagent1.5-3 equivalents
Temperature0-80 °C
SolventDMF, POCl₃

VII. References

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122.

  • Jones, G.; Stanforth, S. P. Org. React.2000 , 56, 355-659.

  • Mikhaleva, A. I.; Ivanoc, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. Synthesis2009 , 587-590.

  • Ushijima, S.; Togo, H. Synlett2010 , 1067-1070.

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.

  • Bollyn, M. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline. Org. Process Res. Dev.2005 , 9, 982-996.

  • Dyer, U. C.; Henderson, D. A.; Mitchell, M. B.; Tiffin, P. D. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Org. Process Res. Dev.2002 , 6, 311-315.

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. CN102060851A, May 18, 2011.

  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. CN114229155A, March 25, 2022.

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • ACS Publications. POCl3 Chlorination of 4-Quinazolones. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Our goal is to equip you with the scientific rationale and practical guidance needed to navigate the complexities of working with this important synthetic intermediate.

Introduction: The Critical Role of Solvents

This compound is a key building block in the synthesis of various pharmaceutical agents, valued for the reactivity of its two chlorine substituents which can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions. However, the success of these reactions—in terms of rate, yield, and side product formation—is profoundly influenced by the choice of solvent. This guide will delve into the nuances of solvent selection to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the use of this compound in a question-and-answer format.

Issue 1: Slow or Incomplete Nucleophilic Substitution

Q: My SNAr reaction is sluggish, with significant starting material remaining even after prolonged reaction times. How can I improve the conversion rate?

A: Slow or incomplete reactions are a frequent challenge and can often be traced back to solvent choice and its effect on the nucleophile.

  • Expertise & Experience: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Polar aprotic solvents are generally the preferred choice for these reactions as they can significantly enhance the reactivity of anionic nucleophiles.[1]

  • Causality: Polar protic solvents, such as water, ethanol, and isopropanol, can form strong hydrogen bonds with anionic nucleophiles (e.g., amines, alkoxides). This "solvation cage" stabilizes the nucleophile, effectively lowering its ground state energy and increasing the activation energy required for the reaction to proceed.[2] In contrast, polar aprotic solvents like DMF, DMSO, and acetonitrile do not have acidic protons and thus do not form strong hydrogen bonds with the nucleophile.[3] This leaves the nucleophile "naked" and more reactive.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to DMF, DMSO, or acetonitrile. This is often the most effective way to increase the reaction rate.

    • Increase Temperature: SNAr reactions often require elevated temperatures. If you are already using a suitable solvent, a carefully controlled increase in temperature can help overcome the activation energy barrier.

    • Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired transformation. If it is a weak nucleophile, you may need to deprotonate it with a non-nucleophilic base to increase its reactivity.

Issue 2: Formation of an Unexpected Side Product

Q: I'm observing a significant amount of a byproduct with a lower molecular weight than my expected product, particularly when using alcohol-based solvents. What is happening and how can I prevent it?

A: This is a classic case of solvolysis, where the solvent itself acts as a nucleophile.

  • Expertise & Experience: Protic solvents like water and alcohols can compete with your intended nucleophile, leading to the formation of 4-hydroxy or 4-alkoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde byproducts.[2] This is especially problematic under acidic or basic conditions which can increase the nucleophilicity of the solvent.

  • Causality: The chlorine atoms on the pyrimidine ring are electrophilic and susceptible to attack by any nucleophile present in the reaction mixture. Alcohols and water, while weak nucleophiles, are often present in large excess as the solvent, which can drive the undesired solvolysis reaction.

  • Troubleshooting Steps:

    • Use an Aprotic Solvent: The most effective way to prevent solvolysis is to use a non-nucleophilic, aprotic solvent such as DMF, DMSO, acetonitrile, or THF.

    • Ensure Anhydrous Conditions: If a protic solvent is unavoidable, ensure that your reagents and solvent are as dry as possible to minimize hydrolysis.

    • Control Acidity/Basicity: If using an acid or base catalyst, use the minimum effective amount. High concentrations of acid can protonate the pyrrolopyrimidine, making it more susceptible to attack by weak nucleophiles like water.[2]

Issue 3: Poor Regioselectivity (Substitution at C2 instead of C4)

Q: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity for the desired C4 substitution?

A: While C4 substitution is generally favored for 2,4-dichloropyrimidines, the presence of the electron-withdrawing aldehyde group at C5 can influence the electronics of the ring system.

  • Expertise & Experience: The regioselectivity of SNAr reactions on substituted dichloropyrimidines can be sensitive to the electronic nature of both the substrate and the nucleophile, as well as the reaction conditions.

  • Causality: The relative electrophilicity of the C2 and C4 positions determines the site of nucleophilic attack. Substituents on the ring can alter the electron density at these positions. The aldehyde at C5 is strongly electron-withdrawing and will influence the electron distribution in the pyrimidine ring.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. In some systems, non-polar, aprotic solvents have been shown to favor substitution at the C2 position, while polar aprotic solvents may favor C4. Experimenting with a range of solvents from different classes (e.g., toluene vs. DMF) may be beneficial.

    • Protecting Groups: If regioselectivity remains a challenge, consider protecting the N7 position of the pyrrole ring with a group like tosyl (Ts). This can alter the electronic properties of the ring system and may improve the selectivity of the substitution reaction.

    • Temperature Control: Running the reaction at a lower temperature may enhance the kinetic selectivity for the more reactive C4 position.

Issue 4: Product Instability and Tautomerism

Q: I've noticed that the appearance and spectroscopic properties of my compound seem to change depending on the solvent used for analysis. Is this expected?

A: Yes, this is likely due to the influence of the solvent on the tautomeric equilibrium of the molecule.

  • Expertise & Experience: this compound can exist in tautomeric forms. The aldehyde group influences this equilibrium.

  • Causality: In aprotic solvents like DMSO-d₆, the lactam tautomer (7H-pyrrolo[2,3-d]pyrimidine) is highly favored (>95%). However, in polar protic solvents such as water, the equilibrium can shift towards the lactim form (around 15%) due to hydrogen bonding with the aldehyde oxygen.[4] This can lead to different spectroscopic signatures.

  • Practical Implications:

    • Consistent Solvent for Analysis: When comparing different batches or reaction outcomes, always use the same solvent for analytical techniques like NMR to ensure consistency.

    • Consider Tautomerism in Reaction Design: Be aware that the dominant tautomer in your reaction solvent may influence the reactivity of the molecule.

Comparative Data on Solvent Effects

The following table summarizes the general effects of different solvent classes on nucleophilic substitution reactions of this compound.

Solvent ClassExamplesEffect on NucleophilicityCommon Side ReactionsRecommendation
Polar Aprotic DMF, DMSO, AcetonitrileEnhances (especially for anionic nucleophiles)None directly related to solventHighly Recommended for most SNAr reactions.
Polar Protic Water, Ethanol, IsopropanolDecreases (due to H-bonding and solvation)Solvolysis (Hydrolysis/Alcoholysis)Use with caution; may be suitable for certain acid-catalyzed reactions but requires careful control.[2]
Non-Polar Aprotic Toluene, HexaneNeutral to slight decreaseLow solubility of polar reagentsGenerally not recommended due to poor solubility of starting materials and reagents.
Ethers THF, DioxaneNeutralNone directly related to solventCan be a good alternative to polar aprotic solvents, especially when milder conditions are required.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific nucleophile and reaction scale.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile in a Polar Aprotic Solvent (Recommended)
  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in anhydrous DMF.

  • Addition of Base (if necessary): If the amine is used as its salt or if it is a weak nucleophile, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol 2: Procedure for Acid-Catalyzed SNAr in a Protic Solvent
  • Reactant Preparation: To a reaction vessel, add this compound (1.0 eq.) and the desired aniline (1.1 eq.).

  • Solvent and Catalyst: Add water or isopropanol as the solvent, followed by a catalytic amount of aqueous hydrochloric acid (0.1 eq.).

  • Reaction Conditions: Heat the mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed.

Visualizing the Impact of Solvents

The choice of solvent directly impacts the energy profile of an SNAr reaction. The following diagrams illustrate these concepts.

G cluster_0 Protic Solvent cluster_1 Aprotic Solvent Reactants_P Reactants (Solvated Nucleophile) TS_P Transition State Reactants_P->TS_P High Activation Energy Reactants_A Reactants ('Naked' Nucleophile) Products_P Products TS_P->Products_P TS_A Transition State Reactants_A->TS_A Low Activation Energy Products_A Products TS_A->Products_A

Caption: Effect of solvent on activation energy in SNAr reactions.

G Start This compound + Nucleophile Solvent Solvent Choice Start->Solvent Protic Protic Solvent (e.g., Ethanol) Solvent->Protic Weak Nucleophile Aprotic Aprotic Solvent (e.g., DMF) Solvent->Aprotic Strong Nucleophile Desired Desired S N Ar Product Protic->Desired Slow Reaction Side Solvolysis Byproduct Protic->Side Competing Reaction Aprotic->Desired Fast Reaction

Caption: Decision workflow for solvent selection in SNAr reactions.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Umar, A., & Ali, S. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 8(39), 21895-21903.
  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2014). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Tetrahedron Letters, 55(20), 3121-3123.
  • Zhang, L., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 43(11), 893-895.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic letters, 6(14), 2381–2384.
  • Campodónico, P. R., et al. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. New Journal of Chemistry, 38(4), 1596-1604.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Mohammadi, A. A., & Al-Awadi, N. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-192.
  • ACS. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry, 19(3), 572-581.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the pyrrolopyrimidine scaffold. As a core motif in numerous biologically active compounds, particularly kinase inhibitors, the effective functionalization of this privileged heterocycle is paramount for drug discovery and development.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the strategic approach to catalyst selection for pyrrolopyrimidine cross-coupling.

Q1: What are the most common and powerful cross-coupling reactions for functionalizing pyrrolopyrimidines?

A1: The pyrrolopyrimidine scaffold is versatile and can be functionalized using several palladium-catalyzed cross-coupling reactions. The most prevalent and impactful are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters. This is a workhorse reaction in medicinal chemistry due to the stability and commercial availability of the boron reagents.[2][3][4]

  • Buchwald-Hartwig Amination: Essential for creating C-N bonds, allowing the introduction of a wide range of amine nucleophiles. This is critical for synthesizing many kinase inhibitors that feature an aminopyrimidine core.[3][4][5]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, providing access to alkynyl-substituted heterocycles which are valuable synthetic intermediates.[6][7][8][9]

  • Heck and Stille Reactions: While also used for C-C bond formation, these are sometimes employed for introducing vinyl or aryl groups from specific organometallic reagents.[8][10]

Q2: How do I choose the right palladium catalyst and ligand for a specific cross-coupling reaction on a pyrrolopyrimidine core?

A2: Catalyst selection is the most critical parameter and depends on the specific transformation (e.g., Suzuki vs. Buchwald-Hartwig) and the nature of the halide (Cl, Br, I).

  • For C-Br or C-I Bonds: These are more reactive and can often be coupled using "first-generation" catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with simple phosphine ligands like PPh₃.[9] For more challenging substrates, bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are highly effective and reliable.[5][10]

  • For C-Cl Bonds: Aryl chlorides are significantly less reactive, and their activation requires more sophisticated catalyst systems. The oxidative addition of the C-Cl bond to Pd(0) is the rate-limiting step.[11] Success hinges on using bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species and promote the difficult oxidative addition.

    • Excellent Ligand Choices for C-Cl bonds include:

      • Biaryl Phosphines (Buchwald Ligands): SPhos, XPhos, RuPhos. These are the gold standard for challenging couplings.[2][11][12]

      • Ferrocene-Based Ligands: Josiphos.[11][12]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr have also shown promise in specific cases.[13][14]

Q3: What is the typical reactivity order for different halide leaving groups on the pyrrolopyrimidine scaffold?

A3: The reactivity order for halide leaving groups in palladium-catalyzed cross-coupling reactions is consistent with that of other aromatic systems. This difference in reactivity can be exploited for selective functionalization. I > Br > OTf >> Cl [6]

  • Iodides (C-I): Are the most reactive and can often be coupled under the mildest conditions, sometimes even at room temperature.[6]

  • Bromides (C-Br): Are also highly useful and reactive, though they may require slightly higher temperatures than iodides.[6]

  • Chlorides (C-Cl): Are the least reactive and most challenging, requiring highly active catalyst systems with specialized ligands as described in Q2.[11]

Q4: How does the position of the halide on the pyrrolopyrimidine ring affect reactivity and catalyst choice?

A4: The electronic nature of the pyrrolopyrimidine ring significantly influences the reactivity of attached halides. The two nitrogen atoms are electron-withdrawing, which activates the C2, C4, and C6 positions towards oxidative addition. The general reactivity order is often C4 > C2 > C5 .[1]

  • C4-Halides: Are typically the most reactive due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens.

  • C2-Halides: Are also activated and readily participate in cross-coupling.[15]

  • C5-Halides: Are generally less reactive than C2 or C4 halides.

  • Regioselectivity: In di- or poly-halogenated pyrrolopyrimidines, this reactivity difference can be exploited. For example, in a 2,4-dichloropyrrolopyrimidine, the C4 position can often be selectively functionalized by using milder conditions or a less active catalyst.[10] Achieving selectivity for the less reactive position may require specific ligand control or blocking of the more reactive site.[1][14]

Q5: What are the key reaction parameters I need to control for a successful coupling reaction?

A5: Beyond the catalyst and ligand, several other parameters are crucial:

  • Base: The base is not merely a spectator; it is essential for the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) steps. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. Stronger, non-nucleophilic bases like NaOtBu are often required for less reactive substrates, particularly for Buchwald-Hartwig amination of chloro-heterocycles.[11][16]

  • Solvent: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen. Common choices include 1,4-dioxane, toluene, and THF, often with water as a co-solvent for Suzuki reactions to help dissolve the inorganic base.[2][16][17]

  • Temperature: Reactions involving less reactive halides (especially chlorides) often require higher temperatures (80-110 °C) to drive the reaction to completion.[11]

  • Inert Atmosphere: It is critical to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration to protect the oxygen-sensitive Pd(0) catalyst.[2][18]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction shows very low or no conversion. What are the first steps to troubleshoot?

A: A failed reaction requires a systematic check of your reagents and setup.

  • Potential Cause A: Inactive Catalyst System

    • The "Why": The active catalyst in these reactions is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not efficiently reduced in situ, the catalytic cycle will not initiate. Furthermore, the Pd(0) species is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[18][19]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: This is the most common culprit. Re-evaluate your degassing procedure. Use a robust method like freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes. Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of inert gas.[18]

      • Use a Pre-activated Catalyst: Consider using a modern Pd(0) source or a "precatalyst" (e.g., XPhos Pd G2/G3/G4) that forms the active Pd(0) species more cleanly and efficiently under the reaction conditions.[2][11]

      • Verify Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation over time. Use fresh ligand from a reputable supplier or store it under inert gas.

  • Potential Cause B: Poor Substrate Reactivity (Especially with Aryl Chlorides)

    • The "Why": As discussed, C-Cl bonds are difficult to activate. Your catalyst system may simply not be potent enough for the job. Standard ligands like PPh₃ are often ineffective for chloropyrrolopyrimidines.[11]

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If using a simple ligand like PPh₃ for a C-Cl bond, switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). This is the most critical change you can make.[11][20]

      • Increase Reaction Temperature: These reactions often require temperatures of 100-110 °C to facilitate the oxidative addition step.[11]

      • Change the Base: For Buchwald-Hartwig amination of chlorides, a strong base like NaOtBu or LiHMDS is often necessary. For Suzuki reactions, K₃PO₄ is frequently more effective than carbonates.[11]

  • Potential Cause C: Reagent Quality and Purity

    • The "Why": Impurities in your starting materials can poison the catalyst. For Suzuki reactions, boronic acids can degrade over time, especially if they are heteroaromatic. This leads to protodeboronation (cleavage of the C-B bond).[16][21]

    • Troubleshooting Steps:

      • Check Boronic Acid Quality: If your Suzuki reaction fails, try using a fresh bottle of boronic acid or consider converting it to a more stable pinacol ester.[16]

      • Ensure Anhydrous Conditions: Water can interfere with many steps of the catalytic cycle and can promote side reactions. Ensure your solvents and non-aqueous reagents are scrupulously dry.[11][22]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)

Q: My reaction works, but I see a lot of homocoupling of my boronic acid (in Suzuki) or hydrodehalogenation of my starting material. How can I minimize this?

A: These side reactions indicate a problem with the relative rates of the desired catalytic steps versus undesired pathways.

  • Potential Cause A: Presence of Oxygen (Leading to Homocoupling)

    • The "Why": Oxygen can promote the oxidative homocoupling of boronic acids, leading to biaryl side products and consuming your coupling partner.

    • Troubleshooting Steps:

      • Improve Degassing: This is the primary solution. Ensure your reaction is strictly anaerobic.[16]

  • Potential Cause B: Slow Reductive Elimination (Leading to Hydrodehalogenation)

    • The "Why": Hydrodehalogenation (replacement of the halide with -H) occurs when the final, product-forming step (reductive elimination) is slow. This allows competing pathways, such as reaction with trace water or β-hydride elimination from an amine coupling partner, to occur.[11]

    • Troubleshooting Steps:

      • Change the Ligand: The ligand directly influences the rate of reductive elimination. Switching to a different class of bulky, electron-rich ligand can often solve this problem.

      • Use a Stronger, Non-nucleophilic Base: For Buchwald-Hartwig reactions, ensure your base (e.g., NaOtBu) is pure and anhydrous. Impurities like NaOH can exacerbate hydrodehalogenation.[11]

      • Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize the water available for this side reaction.[11]

Problem 3: Poor Regioselectivity with Dihalo-pyrrolopyrimidines

Q: I am trying to functionalize a 2,4-dichloropyrrolopyrimidine at the C2 position, but I am getting a mixture of products or reaction only at C4. How can I control the selectivity?

A: Achieving unconventional site selectivity requires overcoming the intrinsic electronic bias of the substrate.[1][14]

  • The "Why": As noted, the C4 position is generally more reactive than the C2 position in pyrrolopyrimidines. Most standard catalyst systems will preferentially react at C4.[1][10]

  • Troubleshooting Steps:

    • Exploit Halide Reactivity: If possible, start with a mixed halide substrate, such as 2-chloro-4-iodopyrrolopyrimidine. The vast difference in reactivity between C-I and C-Cl bonds will allow for highly selective coupling at the C4 position first.

    • Ligand Control: This is an advanced strategy. In some N-heteroaromatic systems, specific hindered ligands (e.g., certain NHCs or bulky phosphines) have been shown to invert the typical site selectivity.[1][14] This often requires extensive screening and optimization.

    • Temperature Control: In some cases, running the reaction at a lower temperature can enhance selectivity for the more reactive site. Conversely, forcing conditions might lead to double coupling. For selective mono-coupling, carefully controlling stoichiometry (e.g., using 1.0-1.2 equivalents of the coupling partner) is crucial.[10]

Section 3: Experimental Protocols & Data
Data Summary: Recommended Catalyst Systems
Coupling TypeHalideRecommended Pd SourceRecommended LigandRecommended BaseSolvent SystemTemp (°C)
Suzuki-Miyaura I, BrPd(dppf)Cl₂ or Pd₂(dba)₃dppfK₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)80-100
Suzuki-Miyaura ClXPhos Pd G3XPhosK₃PO₄Dioxane/H₂O (4:1)100-110
Buchwald-Hartwig I, BrPd₂(dba)₃ or Pd(OAc)₂BINAP or XantphosCs₂CO₃ or NaOtBuToluene or Dioxane90-110
Buchwald-Hartwig ClRuPhos Pd G3RuPhosNaOtBuToluene or Dioxane100-110
Sonogashira I, BrPdCl₂(PPh₃)₂PPh₃Et₃N or DIPEADMF or THFRT-80
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrrolopyrimidine

This protocol is a starting point for the coupling of a chloro-substituted pyrrolopyrimidine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrrolopyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrrolopyrimidine

This protocol provides starting conditions for the C-N coupling of a chloropyrrolopyrimidine with a primary or secondary amine.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Add the chloropyrrolopyrimidine (1.0 equiv.) and the amine (1.2 equiv.) dissolved in the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 2-18 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash chromatography to isolate the aminated product.

Section 4: Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_caption Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex (Ar-Pd(II)-Ar')L_n OxAdd->Trans Transmetalation RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Reductive Elimination Product Product (Pyrrolopyrimidine-Ar') RedElim->Product ArX Pyrrolopyrimidine-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: Fig 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow cluster_caption start Start: Select Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira halide_suzuki What is the halide? suzuki->halide_suzuki halide_buchwald What is the halide? buchwald->halide_buchwald halide_sono What is the halide? sonogashira->halide_sono suzuki_br_i System: Pd(dppf)Cl₂ or Pd₂(dba)₃/dppf Base: K₂CO₃ or K₃PO₄ halide_suzuki->suzuki_br_i Br or I suzuki_cl System: XPhos/RuPhos Pd G3 Base: K₃PO₄ Conditions: High Temp halide_suzuki->suzuki_cl Cl buchwald_br_i System: Pd₂(dba)₃/Xantphos Base: Cs₂CO₃ halide_buchwald->buchwald_br_i Br or I buchwald_cl System: BrettPhos/RuPhos Pd G3 Base: NaOtBu Conditions: High Temp halide_buchwald->buchwald_cl Cl sono_br_i System: PdCl₂(PPh₃)₂ / CuI Base: Et₃N halide_sono->sono_br_i Br or I

Caption: Fig 2. Decision workflow for initial catalyst system selection.

References
  • M. C. Willis, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Synlett, [Online].
  • A. D. G. de la Torre et al., "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach," Pharmaceuticals, [Online].
  • L. Wang et al., "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction," Green Chemistry Letters and Reviews, 2017. [Online]. Available: [Link]

  • BenchChem, "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo," BenchChem, [Online].
  • Wikipedia, "Sonogashira coupling," Wikipedia, [Online]. Available: [Link]

  • L. Wang et al., "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction," Taylor & Francis Online, 2017. [Online]. Available: [Link]

  • S. Tumkevicius & J. Dodonova, "FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS," Chemistry of Heterocyclic Compounds, 2013. [Online]. Available: [Link]

  • S. Tumkevicius & J. Dodonova, "ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions," ResearchGate, 2014. [Online]. Available: [Link]

  • M. A. Clark, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," PMC, 2020. [Online]. Available: [Link]

  • T. H. Kristensen et al., "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope," Preprints.org, 2023. [Online]. Available: [Link]

  • S. R. Neufeldt et al., "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes," NIH, [Online]. Available: [Link]

  • S. Kumar et al., "Optimization of reaction conditions for the 4-amino pyrrolo-pyrimidine linked Schiff base compounds," ResearchGate, [Online]. Available: [Link]

  • J. C. Vantourout et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, [Online]. Available: [Link]

  • M. R. Sha et al., "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," Scirp.org, 2017. [Online]. Available: [Link]

  • S. R. Neufeldt, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," PubMed Central, [Online]. Available: [Link]

  • K. L. Billingsley et al., "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Organic Chemistry Portal, 2006. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, [Online]. Available: [Link]

  • S. Tumkevicius et al., "Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids," ResearchGate, 2012. [Online]. Available: [Link]

  • ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014. [Online]. Available: [Link]

  • J. Li et al., "Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit," MDPI, [Online]. Available: [Link]

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Technical Support Center: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This critical intermediate is a cornerstone in the development of advanced therapeutics, notably as a precursor to Janus kinase (JAK) inhibitors.[1] Its synthesis, while well-established, presents several challenges related to impurity management that can impact yield, purity, and the performance of downstream applications.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, particularly the Vilsmeier-Haack formylation step, and effectively manage the formation of critical impurities.

I. Synthetic Overview & Key Challenges

The most common and scalable route to this compound involves a two-step process:

  • Synthesis of the Core Heterocycle : Preparation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from precursors like 6-aminouracil.[2]

  • Vilsmeier-Haack Formylation : Introduction of the aldehyde group at the C5 position of the pyrrole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

While seemingly straightforward, the Vilsmeier-Haack reaction on this electron-rich heterocyclic system is sensitive to reaction conditions. Deviations can lead to a range of impurities that are often structurally similar to the desired product, complicating purification.

Diagram: Synthetic Workflow and Impurity Checkpoints

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Impurity Checkpoints & Analysis start 6-Aminouracil intermediate Pyrrolo[2,3-d]pyrimidine-2,4-dione start->intermediate Cyclization precursor 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate->precursor Chlorination (POCl₃) product This compound precursor->product Formylation analysis1 HPLC/NMR of Precursor precursor->analysis1 vh_reagent Vilsmeier Reagent (POCl₃/DMF) analysis2 In-process Control (TLC/HPLC) product->analysis2 analysis3 Final Product Analysis (HPLC, NMR, MS) product->analysis3 G Product Target Product (2,4-dichloro...aldehyde) Workup Aqueous Workup (H₂O, NaHCO₃) Product->Workup Quenching Impurity Hydrolysis Impurity (2-chloro-4-hydroxy...aldehyde) Workup->Impurity SNAr Hydrolysis

Caption: Formation of the hydrolysis impurity during the aqueous workup step.

  • Troubleshooting & Mitigation:

    • Workup Temperature: Perform the reaction quench and all subsequent aqueous washes at low temperatures (0-10 °C) using an ice bath.

    • Control pH: When neutralizing the acidic reaction mixture, use a saturated sodium bicarbonate solution and add it slowly, ensuring the pH does not exceed 8-9. Avoid strong bases like NaOH or KOH.

    • Minimize Contact Time: Do not let the reaction mixture sit in the aqueous phase for extended periods. Proceed with the extraction into an organic solvent (e.g., ethyl acetate, DCM) as quickly as possible after quenching.

    • Brine Wash: After the aqueous washes, a final wash with brine (saturated NaCl solution) can help to remove bulk water from the organic layer before drying, further minimizing potential hydrolysis. [5]

Question 3: I am observing a minor, less polar impurity that appears to be a di-formylated product by mass spectrometry. Is this possible and how can it be avoided?

Answer:

Yes, di-formylation is a potential side reaction, although typically minor for this substrate. The Vilsmeier-Haack reaction is a powerful formylation method, and if the conditions are too harsh, a second formylation can occur.

  • Plausible Mechanism: The most likely position for a second formylation would be at the N-H of the pyrrole ring, leading to an N-formyl derivative, or potentially at another carbon position if the electronics of the ring are significantly altered. However, N-formylation is more common.

    • Insight: Overly aggressive reaction conditions (high temperature, prolonged reaction time, large excess of Vilsmeier reagent) favor this outcome. The N-formyl group is often labile and may be partially hydrolyzed during workup, leading to a complex mixture.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use the minimum excess of the Vilsmeier reagent required for full conversion of the starting material. A good starting point is a 1.5:1 molar ratio of reagent to substrate.

    • Temperature Management: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. A temperature range of 40-50 °C is often sufficient.

    • Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time. Typical reaction times are in the range of 2-6 hours.

Question 4: The crude reaction mixture is a dark, tarry material that is difficult to handle and purify. What causes this and what is the solution?

Answer:

The formation of dark-colored tars or polymers is a common issue when working with electron-rich heterocycles like pyrroles, especially under the acidic conditions of the Vilsmeier-Haack reaction. [6]

  • Cause: The pyrrole ring is susceptible to acid-catalyzed polymerization. The highly acidic environment generated by POCl₃ can initiate this process, particularly if localized "hot spots" occur during reagent addition or if the reaction temperature is too high.

  • Troubleshooting & Mitigation:

    • Reverse Addition: Instead of adding the Vilsmeier reagent to the substrate, a more controlled method is to add the substrate solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This maintains a consistent excess of the formylating agent and prevents the substrate from being exposed to a large excess of acid at any given time.

    • Solvent Choice: Ensure sufficient anhydrous solvent is used to maintain a homogenous solution and aid in heat dissipation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

    • Efficient Stirring: Maintain vigorous stirring throughout the reaction to prevent localized concentration and temperature gradients.

III. Summary of Key Parameters & Impurities

The following table summarizes the critical process parameters and the potential impurities that can arise from deviations.

ParameterRecommended ConditionPotential Impurity if DeviatedConsequence of Impurity
Reagent Stoichiometry 1.5 - 3.0 eq. POCl₃/DMFUnreacted Starting MaterialLower yield, purification difficulty
Di-formylated ProductPurification challenge, potential for downstream side reactions
Reaction Temperature 40 - 60 °CUnreacted Starting Material (if too low)Lower yield
Polymer/Tar (if too high)Difficult workup, significant yield loss
Workup Temperature 0 - 10 °CMonochloro-hydroxy impurityStructurally similar, difficult to separate
Workup pH 7.5 - 9.0Monochloro-hydroxy impurityCompromises final product purity
Reagent/Solvent Purity AnhydrousUnreacted Starting MaterialIncomplete reaction, low yield

IV. Recommended Analytical Protocol

In-Process Control (IPC) and Final Product Analysis by HPLC

A robust HPLC method is essential for monitoring reaction progress and assessing final purity.

  • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order (Increasing Retention Time):

    • Monochloro-hydroxy impurity (most polar)

    • This compound (Product)

    • Unreacted Starting Material

    • Di-formylated Product (least polar)

V. References

  • Rajput, A. S., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sichuan Xindi Pharmaceutical Co Ltd. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. CN114231012A.

  • Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Clifford, P. J., & Jones, R. A. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 3418-3422.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-717.

  • Mikhaleva, A. I., et al. (2015). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synthesis, 47(16), 2423-2430.

  • Gangula, S., et al. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 325-329.

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. (2023). Journal of Drug Delivery and Therapeutics, 13(10-s), 203-214.

  • Aslam, M., et al. (2012). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 24(12), 5955.

  • Química Orgánica. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • Zhang, X., et al. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Organic letters, 17(15), 3766-3769.

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • S. S. V., & Ramachary, D. B. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2963-2969.

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1996). Process for the preparation of chloropyrimidines. US5525724A.

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical Quality Assurance, 9(3), 323-328.

  • LibreTexts Chemistry. (2020). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectral Confirmation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde stands as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy.[1] Its purity and structural integrity are critical for the successful synthesis of downstream drug candidates. This guide provides an in-depth comparison of the spectral data for this key intermediate, offering a framework for its unambiguous confirmation and setting it against a structurally related analogue to highlight key spectral differentiators.

Introduction to the Target Compound

This compound is a fused bicyclic system composed of a pyrrole and a pyrimidine ring. The presence of two chlorine atoms and a formyl group provides multiple reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.[1] Given its significance, robust analytical methods for its characterization are essential to ensure the quality and reproducibility of synthetic routes. This guide will focus on the key spectroscopic techniques used for its identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Spectral Data Analysis of this compound

A thorough analysis of the spectral data is the cornerstone of chemical characterization. Below is a summary of the expected spectral data for this compound.

Table 1: Key Physicochemical and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₇H₃Cl₂N₃O[1]
Molecular Weight 216.02 g/mol [1]
CAS Number 1638767-57-3[1]
¹H NMR (DMSO-d₆) Aldehyde proton (~9.8–10.2 ppm)[1]
¹³C NMR (DMSO-d₆) Pyrimidine carbons (150–160 ppm)[1]
Mass Spectrometry High-resolution MS confirms the molecular formula[1]

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Comparative Spectral Analysis: The Importance of the C2-Chloride

To underscore the diagnostic spectral features of our target compound, we will compare it with a close structural analogue: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . This monochloro derivative lacks the chlorine atom at the C2 position of the pyrimidine ring, leading to distinct differences in their respective spectra.

¹H NMR Spectroscopy: A Tale of Two Protons

In the ¹H NMR spectrum of this compound, the key signals to observe are the aldehyde proton and the proton on the pyrrole ring. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The proton at C6 of the pyrrole ring will also present as a singlet.

For the monochloro analogue, the absence of the electron-withdrawing chlorine at C2 would likely result in a slight upfield shift of the remaining pyrimidine proton. More significantly, if a proton were present at C2, it would introduce an additional signal and potentially observable coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework. For this compound, the pyrimidine carbons are expected to resonate in the range of 150-160 ppm. The presence of two chlorine atoms significantly influences the chemical shifts of the attached carbons (C2 and C4). In the monochloro analogue, the carbon at the C2 position would be a methine carbon (CH) and would exhibit a significantly different chemical shift compared to the quaternary, chlorine-bearing C2 carbon in our target compound.

Mass Spectrometry: Confirming the Molecular Formula and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. For this compound (C₇H₃Cl₂N₃O), the molecular ion peak should exhibit a characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for [M], [M+2], and [M+4] peaks). This isotopic signature is a powerful diagnostic tool.

In contrast, the monochloro analogue will display an isotopic pattern for a single chlorine atom (an approximate 3:1 ratio for [M] and [M+2] peaks), providing a clear point of differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following experimental protocols are recommended.

Synthesis of this compound

A common synthetic route involves the Vilsmeier-Haack formylation of a suitable 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine precursor. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis_Workflow Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Formylation Start->Reaction 1. Reagents Vilsmeier Reagent (POCl₃, DMF) Reagents->Reaction 2. Workup Aqueous Workup & Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for the preparation of the target compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Parameters: Acquire proton-decoupled ¹³C NMR spectra. A wider spectral width (e.g., 240 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass accuracy is within 5 ppm to confidently determine the elemental composition.

Visualization of Key Structural Features

The following diagram illustrates the structure of this compound and highlights the key atoms for spectral interpretation.

Caption: Key structural features of the target molecule for spectral analysis.

Conclusion

The definitive structural confirmation of this compound relies on a multi-pronged analytical approach. By combining the detailed information from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, researchers can confidently verify the identity and purity of this vital synthetic intermediate. The comparison with a closely related monochloro analogue further sharpens the interpretation of the spectral data, highlighting the diagnostic power of these techniques in modern drug discovery and development.

References

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Synthonix. This compound. [Link]

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A Comparative Guide to the Biological Activity of Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of the purine ring system, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, making it a cornerstone for the development of targeted therapies.[3][4] This guide provides a comparative analysis of the biological activities of various pyrrolo[2,3-d]pyrimidine analogs, focusing on their roles as kinase inhibitors in oncology and inflammatory diseases. We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to support further research and development.

Pyrrolo[2,3-d]pyrimidines as Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK-STAT signaling pathway is implicated in numerous autoimmune diseases and myeloproliferative neoplasms. Consequently, inhibiting JAKs has become a validated therapeutic strategy. Several pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent JAK inhibitors.[5][6]

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Pyrrolo[2,3-d]pyrimidine-based inhibitors typically act by blocking the ATP-binding site of JAKs, thereby preventing the downstream phosphorylation cascade.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Block Pyrrolo[2,3-d]pyrimidine Inhibitor Block->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.

Comparative Activity of JAK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The IC50 value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

CompoundTarget(s)IC50 (nM)Key Structural FeaturesReference
Tofacitinib JAK1/JAK31 / <1Pyrrolonitrile side chain[5]
Ruxolitinib JAK1/JAK23.3 / 2.8Cyclohexylpropionitrile side chain[7]
Compound 8m JAK10.16Hydrazinyl moiety[5]
Compound 8o JAK10.3Hydrazinyl moiety[5]
Compound 16c JAK26Phenylamide hybrid[8]

Analysis: The data highlights the high potency of the pyrrolo[2,3-d]pyrimidine scaffold against JAK kinases. Tofacitinib and Ruxolitinib are approved drugs, demonstrating the clinical success of this class.[7] More recent analogs, such as compounds 8m and 8o, exhibit even greater potency and selectivity for specific JAK isoforms. For instance, compound 8m shows an impressive IC50 of 0.16 nM for JAK1 and a 40.6-fold selectivity over JAK2, which could translate to an improved safety profile by minimizing off-target effects.[5] The phenylamide hybrid, compound 16c, demonstrates excellent potency for JAK2 with over 97-fold selectivity against JAK3.[8]

Pyrrolo[2,3-d]pyrimidines as Anticancer Agents

Beyond JAK inhibition, pyrrolo[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during Transfection (RET) kinase.[9][10][11]

Targeting Oncogenic Kinases

Oncogenic kinases are often mutated or overexpressed in cancer cells, leading to uncontrolled cell proliferation, survival, and angiogenesis. Pyrrolo[2,3-d]pyrimidine analogs can selectively target these kinases, offering a more precise and less toxic approach compared to traditional chemotherapy.[4]

Comparative Activity of Anticancer Analogs

The table below presents the biological activity of several pyrrolo[2,3-d]pyrimidine analogs against various cancer-related kinases and cell lines.

CompoundTarget(s)IC50 (nM) - Enzyme AssayGI50/IC50 (µM) - Cell AssayCell LineReference
Compound 12i EGFR (T790M)0.21--
Compound 59 RET (wt)Low nM0.1067LC-2/ad[10]
Compound 5f --0.79CFPAC-1[12]
Compound 8g DDR2 (predicted)-4.01HT-29
Compound 15d JAK1/2/3, HDAC1/6PotentAntiproliferativeMDA-MB-231[13][14]

Analysis: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in its application against a range of oncogenic kinases. Compound 12i shows remarkable potency and selectivity for the T790M mutant of EGFR, a common resistance mutation in non-small cell lung cancer, with a 104-fold increased potency compared to wild-type EGFR. Compound 59 is a potent inhibitor of RET kinase, including a drug-resistant mutant, and demonstrates significant growth inhibition in a RET-driven cancer cell line.[10] Interestingly, some analogs, like compound 15d, have been developed as dual inhibitors, targeting both JAK and histone deacetylase (HDAC), which may help overcome drug resistance mechanisms in solid tumors.[14]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the biological activity of pyrrolo[2,3-d]pyrimidine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (pyrrolo[2,3-d]pyrimidine analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Add 50 nL of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition).

  • Add 5 µL of a solution containing the JAK1 enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP in kinase buffer to each well.

  • Incubate the plate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds add_enzyme Add Enzyme (JAK1) and Substrate Solution add_compounds->add_enzyme pre_incubate Pre-incubate for 15 min add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate for 1 hour add_atp->incubate stop_detect Stop Reaction and Add Detection Reagent incubate->stop_detect read_plate Measure Luminescence stop_detect->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., HT-29, HeLa, MCF-7)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[15]

  • Incubate the plate for a specified period, typically 48 to 72 hours.[15]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Other Biological Activities

While the primary focus has been on kinase inhibition, it's important to note that pyrrolo[2,3-d]pyrimidine derivatives also exhibit a broader range of biological activities, including antiviral and antimicrobial properties.[16][17] This structural scaffold's ability to interact with various biological targets underscores its importance in drug discovery and warrants further investigation into these other therapeutic areas.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile and potent pharmacophore that has led to the development of several successful drugs and numerous promising clinical candidates. Its ability to be readily modified allows for the fine-tuning of activity and selectivity against a wide range of biological targets, particularly kinases involved in cancer and inflammation. The comparative data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and evaluate novel pyrrolo[2,3-d]pyrimidine analogs with improved therapeutic profiles.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheum
  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed Central.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore.
  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Europe PMC.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
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A Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Scaffolds: A Comparative Analysis of 2,4-Dichloro vs. 4-Chloro Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Core

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine often referred to as 7-deazapurine, stands out as a "privileged scaffold." Its structural similarity to adenine allows it to function as an exceptional hinge-binding motif, competitively targeting the ATP-binding sites of numerous protein kinases.[1] This has led to its central role in the development of targeted therapies for cancer and inflammatory diseases.[1][2]

The strategic functionalization of this core is paramount for achieving potency and selectivity. Two of the most pivotal starting materials for this endeavor are 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its dichlorinated counterpart, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The choice between these two intermediates is a critical decision point in any drug discovery campaign, fundamentally dictating the synthetic pathways and the diversity of the resulting compound library.

This guide provides an in-depth comparative analysis of these two key intermediates. We will dissect their synthesis, explore the nuances of their chemical reactivity, and present experimental data on their performance as precursors to potent kinase inhibitors. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal scaffold for their specific therapeutic targets.

Part 1: Physicochemical and Structural Properties

The addition of a second chlorine atom at the C2 position significantly alters the molecule's electronic properties, molecular weight, and thermal characteristics. The electron-withdrawing nature of the two chlorine atoms in the 2,4-dichloro derivative makes the pyrimidine ring more electron-deficient compared to the mono-chloro analog. This heightened electrophilicity is the primary driver of its distinct chemical reactivity, which we will explore in the subsequent section.

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₄ClN₃[3]C₆H₃Cl₂N₃[4]
Molecular Weight 153.57 g/mol [3]188.01 g/mol [4]
Appearance Light-colored to off-white crystalline solid[3]White powder / Crystalline Solid[4][5]
Melting Point 170–175 °C[3]247-250 °C[4]
Solubility Soluble in DMSO, DMF, ethanol; sparingly soluble in water[3]Soluble in organic solvents
Key Application Intermediate for JAK inhibitors (e.g., Tofacitinib)[1][6][7]Intermediate for Tofacitinib and other kinase inhibitors[4][8]

Part 2: Synthesis and Comparative Reactivity

The synthetic routes to both scaffolds typically begin with a precursor pyrrolo[2,3-d]pyrimidine containing hydroxyl groups, which are subsequently converted to chlorides. The choice of starting material dictates the final product.

Synthetic Pathways

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is commonly achieved through the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using reagents like phosphorus oxychloride (POCl₃).[1] Similarly, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is prepared from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol via a double chlorination reaction, also frequently employing POCl₃.[9]

Synthetic Pathways cluster_0 Synthesis of 4-Chloro Derivative cluster_1 Synthesis of 2,4-Dichloro Derivative A 7H-pyrrolo[2,3-d]pyrimidin-4-one B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃, DIPEA C 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol D 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C->D  POCl₃, DIPEA

Caption: Comparative synthesis of mono- and di-chloro pyrrolo[2,3-d]pyrimidines.

Differential Reactivity: The Medicinal Chemist's Key Advantage

The true value of these two scaffolds lies in their differential reactivity, which enables precise and regioselective functionalization.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : The single chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[10] This makes it an ideal precursor for compounds where a single amine, alcohol, or thiol substituent is required at this position. This is the strategy used for blockbuster drugs like Tofacitinib.[6] The pyrrole ring can also be functionalized, for example, through iodination with N-iodosuccinimide (NIS) or N-alkylation.[6]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine : This derivative offers significantly more synthetic versatility. The two chlorine atoms exhibit different reactivity levels, with the C4-chloro group being more readily displaced by nucleophiles than the C2-chloro group. This allows for a stepwise, regioselective approach:

    • Step 1 (C4 Substitution): A nucleophile (e.g., an amine) can be introduced at the C4 position under milder conditions.

    • Step 2 (C2 Substitution): A second, different nucleophile can then be introduced at the C2 position, often requiring more forcing conditions (e.g., higher temperatures or stronger bases).

This stepwise approach is invaluable for creating 2,4-disubstituted libraries to probe structure-activity relationships (SAR) for kinases where interactions with both regions of the scaffold are necessary for potent inhibition.[11]

Part 3: Comparative Performance in Drug Development

The choice between the mono- and di-chloro scaffolds directly correlates with the target kinase and the desired inhibitor profile.

The 4-Chloro Scaffold: The Workhorse for JAK Inhibitors

The 4-chloro derivative is the cornerstone intermediate for numerous approved Janus Kinase (JAK) inhibitors.[1][12] In these molecules, the C4 position is functionalized with a specific amine side chain that occupies a key pocket in the ATP-binding site, while the 7H of the pyrrole ring forms a crucial hydrogen bond with the hinge region of the kinase.

Example Application: Tofacitinib (JAK inhibitor) Tofacitinib, used to treat autoimmune conditions like rheumatoid arthritis, is synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] Its mechanism involves blocking the JAK-STAT signaling pathway, which is critical for immune cell function.

JAK-STAT Pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus dimerizes & translocates to gene Gene Expression tofacitinib Tofacitinib (Derived from 4-Chloro Scaffold) tofacitinib->jak INHIBITS

Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.

The 2,4-Dichloro Scaffold: A Gateway to Novel Selectivity

The 2,4-dichloro derivative is employed when targeting kinases that require substitution beyond the C4 position for optimal potency and/or selectivity. By introducing different functional groups at C2 and C4, medicinal chemists can fine-tune the inhibitor's properties to fit the unique topology of a target's active site, potentially avoiding off-target effects.[13]

Example Application: VEGFR-2 Inhibitors Derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[13] In these compounds, specific substitutions at both C2 and C4 were found to be critical for achieving high inhibitory activity.[13]

Performance Data Summary

The following table summarizes inhibitory data for representative compounds derived from each scaffold, illustrating their application against different kinase targets.

Precursor ScaffoldDerived Compound ExampleTarget KinaseIC₅₀ Value
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineTofacitinibJAK1/2<10 nM[14]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePfCDPK4 Inhibitor (Compound 2b)PfCDPK40.530 µM[15]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineVEGFR-2 Inhibitor (Compound 8)VEGFR-2More potent than standards (100-fold > semaxanib)[13]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineAurora Kinase InhibitorAurora A/BTunable activity based on C2 substitution[16]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for key transformations.

Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Representative)

Causality: This protocol converts the hydroxyl groups of the starting diol into more reactive chloro groups using POCl₃. Diisopropylethylamine (DIPEA) is added dropwise to neutralize the HCl generated during the reaction, preventing unwanted side reactions and controlling the exotherm.[9]

  • Setup : To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).[9]

  • Reagent Addition : Slowly add phosphoryl chloride (POCl₃) (18.5 ml, 198.5 mmol) while stirring.[9]

  • Heating & Base Addition : Warm the reaction system to 70 °C. Add diisopropylethylamine (DIPEA) (23.0 ml, 132.3 mmol) dropwise over 2.5 hours to manage the exothermic reaction.[9]

  • Reaction : After the addition is complete, raise the temperature to 106 °C and continue stirring for 16 hours.[9]

  • Workup : Cool the mixture to 25 °C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml). Stir overnight at room temperature.[9]

  • Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml).[9]

  • Purification : Combine the organic layers, wash with brine (100 ml), dry with anhydrous sodium sulfate, and filter. Concentrate the solution under reduced pressure to yield the target product.[9]

Protocol 2: General Nucleophilic Aromatic Substitution (SₙAr) at C4

Causality: This protocol demonstrates the displacement of the highly reactive C4-chloro group with a primary or secondary amine. The reaction is typically base-mediated to deprotonate the incoming nucleophile, increasing its reactivity, and to scavenge the HCl byproduct.

  • Setup : Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.) in a suitable solvent such as DMSO or isopropanol in a reaction vessel.

  • Reagent Addition : Add the desired amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as DIPEA or K₂CO₃ (2-3 equiv.).

  • Reaction : Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. If using an alcohol solvent, the product may precipitate and can be collected by filtration. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

Conclusion and Strategic Outlook

The comparative analysis of 2,4-dichloro- and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives reveals a clear distinction in their strategic utility for drug discovery.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the optimized, direct precursor for targets requiring only C4 functionalization, exemplified by its widespread use in the synthesis of JAK inhibitors. It offers a more streamlined and cost-effective route when the SAR is well-defined around this single point of modification.

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is the scaffold of choice for discovery programs that demand greater molecular diversity. Its capacity for sequential, regioselective substitution at both C4 and C2 provides a powerful platform for optimizing potency, tuning selectivity against related kinases, and addressing acquired drug resistance.[11]

The decision of which scaffold to employ is therefore not merely a tactical choice of starting material but a strategic one that shapes the entire drug discovery cascade. As the quest for next-generation kinase inhibitors continues, the intelligent and differential application of these two powerful 7-deazapurine scaffolds will remain fundamental to uncovering novel therapeutics with enhanced efficacy and safety profiles.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Pharmaffiliates. Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Patel, et al. (2012). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC, NIH. [Link]

  • Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

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  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • de Villiers, et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC, NIH. [Link]

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  • NIH. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]

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Sources

A Comparative Guide to the Molecular Docking of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1][2] This is largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of various kinases.[1][2] This guide provides an in-depth comparative analysis of the molecular docking performance of a series of rationally designed derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde against two prominent oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Src kinase.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel kinase inhibitors. We will delve into the causality behind the experimental choices in a typical molecular docking workflow, present a detailed, self-validating protocol, and offer a comparative analysis of our target compounds against established clinical inhibitors, Erlotinib and Dasatinib.

The Rationale for Targeting EGFR and Src Kinases

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation, through mutation or overexpression, is a well-established driver in a variety of cancers, most notably non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a prime target for therapeutic intervention.

Src kinase , a non-receptor tyrosine kinase, is another critical node in cellular signaling, implicated in cancer cell growth, survival, invasion, and metastasis.[4] Its dysregulation is a frequent event in many solid and hematological malignancies. The development of Src inhibitors, therefore, represents a promising avenue for cancer therapy.[4]

The dual inhibition of EGFR and Src has been explored as a strategy to overcome resistance to single-agent therapies and achieve synergistic antitumor effects.[5] The versatile scaffold of this compound offers a promising starting point for the design of such dual or selective inhibitors.

The Molecular Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The following protocol outlines a robust and reproducible workflow for the molecular docking of our pyrrolopyrimidine derivatives against EGFR and Src kinases using the widely-used software AutoDock Vina.[7][8]

Step 1: Receptor Preparation

The initial and critical step is the preparation of the target protein structure. This involves retrieving the crystal structure from the Protein Data Bank (PDB), removing non-essential molecules, and preparing it for docking.

  • Obtain Crystal Structures:

    • For EGFR, the crystal structure of its kinase domain in complex with a known inhibitor (e.g., Erlotinib, PDB ID: 1M17) is a suitable starting point.[9]

    • For Src kinase, a structure with a bound inhibitor (e.g., Dasatinib, or with another ligand like in PDB ID: 2HCK) provides a well-defined active site.

  • Clean the PDB File:

    • Using molecular visualization software such as PyMOL or Chimera, remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. The presence of these molecules can interfere with the docking process.

  • Prepare the Receptor for Docking:

    • Utilize AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the protein. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligand.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

G cluster_receptor_prep Receptor Preparation PDB Download PDB Structure (e.g., 1M17 for EGFR) Clean Remove Water & Ligands PDB->Clean AddH Add Polar Hydrogens & Gasteiger Charges Clean->AddH PDBQT_R Save as Receptor.pdbqt AddH->PDBQT_R

Figure 1: Receptor Preparation Workflow.
Step 2: Ligand Preparation

The small molecules, or ligands, also require careful preparation to ensure they are in a suitable format for docking.

  • Generate 3D Structures:

    • The 2D structures of the this compound derivatives and the reference inhibitors (Erlotinib, Dasatinib) are drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • These 2D structures are then converted to 3D structures and their energy is minimized using a force field like MMFF94. This step ensures that the initial ligand conformation is energetically favorable.

  • Prepare Ligands for Docking:

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds for each ligand. The number of rotatable bonds influences the conformational search space during docking.

    • Save the prepared ligands in the PDBQT file format.

G cluster_ligand_prep Ligand Preparation Draw Draw 2D Structure Convert3D Convert to 3D & Energy Minimize Draw->Convert3D AddCharges Assign Gasteiger Charges & Define Rotatable Bonds Convert3D->AddCharges PDBQT_L Save as Ligand.pdbqt AddCharges->PDBQT_L

Figure 2: Ligand Preparation Workflow.
Step 3: Grid Box Generation and Docking Simulation

The docking simulation is performed within a defined three-dimensional grid that encompasses the active site of the target protein.

  • Define the Binding Site:

    • The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.

    • In AutoDock Tools, a grid box is generated around this binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. For most kinase inhibitors, a grid box of 20x20x20 Å is a reasonable starting point.[10]

  • Configure and Run AutoDock Vina:

    • A configuration file (conf.txt) is created, specifying the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 for a standard docking run.[7]

    • The docking simulation is initiated from the command line using the Vina executable.

G cluster_docking Docking Simulation Grid Define Grid Box (around active site) Config Create Configuration File (conf.txt) Grid->Config RunVina Run AutoDock Vina Config->RunVina Results Generate Docking Poses & Binding Affinities RunVina->Results

Figure 3: Docking Simulation Workflow.
Step 4: Analysis of Docking Results

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Binding Affinity:

    • AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[7]

  • Binding Pose and Interactions:

    • The predicted binding poses of the ligand within the active site are visualized using software like PyMOL or Discovery Studio.

    • The non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed. These interactions are critical for the stability of the ligand-protein complex.

Comparative Docking Analysis

For this guide, we have designed a focused library of five derivatives of this compound (PDC-0 to PDC-4) with modifications at the C4 position, a common site for derivatization to enhance kinase inhibitory activity. These derivatives are compared against the established inhibitors Erlotinib (for EGFR) and Dasatinib (for Src).

Table 1: Structures of the Investigated Compounds

Compound IDR Group at C4
PDC-0 -Cl (Parent Scaffold)
PDC-1 -NH-Ph
PDC-2 -NH-(3-ethynylphenyl)
PDC-3 -NH-(4-methoxyphenyl)
PDC-4 -NH-(3-chloro-4-fluorophenyl)
Erlotinib N/A
Dasatinib N/A

The following table summarizes the predicted binding affinities (in kcal/mol) of our derivative series and the reference inhibitors against the ATP-binding sites of EGFR and Src kinases.

Table 2: Comparative Docking Scores (Binding Affinity in kcal/mol)

Compound IDEGFR (PDB: 1M17)Src Kinase (PDB: 2HCK)
PDC-0 -7.1-6.8
PDC-1 -8.5-8.2
PDC-2 -9.2-8.9
PDC-3 -8.8-8.5
PDC-4 -9.5-9.1
Erlotinib -9.8[11]-7.5[6]
Dasatinib -8.9[6]-10.2
Analysis of Structure-Activity Relationships (SAR)

The docking results provide valuable insights into the structure-activity relationships of this series of compounds.

  • Core Scaffold (PDC-0): The parent scaffold, while showing some predicted affinity, is the weakest binder in the series. This highlights the importance of substitutions at the C4 position for enhanced activity.

  • Aromatic Substitution (PDC-1): The introduction of a simple phenylamino group at C4 significantly improves the binding affinity for both kinases. This is likely due to favorable hydrophobic and pi-pi stacking interactions within the ATP-binding pocket.

  • Ethynylphenyl Group (PDC-2): The addition of an ethynyl group, a common feature in many potent kinase inhibitors including Erlotinib, further enhances the binding affinity. This group can form crucial interactions with key residues in the active site.

  • Electron-Donating Group (PDC-3): The methoxy group on the phenyl ring, being electron-donating, slightly decreases the binding affinity compared to the ethynylphenyl derivative, but still shows a strong interaction.

  • Halogenated Phenyl Group (PDC-4): The presence of chloro and fluoro substituents on the phenyl ring leads to the highest predicted binding affinity among the designed derivatives. Halogen atoms can participate in halogen bonding and enhance hydrophobic interactions, leading to improved potency.[3]

Visualizing the Binding Interactions

A detailed analysis of the binding poses reveals key interactions that contribute to the predicted binding affinities.

PDC-4 in the EGFR Active Site

The most potent designed derivative, PDC-4, is predicted to form a hydrogen bond between the N7 of the pyrrolopyrimidine core and the backbone NH of Met793 in the hinge region of EGFR. The 3-chloro-4-fluorophenyl group extends into a hydrophobic pocket, making favorable contacts with residues such as Leu718, Val726, and Leu844.

G cluster_EGFR EGFR Active Site PDC4 PDC-4 Met793 Met793 (Hinge) PDC4->Met793 H-bond (N7...HN) Leu718 Leu718 PDC4->Leu718 Hydrophobic Val726 Val726 PDC4->Val726 Hydrophobic Leu844 Leu844 PDC4->Leu844 Hydrophobic

Figure 4: Predicted interactions of PDC-4 with EGFR.
PDC-4 in the Src Kinase Active Site

In the active site of Src kinase, PDC-4 is predicted to form a similar hydrogen bond with the backbone of Met341 in the hinge region. The substituted phenyl ring occupies the hydrophobic pocket, interacting with residues like Leu273, Val281, and Thr338.

G cluster_Src Src Kinase Active Site PDC4 PDC-4 Met341 Met341 (Hinge) PDC4->Met341 H-bond (N7...HN) Leu273 Leu273 PDC4->Leu273 Hydrophobic Val281 Val281 PDC4->Val281 Hydrophobic Thr338 Thr338 PDC4->Thr338 Hydrophobic

Figure 5: Predicted interactions of PDC-4 with Src Kinase.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in the rational design and evaluation of novel kinase inhibitors based on the this compound scaffold. Our in silico analysis suggests that strategic modifications at the C4 position can significantly enhance the binding affinity of these derivatives for both EGFR and Src kinases. The derivative PDC-4, featuring a 3-chloro-4-fluorophenylamino substituent, emerged as the most promising candidate with predicted binding affinities comparable to the established inhibitors Erlotinib and Dasatinib.

It is imperative to underscore that molecular docking is a predictive tool, and these in silico findings must be validated through experimental studies. The next logical steps would involve the synthesis of these derivatives and their evaluation in in vitro kinase assays to determine their IC50 values. Promising candidates can then be further profiled for their cellular activity, selectivity, and pharmacokinetic properties.

The workflow and comparative data presented herein provide a solid foundation for researchers to explore the potential of this versatile scaffold in the development of next-generation kinase inhibitors for cancer therapy.

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  • Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2210817.
  • ResearchGate. (n.d.). Molecular docking studies results of (a) dasatinib, (b) 45375848, (c) 88575518, and (d) 23589024 with Abl1 kinase. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved from [Link]

  • TSI Journals. (n.d.). Enhancement to synthesize, design and dock of novel EGFR inh | 5223. Retrieved from [Link]

  • Chen, C. H., et al. (2020). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. International journal of molecular sciences, 21(18), 6825.
  • Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6691.
  • Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). AutoDock Vina's docking scores for targets (8-25, 28i-28l) and reference compounds. [Image]. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Retrieved from [Link]

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  • Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6691.
  • da Silva, A. F. C., et al. (2020). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. International journal of molecular sciences, 21(21), 8043.
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A Comparative Guide to Kinase Inhibitors Derived from Diverse Pyrrolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology and immunology. The pyrrolopyrimidine scaffold, a privileged heterocyclic structure, has proven to be a versatile framework for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of kinase inhibitors derived from three distinct pyrrolopyrimidine cores: pyrrolo[2,3-d]pyrimidine , 7-azaindole (pyrrolo[2,3-b]pyridine) , and pyrrolo[2,1-f][1]triazine . We will explore the structure-activity relationships (SAR), comparative potency and selectivity, and the experimental methodologies used to characterize these compounds, offering valuable insights for researchers and drug development professionals.

The Pyrrolopyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrrolopyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[2] This structural mimicry allows pyrrolopyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on three prominent pyrrolopyrimidine-based cores, each imparting distinct characteristics to the resulting inhibitors.

Pyrrolo[2,3-d]pyrimidine Core: Targeting JAK and VEGFR Kinases

The pyrrolo[2,3-d]pyrimidine scaffold is arguably one of the most clinically successful, exemplified by the Janus kinase (JAK) inhibitor, Tofacitinib. This core is also utilized in the development of inhibitors for other kinase families, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).

Representative Inhibitor: Tofacitinib

Tofacitinib is an oral JAK inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[3] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokines and growth factors involved in inflammation and immune responses.[4]

Tofacitinib acts as a competitive inhibitor at the ATP-binding site of JAKs.[3] The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain. Specifically, the N7 of the pyrrolopyrimidine scaffold interacts with the carbonyl group of E957, and the N1 of the pyrimidine ring forms a hydrogen bond with the amino group of L959 in JAK1.[4] The cyanoacetyl moiety on the piperidine ring extends into a region beneath the β-3-sheet, contributing to the inhibitor's stability within the binding pocket.[4]

Representative Inhibitor: A VEGFR-2 Inhibitor Example

Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. For instance, compounds carrying biaryl urea moieties have demonstrated impressive potency, with IC50 values in the low nanomolar range (e.g., 11.9 nM and 13.6 nM for specific derivatives).[5]

Similar to other kinase inhibitors, these compounds target the ATP-binding site of VEGFR-2. The pyrrolo[2,3-d]pyrimidine core engages with the hinge region, while the biaryl urea moiety extends into a hydrophobic pocket, forming additional interactions that enhance potency. The design of these inhibitors often follows the principles of type II kinase inhibition, where the inhibitor stabilizes the inactive "DFG-out" conformation of the kinase.

7-Azaindole (Pyrrolo[2,3-b]pyridine) Core: Potent Inhibition of CDK and PI3K

The 7-azaindole scaffold is another prominent pyrrolopyrimidine isomer that has been successfully employed in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).

Representative Inhibitor: AT7519 (CDK Inhibitor)

AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[6] CDK9, in particular, is a key regulator of transcription, and its inhibition is a promising strategy in cancer therapy.

The 7-azaindole core of AT7519 mimics the purine ring of ATP and forms hydrogen bonds with the hinge region of the CDK active site. The specific substitutions on the azaindole ring are crucial for achieving potency and influencing the selectivity profile across the CDK family.

Representative Inhibitor: IPI-549 (Eganelisib) (PI3Kγ Inhibitor)

IPI-549 is a highly potent and selective inhibitor of the gamma isoform of PI3K (PI3Kγ), with a cellular IC50 of 1.2 nM. PI3Kγ plays a critical role in regulating immune responses, particularly in the tumor microenvironment, making it an attractive target for immuno-oncology.[7]

IPI-549 demonstrates remarkable selectivity for PI3Kγ over other Class I PI3K isoforms (>146-fold). This selectivity is achieved through specific interactions within the ATP-binding site. The 7-azaindole core provides the foundational interactions with the hinge region, while other parts of the molecule exploit unique features of the PI3Kγ binding pocket.

Pyrrolo[2,1-f][1][2][3]triazine Core: Targeting Angiogenesis and Proliferation

The pyrrolo[2,1-f][1]triazine scaffold has been utilized to develop inhibitors targeting kinases involved in angiogenesis and cell proliferation, such as VEGFR, Fibroblast Growth Factor Receptor (FGFR), and c-Met.

Representative Inhibitor: BMS-582664 (Brivanib Alaninate)

Brivanib is a dual inhibitor of VEGFR and FGFR, key drivers of tumor angiogenesis.[8][9] It is the prodrug of BMS-540215.

The pyrrolo[2,1-f][1]triazine core of Brivanib occupies the ATP-binding pocket of VEGFR and FGFR. Structure-activity relationship studies have shown that modifications at the C-5 and C-6 positions of this core can significantly impact potency.[10] For instance, the incorporation of a basic amino group on the C-6 side chain can mitigate glucuronidation of a nearby phenol group, improving the compound's pharmacokinetic profile.[10]

Representative Inhibitor: CH5183284 (Debio 1347)

CH5183284 is a selective inhibitor of FGFR1, 2, and 3, with IC50 values of 9.3 nM, 7.6 nM, and 22 nM, respectively.[1] It has shown promise in treating cancers with FGFR genetic alterations.

The pyrrolo[2,1-f][1]triazine core is a key structural feature of CH5183284, contributing to its high affinity for the ATP-binding site of FGFRs. The selectivity profile is dictated by the specific substitutions on the core, which are designed to exploit subtle differences in the kinase domains of the FGFR family compared to other kinases.

Comparative Potency and Selectivity

A direct comparison of the potency and selectivity of kinase inhibitors is crucial for understanding their therapeutic potential and potential off-target effects. The following table summarizes the IC50 values of the representative inhibitors against a panel of selected kinases. It is important to note that IC50 values can vary depending on the assay conditions, and direct comparisons should be made with caution.

Inhibitor (Core)Primary Target(s)IC50 (nM)Key Off-Target Kinases (IC50 nM)Reference(s)
Tofacitinib (Pyrrolo[2,3-d]pyrimidine)JAK31JAK1 (112), JAK2 (20)[11]
VEGFR-2 Inhibitor (Pyrrolo[2,3-d]pyrimidine)VEGFR-211.9Not extensively reported[5]
AT7519 (7-Azaindole)CDK9, CDK1/2/54 (CDK9)Broad CDK inhibition
IPI-549 (Eganelisib) (7-Azaindole)PI3Kγ1.2 (cellular)>146-fold selective over other Class I PI3Ks
BMS-582664 (Brivanib) (Pyrrolo[2,1-f][1][3]triazine)VEGFR-2, FGFR-1Not specifiedMultitargeted[8][9]
CH5183284 (Debio 1347) (Pyrrolo[2,1-f][1]triazine)FGFR1, FGFR2, FGFR39.3, 7.6, 22FGFR4 (290)[1]

Experimental Methodologies

The accurate determination of inhibitor potency and selectivity relies on robust and well-validated experimental assays. Below are protocols for key in vitro and cell-based assays commonly used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining. The luminescence signal generated is therefore proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations in a 384-well plate.

    • Incubate the reaction at room temperature for the desired time (e.g., 1 hour).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.[13]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Phosphorylated Substrates

This technique is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Protocol for Phospho-STAT3 (p-STAT3) Detection:

  • Cell Treatment:

    • Plate cells (e.g., dendritic cells) and stimulate with an appropriate cytokine (e.g., IL-6) in the presence of varying concentrations of the test inhibitor.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 3% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal protein loading.

A similar protocol can be followed for the detection of other phosphorylated proteins, such as Phospho-Akt (p-Akt) , using the appropriate specific primary antibodies.[6]

Signaling Pathway and Workflow Diagrams

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Expression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Signaling pAkt->Downstream IPI549 IPI-549 IPI549->PI3K Inhibition

Caption: IPI-549 inhibits the PI3K-Akt signaling pathway.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction Mixture Start->Step1 Step2 Add Inhibitor Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate Step6->Step7 Step8 Measure Luminescence Step7->Step8 End End Step8->End

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Conclusion

The pyrrolopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of kinase inhibitors. By exploring different core isomers such as pyrrolo[2,3-d]pyrimidine, 7-azaindole, and pyrrolo[2,1-f][1]triazine, medicinal chemists have been able to target a wide array of kinases with varying degrees of potency and selectivity. This guide has highlighted key examples from each class, demonstrating how subtle changes in the core structure and its substituents can lead to inhibitors with distinct biological activities. The continued exploration of these and other novel pyrrolopyrimidine cores will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a wide range of diseases.

References

  • Nakanishi Y, Akiyama N, Tsukaguchi T, et al. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Mol Cancer Ther, 2014, 13(11): 2547-2558. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. [Link]

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  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. [Link]

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  • Pyrrolo[2,1-f][1]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - NIH. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed. [Link]

  • Immunostaining Protocol: P-Stat3 (Xenograft and Mice). [Link]

  • What are the important points for the detection of phospho-Akt in western blot?. [Link]

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  • Discovery of Potent and Selective PI3Kγ Inhibitors | Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1]triazine based VEGFR-2 kinase inhibitors - PubMed. [Link]

  • Brivanib alaninate - Wikipedia. [Link]

  • ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - PubMed. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. [Link]

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. [Link]

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling | Request PDF - ResearchGate. [Link]

  • ADP-Glo™ Kinase Assay - ResearchGate. [https://www.researchgate.net/figure/Schematic-representation-of-the-ADP-Glo-Kinase-Assay-protocol-Note-The-kinase_fig1_265059639]([Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7H-Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships of 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering a comparative look at how modifications to this core structure influence their potency and selectivity against various kinase targets implicated in cancer and other diseases.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Versatile ATP Mimic

The power of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The absence of nitrogen at the 7-position (compared to purines) opens up a vector for substitution, allowing for fine-tuning of the molecule's properties without disrupting the core binding interactions.[3] This guide will dissect the SAR at key positions of the scaffold, drawing on experimental data from recent studies.

Key Positions for Modification and Their Impact on Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold offers several positions for chemical modification, with the most critical being C2, C4, C5, C6, and N7. The following sections will explore the impact of substitutions at these positions on the inhibitory activity against various kinases.

The C4 Position: The Gateway to Selectivity

Substitutions at the C4 position are arguably the most explored and have a profound impact on both potency and selectivity. Typically, an amino or anilino group at this position is crucial for activity, with the substituent extending into the solvent-exposed region of the ATP-binding pocket.

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl rings at the C4 position is a common strategy. The nature and position of the substituents on this phenyl ring can dramatically alter the activity. For instance, in a series of Focal Adhesion Kinase (FAK) inhibitors, the presence of a dimethylphosphine oxide moiety on the C4-phenyl ring led to potent enzymatic inhibition with IC50 values in the nanomolar range.[4]

  • Linker and Terminal Group: The linker between the C4 position and a terminal group is also critical. Studies on p21-activated kinase 4 (PAK4) inhibitors have shown that the nature of the linker and the terminal group significantly influences the inhibitory capacity, with differences of over 1000-fold in IC50 values observed between analogs.[5]

The N7 Position: Modulating Solubility and Cell Permeability

The N7 position of the pyrrole ring is often modified to improve the physicochemical properties of the inhibitor, such as solubility and cell permeability.

  • Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, is a common strategy.

  • Polar Groups: In some cases, the introduction of more polar groups can enhance solubility, which is often a challenge with kinase inhibitors.

The C5 and C6 Positions: Fine-Tuning Potency and Selectivity

Modifications at the C5 and C6 positions of the pyrrole ring are less common than at C4 but can still be used to fine-tune the activity and selectivity of the inhibitors.

  • Halogenation: The introduction of halogens, such as chlorine or bromine, at the C5 position can modulate the electronic properties of the ring system and lead to improved binding.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C5 or C6 position via Suzuki coupling is a strategy that has been used to develop inhibitors of CDK9/CyclinT and Haspin kinases.[6]

Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidines as Inhibitors of Different Kinases

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is evident in the wide range of kinases that have been successfully targeted with derivatives of this core. The following sections provide a comparative overview of the SAR for some of the most important kinase targets.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with several cancers.

CompoundC4-SubstituentFAK IC50 (nM)Cell LineCell-based IC50 (µM)Reference
25b 4-((dimethylphosphoryl)methyl)aniline5.4A549 (Lung)3.2[4]
36 7-oxy-2,3-dihydro-1H-inden-1-oneNot specifiedPA-1 (Ovarian)Not specified[7]

Key SAR Insights for FAK Inhibitors:

  • The introduction of a dimethylphosphine oxide group at the C4-phenyl substituent leads to potent FAK inhibition.[4]

  • A scaffold-hopping strategy from known FAK inhibitors can lead to the discovery of novel 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.[7]

p21-Activated Kinase 4 (PAK4) Inhibitors

PAK4 is a serine/threonine kinase that is involved in cell motility, survival, and proliferation. It is a validated target in several cancers.

CompoundC4-SubstituentPAK4 IC50 (nM)Cell LineCell-based IC50 (nM)Reference
5n (R)-1-(4-aminopiperidin-1-yl)ethan-1-one2.7MV4-11 (Leukemia)7.8[8][9]
5o (S)-1-(4-aminopiperidin-1-yl)ethan-1-one20.2MV4-11 (Leukemia)38.3[8][9]

Key SAR Insights for PAK4 Inhibitors:

  • The stereochemistry of the C4-substituent can have a significant impact on activity, as seen in the difference between compounds 5n and 5o .[8][9]

  • Molecular dynamics simulations have shown that strong interactions with the hinge region and charged residues around the C4-substituent are crucial for potent inhibition.[5]

EGFR and VEGFR Inhibitors

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of inhibitors targeting these kinases.[2]

Key SAR Insights for EGFR/VEGFR Inhibitors:

  • A 4-(phenylamino) substitution pattern is a common feature of potent EGFR inhibitors based on this scaffold.[10]

  • The introduction of halogenated benzylidenebenzohydrazide moieties at the C4-amino linker has led to the discovery of multi-targeted inhibitors of EGFR, Her2, VEGFR2, and CDK2.[11][12]

Experimental Protocols

General Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common method for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a versatile starting material for the synthesis of a wide range of derivatives.

  • Step 1: Synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

    • To a solution of 2-amino-3-cyanopyrrole in a suitable solvent (e.g., formamide), add an excess of formic acid.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the reaction mixture and collect the precipitate by filtration to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

  • Step 2: Chlorination of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

    • Suspend 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl3).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

    • Heat the reaction mixture at reflux for several hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human FAK enzyme

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add the FAK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR of 7H-Pyrrolo[2,3-d]pyrimidines

The following diagrams illustrate the key structure-activity relationships for the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Kinase_Binding Pyrrolopyrimidine 7H-Pyrrolo[2,3-d]pyrimidine Core Hinge Kinase Hinge Region Pyrrolopyrimidine->Hinge H-bonds (N1, N3) C4_Sub C4-Anilino Substituent Pyrrolopyrimidine->C4_Sub N7_Sub N7-Substituent Pyrrolopyrimidine->N7_Sub C5_Sub C5-Substituent Pyrrolopyrimidine->C5_Sub Gatekeeper Gatekeeper Residue Solvent_Front Solvent-Exposed Region Hydrophobic_Pocket Hydrophobic Pocket C4_Sub->Gatekeeper Steric interactions influence selectivity C4_Sub->Solvent_Front Interactions C5_Sub->Hydrophobic_Pocket Hydrophobic interactions

Sources

A Comparative Efficacy Analysis: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives versus Sunitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized treatment strategies for various malignancies. Sunitinib, a well-established therapeutic agent, has set a benchmark in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Concurrently, the scientific community is in a perpetual quest for novel scaffolds that may offer enhanced potency, selectivity, and improved safety profiles. Among these, derivatives of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde scaffold have emerged as a promising class of kinase inhibitors.

This guide provides a comprehensive comparison of the efficacy of this compound derivatives and Sunitinib. We will delve into their mechanisms of action, comparative inhibitory activities against key oncogenic kinases, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Scaffolds

Sunitinib: The Established Multi-Kinase Inhibitor

Sunitinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene.[2][3][4] By competitively inhibiting the ATP-binding pocket of these kinases, Sunitinib effectively blocks downstream signaling pathways, leading to the inhibition of angiogenesis and tumor cell proliferation.[5]

Sunitinib_Pathway cluster_cell Tumor Cell Sunitinib Sunitinib RTKs VEGFR, PDGFR, c-KIT, etc. Sunitinib->RTKs Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTKs->Signaling Activates Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Sunitinib's mechanism of action targeting multiple RTKs.

This compound Derivatives: A Versatile Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, analogous to the purine core of ATP. This structural similarity allows for the design of potent kinase inhibitors. The this compound scaffold serves as a key intermediate for the synthesis of a diverse range of kinase inhibitors.[6][7] Derivatives of this scaffold have demonstrated inhibitory activity against a variety of kinases, including those targeted by Sunitinib, such as VEGFR and PDGFR, as well as other oncogenic kinases like EGFR, Her2, and FAK.[8][9] The carbaldehyde group at the 5-position offers a reactive handle for further chemical modifications to enhance potency and selectivity.

Pyrrolo_Pyrimidine_Pathway cluster_cell_2 Tumor Cell Pyrrolo_Derivative Pyrrolo[2,3-d]pyrimidine Derivative Target_Kinases VEGFR, PDGFR, EGFR, etc. Pyrrolo_Derivative->Target_Kinases Inhibits Oncogenic_Signaling Oncogenic Signaling Target_Kinases->Oncogenic_Signaling Drives Tumor_Growth Tumor Growth & Proliferation Oncogenic_Signaling->Tumor_Growth Promotes

Caption: Mechanism of pyrrolo[2,3-d]pyrimidine derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel inhibitor class lies in its quantitative comparison to established standards. The following tables summarize the inhibitory activities (IC50 values) of Sunitinib and various 7H-pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases.

Table 1: Inhibitory Activity (IC50) of Sunitinib against Key Kinases

Kinase TargetSunitinib IC50 (nM)Reference
PDGFRβ2
VEGFR280
c-KitVaries with mutation[10]
FLT3 (ITD)50
FLT3 (WT)250
RETPotent Inhibition[4]

Table 2: Inhibitory Activity (IC50) of Exemplary 7H-pyrrolo[2,3-d]pyrimidine Derivatives

DerivativeTarget KinaseIC50 (nM)Comparative Potency to SunitinibReference
Compound 5kVEGFR2136More Potent[8]
EGFR79-[8]
Her240-[8]
CDK2204-[8]
Compound 12VEGFR2Sub-nanomolarSignificantly More Potent[11]
Compound 59RETLow nanomolar-[3]
Compound 18hCSF1R5.14-[12]

Note: The specific this compound derivatives' data is often embedded within broader studies on the pyrrolo[2,3-d]pyrimidine scaffold. The table presents data for derivatives of this core structure to illustrate the potential of the class.

Selectivity and Potential Advantages

While Sunitinib is a potent multi-kinase inhibitor, its broad activity spectrum can contribute to off-target effects and associated toxicities. The 7H-pyrrolo[2,3-d]pyrimidine scaffold offers the potential for developing more selective inhibitors. By modifying the substituents on the pyrrolopyrimidine core, it is possible to tune the selectivity profile, potentially leading to a better therapeutic window. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have shown high selectivity for RET kinase over other kinases like KDR (VEGFR2).[1][2] This selectivity could translate to reduced side effects related to VEGFR inhibition while maintaining potent anti-tumor activity in RET-driven cancers.

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method for determining the potency of kinase inhibitors. It mimics the physiological kinase reaction by measuring the production of ADP, a universal product of kinase-catalyzed phosphorylation.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative or Sunitinib) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup (384-well plate format):

    • In each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (e.g., VEGFR2, PDGFRβ) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2 µL of the substrate solution (specific for the kinase being tested) in kinase buffer containing ATP at a concentration near its Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Kinase_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound_Dilution->Kinase_Reaction Incubate_Reaction Incubate at 30°C Kinase_Reaction->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate at RT Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

Rationale: The MTT assay is a widely used method to assess the anti-proliferative effects of potential cancer drugs. It provides a quantitative measure of how a compound affects the viability of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on a target kinase) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

MTT_Assay_Workflow Start_MTT Start Seed_Cells Seed Cancer Cells in 96-well Plate Start_MTT->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compounds Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability IC50 Read_Absorbance->Calculate_IC50 End_MTT End Calculate_IC50->End_MTT

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

Sunitinib remains a cornerstone of targeted therapy for specific cancers, but the quest for improved treatments is ongoing. Derivatives of the this compound scaffold represent a promising avenue of research, with demonstrated potential to inhibit key oncogenic kinases, in some cases with greater potency than Sunitinib. The versatility of this scaffold allows for the development of inhibitors with tailored selectivity profiles, which may translate to improved therapeutic outcomes and reduced side effects.

Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds. Head-to-head in vivo studies comparing optimized this compound derivatives with Sunitinib in relevant cancer models will be crucial in determining their future role in cancer therapy.

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A Comparative Guide to the Structural Elucidation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the insights gained from crystallography with those from other common analytical techniques.

The Unambiguous Power of X-ray Crystallography: A Case Study of the Parent Compound

Single-crystal X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a molecule, providing a detailed three-dimensional map of electron density.[3] From this, atomic positions, bond lengths, and bond angles can be determined with high precision, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.[3]

The parent compound, this compound, serves as an excellent case study. Its crystal structure, available through the Cambridge Crystallographic Data Centre (CCDC accession code 2054321), reveals a monoclinic crystal system (space group P2₁/c) with the following unit cell parameters: a = 7.21 Å, b = 12.89 Å, c = 9.45 Å, and β = 105.3°.[4]

Key structural features of the parent compound include a C5–O bond length of 1.23 Å and a Cl2–C2–N3 angle of 119.7°. The formyl group is coplanar with the pyrrolopyrimidine core, which maximizes conjugation.[4] The crystal packing is stabilized by intermolecular hydrogen bonds between the pyrrole N-H and the aldehyde oxygen of an adjacent molecule. Understanding these baseline structural parameters and intermolecular interactions is fundamental before proceeding to analyze derivatives, as any modification to the parent structure will inevitably influence these features.

Experimental Workflow for X-ray Crystallography of a Novel Derivative

The following section outlines a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a hypothetical derivative, for instance, a derivative with a substituent on the pyrrole nitrogen. This workflow is designed to ensure the collection of high-quality, publishable data.

Step 1: Crystallization

The rate-limiting step in many crystallographic studies is obtaining a high-quality single crystal.[3] The goal is to bring a concentrated solution of the purified compound to a state of limited supersaturation slowly. For novel this compound derivatives, a systematic screening of crystallization conditions is recommended.

Protocol:

  • Purification: Ensure the compound is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Prepare a saturated solution of the compound in a range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane). The parent compound has been crystallized from ethanol and acetonitrile, making these good starting points.[4]

  • Crystallization Technique: The slow evaporation method is often successful for compounds of this type.

    • Dissolve the compound in the chosen solvent in a small, clean vial.

    • Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vials daily for the formation of single, well-defined crystals. Needle-like or plate-like crystals are common morphologies.[4]

Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature is ideal. If the compound is too soluble, it may not crystallize; if it is too insoluble, it will precipitate as a powder. Co-solvent systems (e.g., ethanol/water, dichloromethane/hexane) can also be explored to fine-tune the solubility.

Step 2: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Protocol:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Purification Compound Purification (>98%) Crystallization Crystallization Screening (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

Step 3: Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

Protocol:

  • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are adjusted to improve the agreement between the calculated diffraction pattern and the experimental data. This is typically done using least-squares refinement.

  • Validation: The final structure is validated to ensure its quality. This includes checking for sensible bond lengths and angles, and ensuring that there are no unassigned peaks in the final electron density map. The results are typically reported in a Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive 3D structure, other analytical techniques offer complementary information. A comprehensive characterization of a new derivative should include these methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.Unambiguous and highly detailed structural information.[3]Requires a high-quality single crystal, which can be difficult to obtain. Provides a time-averaged structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (e.g., ¹H, ¹³C), connectivity through bonds (e.g., COSY, HMBC), and through-space interactions (e.g., NOESY).Provides structural information in solution, which may be more biologically relevant. Does not require crystallization.Provides indirect structural information that requires interpretation. Does not typically provide precise bond lengths or angles.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Quick and non-destructive. Good for confirming the presence or absence of key functional groups (e.g., C=O of the aldehyde).Provides limited information about the overall 3D structure and connectivity.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition of the molecule.Highly sensitive and requires very little sample. Can be used to confirm the molecular formula.Provides no information about the 3D structure or connectivity of the atoms.

For the parent compound, this compound, NMR studies in DMSO-d₆ show a single set of signals, confirming the presence of a single tautomer in solution.[4] IR spectroscopy would confirm the presence of the aldehyde C=O stretch and the N-H stretch, while high-resolution mass spectrometry confirms the molecular formula of C₇H₃Cl₂N₃O.[4] While these techniques are essential for initial characterization, only X-ray crystallography can reveal the precise bond angles, the planarity of the fused ring system, and the specific hydrogen bonding network that dictates the crystal packing.

Logical Relationship of Analytical Techniques:

analytical_techniques cluster_initial Initial Characterization MS Mass Spectrometry (Molecular Formula) Xray X-ray Crystallography (3D Structure) MS->Xray Provides context for IR IR Spectroscopy (Functional Groups) IR->Xray Provides context for NMR NMR Spectroscopy (Connectivity) NMR->Xray Provides context for Xray->MS Confirms Xray->IR Explains solid-state interactions Xray->NMR Compares solid vs. solution state

Caption: The complementary roles of different analytical techniques.

Conclusion

The structural analysis of this compound derivatives is paramount for the development of new therapeutics. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional structure. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the knowledge to conduct high-quality crystallographic studies and to contextualize their findings within the broader landscape of analytical chemistry. By understanding the causality behind the experimental choices and adhering to a self-validating workflow, scientists can confidently elucidate the structures of novel derivatives and accelerate the pace of drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a critical intermediate in the synthesis of targeted kinase inhibitors and other novel therapeutics, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound frequently handled by researchers in drug discovery and development.[1][2][3] Its bifunctional nature, featuring a reactive aldehyde group and a chlorinated heterocyclic core, necessitates a robust and informed approach to its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed operational and logistical framework for the safe management and disposal of this compound, moving beyond rote instructions to explain the chemical rationale behind each procedural step.

Hazard Assessment: A Structurally-Informed Perspective

The disposal pathway for any chemical begins with a thorough understanding of its intrinsic hazards. The molecular architecture of this compound presents a multi-faceted risk profile:

  • Chlorinated Heterocyclic System: The pyrrolo[2,3-d]pyrimidine core is substituted with two chlorine atoms. Halogenated organic compounds are an EPA-regulated waste category due to their potential to form persistent and toxic byproducts if improperly discarded.[4] Furthermore, upon combustion, these compounds can generate hazardous gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[5]

  • Aldehyde Functionality: Aldehydes as a class can be irritants and sensitizers.[6] While specific toxicity data for this molecule is limited, the aldehyde group warrants cautious handling to prevent respiratory and skin irritation. General principles for aldehyde waste management categorize them as toxic materials requiring disposal as hazardous waste.[7][8]

  • Solid State: This compound is typically a solid, which can range in color from off-white to yellow.[9][10] This physical form presents a risk of dust inhalation, making controlled handling in ventilated areas essential.

Based on data for the parent compound (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) and related structures, this chemical should be regarded as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[11][12][13]

Quantitative Data and Safety Summary

For quick reference, the key identifiers and hazard classifications for the parent compound are summarized below. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact material they are handling.

PropertyValueSource(s)
Chemical Name This compound[14]
CAS Number 1638767-57-3[1][14]
Molecular Formula C₇H₃Cl₂N₃O[1][14]
Molecular Weight 216.02 g/mol [1][14]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[12][13]
Signal Word Warning[12][13]
Primary Disposal Route Licensed Hazardous Waste Facility (High-Temperature Incineration)[5]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[5] An eyewash station and safety shower must be readily accessible.[5][15]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH or EN 166 standards.[5][16]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or spill response, consider additional protective clothing to prevent skin exposure.[5][13]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that this compound and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[17]

Proper segregation is critical for a safe and compliant disposal process. It prevents unintentional chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Solid Waste: Collect unadulterated, excess, or expired this compound in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as weighing paper, gloves, pipette tips, and paper towels that are contaminated with the compound must be collected in a separate, sealed container or bag clearly marked as "Hazardous Waste."

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a sealable, compatible (e.g., glass or polyethylene) container designated for "Halogenated Organic Waste." Do not mix with non-halogenated or other incompatible waste streams.

This step is a core requirement for regulatory compliance and safety during transport.

  • Select a Proper Container: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[18]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag: Fill out all required information, including:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • All other components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the container was started.

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Contact EHS: Once the waste container is full or you are finished with the process, contact your institution's EHS or Hazardous Waste Management office to schedule a pickup.[17] Do not transport hazardous waste yourself.

  • Final Disposal Method: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration .[8][19] This process ensures the complete destruction of the hazardous organic molecule, converting it primarily to carbon dioxide, water, nitrogen gas, and hydrogen chloride, with the latter being scrubbed from the exhaust stream.

The original product container must also be disposed of properly. As this compound is classified as acutely hazardous, the empty container must be triple-rinsed with a suitable solvent (e.g., methanol, ethyl acetate) before it can be discarded as non-hazardous trash.[17][20]

  • Rinse the container three times with a solvent capable of dissolving the compound.

  • Collect all rinsate and manage it as halogenated organic liquid waste.[20]

  • After triple-rinsing, deface or remove the original label and dispose of the container in the regular trash or glass recycling, as per institutional policy.[17]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_waste_type 1. Identify Waste Form cluster_collection 2. Segregate & Collect cluster_final_steps 3. Finalize for Disposal start Waste Generation (this compound) solid Solid Residue or Expired Compound start->solid liquid Solutions in Organic Solvents start->liquid contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated collect_solid Collect in Dedicated 'Solid Halogenated Waste' Container solid->collect_solid collect_liquid Collect in Dedicated 'Liquid Halogenated Waste' Container liquid->collect_liquid collect_contaminated Collect in Lined 'Solid Hazardous Waste' Bin contaminated->collect_contaminated label_waste Fully Label Container with Hazardous Waste Tag collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Request Pickup from Environmental Health & Safety (EHS) store_waste->contact_ehs

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available from: [Link]

  • Waste Connections. How to dispose of or recycle Formaldehyde. Available from: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available from: [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Pharmaffiliates. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Available from: [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]

  • Synthonix. This compound. Available from: [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Available from: [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available from: [Link]

  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Scribd. Chlorine Waste Disposal Strategies. Available from: [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. Available from: [Link]

  • OUCI. Disposal of Chlorine-Containing Wastes. Available from: [Link]

  • U.S. Environmental Protection Agency. National Primary Drinking Water Regulations. Available from: [Link]

  • National Environmental Services Center. Chlorine Disinfection. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS No. 90213-66-4). As a chlorinated heterocyclic compound used in complex organic synthesis, particularly in drug development, its potential hazards necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers are not just protected, but are also informed decision-makers in the laboratory.

Foundational Safety: Understanding the Hazard

Before any personal protective equipment is selected, a thorough understanding of the compound's risk profile is paramount. Based on aggregated GHS classifications, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine presents several hazards that directly inform our PPE strategy.[1]

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact can cause serious damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

These classifications are the cornerstone of our safety protocol. The primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. Our PPE ensemble is designed as the final, critical barrier against these exposures, complementing essential engineering controls.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. It is designed to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Chemical Fume Hood: All weighing, handling, and transferring of this solid compound must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is critical to prevent the inhalation of fine particulates and to contain any potential spills.[2]

  • Designated Work Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination of the general laboratory space.[2]

  • Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are located close to the workstation.[3]

The Core PPE Ensemble: A Detailed Protocol

For standard laboratory operations involving this compound, the following PPE is mandatory.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is critical.[1]

  • Equipment: Wear chemical safety goggles that provide a complete seal around the eyes.[4] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.

  • Causality: The tight seal of goggles is essential to prevent microscopic dust from entering the eye, which could lead to severe irritation or chemical burns.[5] For operations with a higher risk of splashing, such as during a quench or workup, a full-face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection

To prevent dermal exposure and skin irritation, comprehensive body protection is required.[1]

  • Equipment: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is recommended.[2] It should have long sleeves with tight-fitting cuffs.

  • Causality: A back-closing gown provides superior protection by eliminating the potential for frontal contamination that can occur with a standard lab coat.[2] The tight cuffs are crucial for creating a seamless barrier with your inner gloves, preventing any skin exposure at the wrist.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Equipment: Double-gloving with powder-free nitrile gloves is the standard protocol.[2]

  • Causality: Double-gloving provides a robust barrier against contamination.[6] The outer glove absorbs the initial contamination and can be removed and replaced without exposing the inner glove, and by extension, your skin.[6] Powder-free gloves are mandatory to prevent the aerosolization of chemical particles that can adhere to the powder.[2][6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

Respiratory Protection

While the primary defense against inhalation is the fume hood, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: For routine handling inside a functioning fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: In situations where dust formation is unavoidable (e.g., large-scale transfers, cleaning up spills) or if engineering controls fail, a NIOSH-approved respirator is essential.[3] A minimum of an N95-rated filtering facepiece respirator should be used. For significant spills, a full-face respirator with appropriate chemical cartridges may be necessary.[6][7]

  • Causality: The fine, solid nature of the compound means it can easily become airborne. A respirator provides a direct barrier, filtering these particles from the air you breathe.[8]

Procedural Discipline: Handling and Disposal Workflow

Adherence to a strict, step-by-step procedure is critical for ensuring safety. The following workflow integrates the use of PPE at every stage.

Step-by-Step Handling Protocol
  • Preparation: Before entering the designated area, review this guide and the Safety Data Sheet (SDS).[3] Ensure the fume hood is operational and the work area is clear of clutter.

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, safety goggles, face shield (if needed), and finally, outer gloves. Ensure the outer glove cuff goes over the gown cuff.

  • Handling the Chemical:

    • Perform all manipulations deep within the fume hood.

    • Use tools like spatulas and weighing paper to minimize dust creation. Avoid pouring the solid directly.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container.[3]

    • Decontaminate any surfaces and equipment used.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the gown by rolling it away from the body.

    • Remove goggles/face shield.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[3]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for handling this compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Protocol cluster_handling 3. Operational Phase cluster_post 4. Post-Handling & Disposal cluster_emergency Emergency Response prep Review SDS & Assess Task Risks eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls don_ppe Don Core PPE Ensemble (Gown, Double Gloves, Goggles) eng_controls->don_ppe Controls Verified handle Perform Chemical Handling Inside Fume Hood don_ppe->handle decon Decontaminate Surfaces & Secure Compound handle->decon spill Spill or Exposure Occurs handle->spill If Incident Occurs doff_ppe Doff PPE Correctly decon->doff_ppe waste Dispose of Contaminated Waste & PPE doff_ppe->waste wash Wash Hands Thoroughly waste->wash evacuate Evacuate & Alert spill->evacuate emergency_ppe Don Emergency PPE (e.g., Respirator) evacuate->emergency_ppe cleanup Follow Spill Cleanup Protocol emergency_ppe->cleanup

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

In Case of Accidental Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.

Spill Response
  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate emergency PPE, including respiratory protection.[2]

  • Contain the spill. For a solid, carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid creating dust.

  • Decontaminate the area thoroughly.

Disposal of Contaminated Materials

All contaminated PPE (gloves, gowns), disposable labware, and the chemical itself must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.[3]

  • Disposal must be conducted through a licensed chemical destruction facility.[9]

  • Do not discharge any waste to sewer systems.[9] Always adhere to local, regional, and national hazardous waste regulations.[3]

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in fume hood) Safety GogglesDouble Nitrile GlovesBack-Closing GownNot required if fume hood is efficient
Solution Preparation (in fume hood) Safety Goggles & Face ShieldDouble Nitrile GlovesBack-Closing GownNot required if fume hood is efficient
Cleaning Minor Spills (in hood) Safety Goggles & Face ShieldDouble Nitrile GlovesBack-Closing GownN95 Respirator Recommended
Cleaning Major Spills (outside hood) Safety Goggles & Face ShieldDouble Nitrile GlovesChemical Resistant CoverallFull-Face Respirator with Cartridge

References

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine SDS, 90213-66-4 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-cas-90213-66-4.html]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC454010010]
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. [URL: https://www.benchchem.com/product/bch15888/safety/personal-protective-equipment]
  • Safety Data Sheet - Aaronchem. [URL: https://www.aaronchem.com/sds/AR00HZPQ_sds.pdf]
  • Buy 2, 4-Dichloro-7H-pyrrolo [2,3-d] pyrimidine Different Grade from Amitychem - ECHEMI. [URL: https://www.echemi.com/produce/pr2201191835-2-4-dichloro-7h-pyrrolo-2-3-d-pyrimidine-amitychem.html]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/345892]
  • 4 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/AC466330010]
  • Personal Protective Equipment - Environmental Health & Safety Services. [URL: https://ehss.syr.edu/emergency-preparedness-and-response/spill-response/personal-protective-equipment/]
  • Discover the Various Types of PPE for Optimal Chemical Safety. [URL: https://www.ulprospector.com/en/na/Coatings/content/44885/ppe-for-chemical-safety]
  • 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/90213-66-4_cb82548811.htm]
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14116871]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL: https://www.nursingcenter.com/journalarticle?Article_ID=702814&Journal_ID=54016&Issue_ID=702752]
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine - Synquest Labs. [URL: https://www.synquestlabs.com/sds/4796-3-36]
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9234857/]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.